(2R)-4-aminobutan-2-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-4-aminobutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFFBSGGCNBWLJ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-74-7 | |
| Record name | 2-Butanol, 4-amino-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807941-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-4-aminobutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2R)-4-Aminobutan-2-ol Hydrochloride: A Technical Guide for Drug Development Professionals
Core Molecular Profile: Structure, Properties, and Significance
(2R)-4-aminobutan-2-ol hydrochloride is the hydrochloride salt of a chiral amino alcohol. Its structure features a four-carbon chain with an amino group at position 4 and a hydroxyl group at the stereocenter, position 2. The "(2R)" designation defines the specific three-dimensional arrangement of the atoms at this chiral center, a critical feature for its biological activity and use in asymmetric synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C4H12ClNO[1] |
| Molecular Weight | 125.60 g/mol |
| Appearance | Solid |
| CAS Number | 1807941-74-7[1] |
The presence of both an amine and a hydroxyl group on a chiral scaffold makes (2R)-4-aminobutan-2-ol a versatile synthon in the construction of complex, biologically active molecules. Its defined stereochemistry is paramount, as the physiological effects of chiral drugs are often highly dependent on their stereoisomeric form.
Synthesis and Stereochemical Control: An Overview
The synthesis of enantiomerically pure (2R)-4-aminobutan-2-ol is a key step in its utilization. A common strategy involves the asymmetric reduction of a ketone precursor, 4-aminobutan-2-one.
A Generalized Synthetic Workflow:
The following diagram illustrates a logical pathway for the synthesis of this compound, starting from a commercially available precursor.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Considerations:
-
Starting Material: The synthesis often begins with 4-aminobutan-2-one hydrochloride.[2][3][4]
-
Asymmetric Reduction: This is the most critical step for establishing the desired stereochemistry. It typically employs a chiral catalyst and a reducing agent to selectively produce the (R)-enantiomer of the alcohol.
-
Purification and Salt Formation: After the reduction, the product is purified to remove any unreacted starting material, byproducts, and the catalyst. The final step involves the addition of hydrochloric acid to form the stable hydrochloride salt.
Applications in Pharmaceutical Research
The primary application of this compound is as a chiral building block in the synthesis of pharmaceutical compounds. The stereochemically defined amine and hydroxyl groups serve as handles for the introduction of various pharmacophoric elements.
Significance in Drug Design:
The use of enantiomerically pure starting materials like (2R)-4-aminobutan-2-ol is a cornerstone of modern drug development. It allows for the synthesis of single-enantiomer drugs, which can offer several advantages over racemic mixtures, including:
-
Improved Therapeutic Index: The desired therapeutic effect may reside in one enantiomer, while the other may be inactive or contribute to side effects.
-
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ significantly.
-
Reduced Drug Load: By administering only the active enantiomer, the total dose can be lowered, potentially reducing the risk of off-target effects.
Chiral amino alcohols are structural motifs found in a variety of therapeutic agents, and (2R)-4-aminobutan-2-ol is a valuable precursor for creating novel drug candidates. For instance, related chiral aminobutanols are key raw materials in the production of important antiviral medications.[5]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of this compound is crucial for its use in drug synthesis. A comprehensive analytical testing regimen is therefore essential.
Key Analytical Techniques:
| Analytical Method | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and provides information about the purity of the sample. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Assesses the enantiomeric purity, ensuring the predominance of the (2R)-enantiomer. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., -OH, -NH2). |
A Self-Validating Analytical Workflow:
The following diagram outlines a logical workflow for the comprehensive analysis of a batch of this compound.
Caption: A workflow for the analytical validation of this compound.
Safety, Handling, and Storage
This compound, like its parent amine, should be handled with appropriate safety precautions. The free amine form is corrosive and can cause severe skin burns and eye damage.[6][7][8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Handle in a well-ventilated area to avoid breathing in any dust, mists, or vapors.[6]
-
In Case of Contact: If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place. Changes in color, such as from colorless to yellow, may indicate degradation.[9]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
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4-Aminobutan-2-one hydrochloride | C4H10ClNO. PubChem. Retrieved from: [Link]
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(R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. CP Lab Safety. Retrieved from: [Link]
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2-Butanol, 4-amino-. PubChem. Retrieved from: [Link]
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3-Aminobutan-2-ol. PubChem. Retrieved from: [Link]
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4-AMINOBUTAN-2-OL. Matrix Fine Chemicals. Retrieved from: [Link]
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PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from: [Link]
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(2S)-4-aminobutan-2-ol. PubChem. Retrieved from: [Link]
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4-Aminobutan-2-one. PubChem. Retrieved from: [Link]
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An In-Depth Technical Guide to (2R)-4-aminobutan-2-ol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Aminobutanols in Medicinal Chemistry
(2R)-4-aminobutan-2-ol hydrochloride is a chiral amino alcohol that holds significant interest as a versatile building block in the synthesis of complex pharmaceutical molecules. Its stereodefined structure, featuring both an amine and a hydroxyl group on a flexible butane chain, makes it a valuable synthon for introducing chirality and functional handles in drug discovery and development. The precise spatial arrangement of these functional groups is often critical for achieving desired pharmacological activity and minimizing off-target effects, a cornerstone of modern drug design. Chiral aminobutanols, as a class, are integral components in a range of therapeutics, including antiviral and anticancer agents, underscoring the importance of access to enantiomerically pure forms like this compound.
This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis strategies, purification, characterization, and safe handling.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3][4] |
| CAS Number | 1807941-74-7 | [1][2][3][4] |
| Molecular Formula | C₄H₁₂ClNO | [1] |
| Molecular Weight | 125.60 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [2][5] |
Strategic Approaches to Synthesis
The enantioselective synthesis of small chiral alcohols like (2R)-4-aminobutan-2-ol presents unique challenges due to their polarity and potential for volatility. The primary strategies for obtaining the desired (R)-enantiomer involve either asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis from Prochiral Ketones
A highly effective and increasingly utilized approach is the asymmetric reduction of a prochiral ketone, 4-aminobutan-2-one. This method offers the advantage of directly establishing the desired stereocenter.
Conceptual Workflow:
Caption: Asymmetric synthesis of (2R)-4-aminobutan-2-ol.
Experimental Causality: The success of this reaction hinges on the choice of the chiral catalyst, which creates a diastereomeric transition state that favors the formation of one enantiomer over the other. Oxazaborolidine catalysts, for instance, have demonstrated high enantioselectivity in the reduction of various ketones. The reducing agent, typically a borane derivative, provides the hydride for the reduction of the carbonyl group.
Protocol: Asymmetric Reduction of 4-aminobutan-2-one
-
Catalyst Formation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor, a solution of the chiral catalyst precursor (e.g., a chiral amino alcohol) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is treated with a borane source (e.g., borane-dimethyl sulfide complex) at a controlled temperature (e.g., 0 °C to room temperature) to form the active oxazaborolidine catalyst in situ.
-
Substrate Addition: A solution of 4-aminobutan-2-one hydrochloride is carefully added to the catalyst solution, ensuring the temperature is maintained.
-
Reduction: The stoichiometric reducing agent (e.g., borane-dimethyl sulfide complex) is added dropwise to the reaction mixture. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching and Workup: Upon completion, the reaction is cautiously quenched with a protic solvent (e.g., methanol). The solvent is then removed under reduced pressure.
-
Salt Formation and Isolation: The resulting crude (2R)-4-aminobutan-2-ol is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Chiral Resolution of Racemic 4-aminobutan-2-ol
An alternative and classical approach is the resolution of a racemic mixture of 4-aminobutan-2-ol using a chiral resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation.
Conceptual Workflow:
Caption: Chiral resolution of racemic 4-aminobutan-2-ol.
Experimental Causality: The principle behind chiral resolution is the differential physical properties, primarily solubility, of the diastereomeric salts formed between the racemic amine and an enantiomerically pure acid. By carefully selecting the solvent system and controlling the crystallization conditions, one diastereomer can be selectively precipitated.
Protocol: Chiral Resolution using a Chiral Acid
-
Salt Formation: A solution of racemic 4-aminobutan-2-ol in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).
-
Fractional Crystallization: The solution is allowed to cool slowly to induce crystallization. The precipitated diastereomeric salt is collected by filtration. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to liberate the free (2R)-4-aminobutan-2-ol.
-
Extraction and Purification: The free amine is extracted into an organic solvent, and the organic layer is dried and concentrated.
-
Hydrochloride Salt Formation: The purified (2R)-4-aminobutan-2-ol is converted to its hydrochloride salt as described in the asymmetric synthesis protocol.
Purification and Characterization
Due to the polar nature of this compound, purification can be challenging.
-
Recrystallization: This is the most common method for purifying the final hydrochloride salt. The choice of solvent system is critical and may require experimentation with various polar and non-polar solvent combinations.
-
Chromatography: While challenging for the highly polar hydrochloride salt, derivatization of the free amine with a suitable protecting group can allow for purification by column chromatography on silica gel.
Characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, with chemical shifts and coupling constants consistent with the structure. The presence of the hydrochloride salt will influence the chemical shifts of protons near the amine group. |
| ¹³C NMR | Resonances for the four distinct carbon atoms in the molecule. |
| FTIR | Characteristic absorption bands for O-H, N-H, C-H, and C-O functional groups. The hydrochloride salt will show broad N-H stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the free amine (C₄H₁₁NO) and fragmentation patterns consistent with the structure. |
| Chiral HPLC | Determination of enantiomeric excess by separating the enantiomers, often after derivatization with a chiral derivatizing agent to form diastereomers that can be resolved on a standard achiral column. |
Applications in Drug Development
While specific drug candidates incorporating this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. As a chiral building block, it can be utilized in the synthesis of:
-
Novel enzyme inhibitors: The amino and hydroxyl groups can serve as key binding motifs for interaction with enzyme active sites.
-
Chiral ligands for asymmetric catalysis: The compound itself can be used to prepare chiral ligands for transition metal-catalyzed reactions, enabling the synthesis of other complex chiral molecules.
-
Scaffolds for combinatorial libraries: Its bifunctional nature allows for diverse modifications, making it a suitable starting point for the generation of compound libraries for high-throughput screening.
Safety, Handling, and Storage
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be a skin and eye irritant.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. The synthetic strategies outlined in this guide, including asymmetric reduction and chiral resolution, provide pathways to access this enantiomerically pure compound. Thorough characterization using a combination of spectroscopic and chromatographic techniques is crucial to ensure its quality for use in the synthesis of novel therapeutic agents. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like this compound will undoubtedly increase.
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CP Lab Safety. (n.d.). (R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Butanol, 4-amino-. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2S)-4-aminobutan-2-ol. PubChem Compound Database. Retrieved from [Link]
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An In-Depth Technical Guide to (2R)-4-aminobutan-2-ol Hydrochloride for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of (2R)-4-aminobutan-2-ol hydrochloride, a chiral amino alcohol of interest to researchers in medicinal chemistry and drug development. The guide details its fundamental physicochemical properties, with a primary focus on its molecular weight, and extends to cover plausible synthetic strategies, robust analytical methodologies for quality control, stability considerations, and safe handling protocols. By synthesizing information from established chemical databases and technical notes, this whitepaper serves as a vital resource for scientists utilizing this compound as a stereospecific building block in the synthesis of complex molecular entities.
Core Physicochemical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 4-aminobutan-2-ol. As a chiral molecule, its stereochemical purity is critical for its application in asymmetric synthesis. The hydrochloride form enhances its stability and solubility in aqueous media, rendering it more convenient for handling and reaction setups compared to the free base.
The precise molecular weight is a cornerstone for all stoichiometric calculations in synthesis and for definitive identification in mass spectrometry. The molecular weight of this compound is 125.5972 g/mol .[1]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₂ClNO | [1] |
| Molecular Weight | 125.5972 g/mol | [1] |
| IUPAC Name | (2R)-4-aminobutan-2-ol;hydrochloride | |
| CAS Number | 1807941-74-7 | [1] |
| Canonical SMILES | CO.Cl | |
| Appearance | Typically a solid | |
| Molecular Weight (Free Base) | 89.14 g/mol | [2] |
| Formula (Free Base) | C₄H₁₁NO | [2] |
Synthesis and Stereochemical Integrity
While specific proprietary synthesis routes for this compound are not extensively published, its structure lends itself to established synthetic strategies for chiral amino alcohols. The primary challenge lies in the precise installation of the stereocenter at the C2 position. Plausible approaches include:
-
Asymmetric Reduction: A common and effective strategy involves the asymmetric reduction of a precursor ketone, 4-aminobutan-2-one. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst to selectively produce the (R)-enantiomer.
-
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as an amino acid or carbohydrate, that already possesses the desired stereochemistry.
-
Kinetic Resolution: Resolving a racemic mixture of 4-aminobutan-2-ol using a chiral resolving agent or an enzymatic process that selectively reacts with one enantiomer, allowing the desired (R)-enantiomer to be isolated.
The choice of synthetic route is a critical decision in process development, balancing factors such as cost, scalability, and the achievable enantiomeric excess (e.e.). For instance, the synthesis of the related compound (R)-3-aminobutan-1-ol, a key raw material for the HIV drug dolutegravir, has been approached through various methods including chemoenzymatic processes and reduction of chiral acids.[3]
Caption: Conceptual workflow for the synthesis of (2R)-4-aminobutan-2-ol HCl.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and stability of this compound. A multi-faceted approach combining spectroscopic and chromatographic techniques is recommended.
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous structural confirmation is best achieved using ¹H and ¹³C NMR. The sample can be dissolved in a suitable deuterated solvent like D₂O or CD₃OD.[4] The resulting spectra should confirm the presence of all expected proton and carbon environments, and the splitting patterns in the ¹H NMR will validate the connectivity of the molecule.
Purity and Stability Assessment via HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse method for assessing purity and monitoring stability. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a mass spectrometer (LC-MS) is necessary.[5]
Protocol: HPLC Method for Purity Analysis
-
System Preparation: An HPLC system equipped with a C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile is effective for separating the polar analyte from potential impurities.[5]
-
Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in a suitable diluent, such as methanol or water, to a known concentration (e.g., 0.1 mg/mL).[5]
-
Injection and Analysis: Inject the sample and run the gradient method.
-
System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters include peak area reproducibility (RSD ≤ 2.0%), peak tailing factor (≤ 2.0), and theoretical plates (≥ 2000).[4]
Caption: Logical relationship between storage conditions and stability.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from related compounds provides guidance. The free base, 4-aminobutan-2-ol, is classified as causing severe skin burns and eye damage. [6]The related ketone, 4-aminobutan-2-one hydrochloride, is known to cause skin and serious eye irritation. [7] General Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Conclusion
This compound is a valuable chiral intermediate for synthetic chemistry. A thorough understanding of its properties, particularly its molecular weight of 125.5972 g/mol , is the foundation for its effective use. [1]This guide has outlined the critical technical aspects that researchers and drug development professionals must consider, from synthesis and analytical control to stability and safe handling. Adherence to these principles will ensure the quality and reliability of experimental outcomes involving this important chemical building block.
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CP Lab Safety. (n.d.). (R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. Retrieved from CP Lab Safety website. [Link]
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An In-depth Technical Guide to the Solubility Characterization of (2R)-4-aminobutan-2-ol Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-4-aminobutan-2-ol hydrochloride is a chiral amino alcohol derivative of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility is a cornerstone of its application, particularly in drug development, where solubility directly influences critical parameters such as bioavailability, formulation design, and dose selection. The conversion of a free amine to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve the physicochemical properties of active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties of this compound
A precise understanding of the molecule's basic properties is the first step in any solubility investigation. While a dedicated CAS number for the specific (2R) enantiomer hydrochloride salt is not indexed in major public databases, the properties can be derived from its constituent parts.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂ClNO | Derived |
| Molecular Weight | 125.60 g/mol | Derived |
| Parent Compound | (2R)-4-aminobutan-2-ol | - |
| Parent Molecular Formula | C₄H₁₁NO | PubChem |
| Parent Molecular Weight | 89.14 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | General Knowledge of Amine Salts |
Note: The molecular weight is calculated based on the free base (C₄H₁₁NO, MW: 89.14) and hydrochloric acid (HCl, MW: 36.46).
Foundational Principles of Amine Salt Solubility
As the hydrochloride salt of a weak base (the amine), the solubility of this compound is governed by a dynamic equilibrium in aqueous media. Understanding this equilibrium is critical for designing meaningful experiments and correctly interpreting the results.
The dissolution process involves the dissociation of the salt into the protonated amine cation ([R-NH₃]⁺) and the chloride anion (Cl⁻). The protonated amine can then exist in equilibrium with its corresponding free base form (R-NH₂), a process dictated by the solution's pH and the amine's pKa.
This pH-dependent solubility is a key characteristic. At low pH (acidic conditions), the equilibrium is shifted towards the protonated, generally more soluble, cationic form ([R-NH₃]⁺). As the pH increases, the equilibrium shifts towards the un-ionized free base (R-NH₂), which is typically less water-soluble and may precipitate out of solution if its solubility limit is exceeded. This relationship is fundamental to predicting how the compound will behave in different physiological environments, such as the gastrointestinal tract.
Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable and reproducible data, a standardized methodology is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[3][4]
Rationale of Method Selection (The "Why")
-
Scientific Integrity: The shake-flask method measures the solubility at equilibrium, providing a thermodynamically stable and solvent-independent value, which is crucial for accurate physicochemical characterization.[5]
-
Regulatory Acceptance: It is the benchmark method cited in FDA and WHO guidelines for solubility determination.[3][4]
-
pH-Profile Generation: The protocol is ideally suited for use with a series of aqueous buffers, allowing for the construction of a complete pH-solubility profile, which is vital for predicting in vivo dissolution.[3]
-
Ensuring Saturation: The core principle of adding excess solute ensures that the solvent is fully saturated, a prerequisite for accurately measuring the equilibrium concentration.
Experimental Workflow Diagram
Step-by-Step Methodology (The "How")
-
Preparation of Media: Prepare a series of aqueous buffers with pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by WHO guidelines.[4] Use USP-grade reagents.
-
Addition of Solute: Add an excess amount of this compound to individual glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.
-
Equilibration: Add a precise volume of the prepared buffer to each vial. Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for physicochemical data or 37°C for physiological relevance). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the optimal time.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF) is required.
-
Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method as described in the following section.
-
Final pH Measurement: Measure and record the pH of the saturated solution remaining in the vial to check for any significant shifts during the experiment.[3]
Analytical Methodologies for Concentration Measurement
A significant challenge in the analysis of (2R)-4-aminobutan-2-ol is its lack of a strong UV-absorbing chromophore, making direct detection by standard HPLC-UV systems difficult.[6] Therefore, alternative or modified analytical strategies are required.
HPLC with Pre-column Derivatization
This is a common and robust approach where the analyte is reacted with a derivatizing agent that imparts a UV-active or fluorescent tag onto the molecule.[7]
-
Principle: The primary amine of the aminobutanol reacts with a reagent (e.g., phenylisothiocyanate (PITC) or dansyl chloride) to form a derivative that can be easily detected and quantified.
-
Advantages: High sensitivity; allows the use of standard HPLC-UV or fluorescence detectors.
-
Considerations: The derivatization reaction must be consistent and complete. Excess derivatizing agent may need to be removed or separated chromatographically.[8]
HPLC with Universal Detectors
Direct analysis without derivatization is possible using universal detectors that do not rely on chromophores.
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These detectors nebulize the mobile phase and measure the light scattered by the resulting non-volatile analyte particles. They are suitable for nearly all non-volatile compounds.
-
Refractive Index (RI) Detector: Measures changes in the refractive index of the eluent. It is less sensitive than ELSD/CAD and is incompatible with gradient elution.
-
Mass Spectrometry (MS): HPLC-MS provides high sensitivity and specificity and can confirm the identity of the analyte, making it a powerful but more resource-intensive option.
Data Interpretation and Reporting
The ultimate goal is to translate raw analytical data into meaningful solubility information.
-
Data Presentation: The determined solubility values should be presented in a clear, tabular format, specifying the pH and temperature for each measurement.
Table Example: pH-Solubility Profile of (2R)-4-aminobutan-2-ol HCl at 37°C
pH of Medium Mean Solubility (mg/mL) Standard Deviation 1.2 Experimental Value ± Value 4.5 Experimental Value ± Value 6.8 Experimental Value ± Value | 7.4 | Experimental Value | ± Value |
-
Biopharmaceutics Classification System (BCS): For drug development, solubility data is used to classify the API. According to WHO guidelines, a drug substance is considered "highly soluble" when the highest therapeutic dose (in mg) can be dissolved in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[4] The Dose/Solubility Volume (DSV) is calculated as:
-
DSV (mL) = Highest Dose (mg) / Lowest Measured Solubility (mg/mL) A DSV of ≤ 250 mL supports a "highly soluble" classification.
-
Conclusion
While direct quantitative solubility data for this compound is not prevalent in existing literature, this guide provides the scientific foundation and practical, step-by-step protocols necessary for its rigorous determination. By employing the gold-standard shake-flask method across a physiologically relevant pH range and utilizing appropriate analytical techniques for non-chromophoric compounds, researchers can generate the high-quality, reliable data essential for formulation development, regulatory submissions, and advancing the scientific understanding of this compound. Adherence to these established methodologies ensures that the generated data is both accurate and universally comparable within the scientific community.
References
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PubChem. (n.d.). 4-Aminobutan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.gov. Retrieved from [Link]
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World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. Retrieved from [Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
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Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
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Wiley Analytical Science. (2021). No chromophore - no problem? Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Request PDF. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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PubChemLite. (n.d.). 4-aminobutan-2-ol (C4H11NO). Retrieved from [Link]
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Journal of Chromatography B. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-2-butanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2R,3S)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Profile of (2R)-4-aminobutan-2-ol Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for (2R)-4-aminobutan-2-ol hydrochloride, a chiral amino alcohol of significant interest in pharmaceutical development and asymmetric synthesis. In the absence of a complete, publicly available dataset for this specific molecule, this document synthesizes information from analogous compounds and foundational spectroscopic principles to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.
Introduction: The Significance of this compound
(2R)-4-aminobutan-2-ol is a chiral building block featuring both an amino and a hydroxyl functional group. Its stereochemistry is crucial for its application in the synthesis of biologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it a common intermediate in drug development. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide will delve into the expected features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a detailed interpretation of the anticipated spectra.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound dictates its interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry. The protonation of the primary amine to form the ammonium salt (-NH3+) and the presence of a chiral center are key features that will manifest in the spectroscopic data.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton environment. The electron-withdrawing effects of the hydroxyl and ammonium groups will cause a downfield shift for adjacent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 (CH₃) | ~1.2 | Doublet | ~6 |
| H2 (CH) | ~3.8 - 4.0 | Multiplet | - |
| H3 (CH₂) | ~1.7 - 1.9 | Multiplet | - |
| H4 (CH₂) | ~3.0 - 3.2 | Multiplet | - |
| OH | Variable | Broad Singlet | - |
| NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | - |
In-depth Interpretation:
-
H1 (CH₃): The methyl protons are expected to appear as a doublet due to coupling with the single proton on the adjacent chiral carbon (H2).
-
H2 (CH): This methine proton, being attached to the carbon bearing the hydroxyl group, will be significantly deshielded and is expected to appear as a multiplet due to coupling with the protons on C1 and C3.
-
H3 (CH₂): These methylene protons will be diastereotopic due to the adjacent chiral center and are expected to show complex splitting patterns (multiplet) from coupling with protons on C2 and C4.
-
H4 (CH₂): The methylene protons adjacent to the ammonium group will be deshielded and are expected to appear as a multiplet due to coupling with the protons on C3.
-
OH and NH₃⁺: The protons on the hydroxyl and ammonium groups are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration. The addition of D₂O would cause these signals to disappear, a useful technique for their confirmation[1].
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative oxygen and nitrogen atoms will result in downfield shifts for the carbons they are attached to.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C1 (CH₃) | ~23 |
| C2 (CH-OH) | ~65 |
| C3 (CH₂) | ~35 |
| C4 (CH₂-NH₃⁺) | ~40 |
In-depth Interpretation:
-
C1 (CH₃): The methyl carbon will be the most upfield signal in the spectrum.
-
C2 (CH-OH): The carbon attached to the hydroxyl group is expected to be significantly deshielded, appearing in the 60-70 ppm range[2].
-
C3 (CH₂): This methylene carbon will have a chemical shift typical for an aliphatic carbon.
-
C4 (CH₂-NH₃⁺): The carbon adjacent to the ammonium group will be deshielded due to the electron-withdrawing effect of the positively charged nitrogen.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule. The hydrochloride salt form will have a significant impact on the N-H stretching region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3400 - 3200 | Broad, Strong |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Broad, Strong |
| C-H Stretch | 2970 - 2850 | Medium-Strong |
| N-H Bend (NH₃⁺) | ~1600 and ~1500 | Medium |
| C-O Stretch | ~1100 | Strong |
In-depth Interpretation:
-
O-H and N-H Stretching: A very broad and intense band is expected from approximately 3400 to 2800 cm⁻¹. This is due to the overlapping of the O-H stretching of the alcohol and the N-H stretching of the ammonium salt, both of which are involved in hydrogen bonding[3][4][5].
-
C-H Stretching: The aliphatic C-H stretching vibrations will appear as sharp to medium peaks on top of the broad O-H/N-H band.
-
N-H Bending: The scissoring and asymmetric bending vibrations of the NH₃⁺ group are expected to appear around 1600 and 1500 cm⁻¹, respectively[3].
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the secondary alcohol is anticipated around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound.
Table 4: Predicted Mass Spectrometry Data (ESI+) for this compound
| m/z | Ion | Interpretation |
| 90.09 | [M+H]⁺ | Protonated molecule (base peak) |
| 72.08 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |
| 44.05 | [C₂H₆N]⁺ | α-cleavage, loss of C₂H₄O |
In-depth Interpretation:
-
Protonated Molecule [M+H]⁺: In positive ion ESI, the most abundant ion is expected to be the protonated free base, (2R)-4-aminobutan-2-ol, with an m/z of approximately 90.09.
-
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a fragment ion at m/z 72.08[6].
-
α-Cleavage: Amines and alcohols undergo characteristic α-cleavage. For this molecule, cleavage of the C2-C3 bond can lead to a resonance-stabilized iminium ion fragment. The most likely α-cleavage for the free amine would involve the loss of the largest alkyl group from the carbon adjacent to the nitrogen, which is a common fragmentation pathway for aliphatic amines[6][7].
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The spectral width should be set to encompass all expected proton resonances (typically 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should cover the expected range for carbon resonances (typically 0-80 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-200.
Conclusion
This technical guide provides a detailed, predictive spectroscopic characterization of this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. The provided interpretations and experimental protocols offer a solid foundation for researchers working with this important chiral building block, enabling confident structural verification and quality control.
References
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of (2R)-4-aminobutan-2-ol Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (2R)-4-aminobutan-2-ol hydrochloride, a chiral building block utilized in advanced chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Understanding the Compound: A Chemist's Perspective
This compound is the salt form of a chiral amino alcohol. The presence of both a primary amine and a secondary alcohol on a stereochemically defined backbone makes it a valuable intermediate. However, these same functional groups, along with its nature as a hydrochloride salt, dictate its specific handling requirements. The protonated amine group in the hydrochloride salt generally renders it less corrosive and volatile than its free base counterpart, (2R)-4-aminobutan-2-ol. This distinction is critical for an accurate risk assessment. The free base is classified as a corrosive material that causes severe skin burns and eye damage, while the hydrochloride salt is categorized as an irritant.
It is also important to recognize that as an amine salt, this compound is likely to be hygroscopic, meaning it can absorb moisture from the atmosphere. This property has significant implications for storage, weighing, and the preparation of solutions, as the presence of water can affect reaction stoichiometry and potentially lead to degradation over time.
Hazard Identification and GHS Classification
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: AK Scientific, Inc. Safety Data Sheet[1]
This classification underscores that while this compound is less aggressive than its free base, it still poses risks that necessitate careful handling and the use of appropriate personal protective equipment.
Prudent Handling and Engineering Controls: A Hierarchy of Safety
To mitigate the risks associated with this compound, a multi-layered approach to safety, beginning with engineering controls and supplemented by personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source. For this compound, which is a solid that can form dust and may cause respiratory irritation, the following are paramount:
-
Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood. This prevents the inhalation of any fine particulates and provides a contained space in the event of a spill.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.
-
Safety Shower and Eyewash Station: These must be readily accessible and in good working order in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing, such as when preparing stock solutions.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron may be advisable.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator may be necessary.
Storage and Stability: Preserving Compound Integrity
Proper storage is crucial for maintaining the purity and stability of this compound.
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area. Due to its likely hygroscopic nature, storage in a desiccator may be beneficial to prevent water absorption.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the amine, liberating the more hazardous free base.
-
Ignition Sources: Although not highly flammable, it is good practice to store it away from heat and sources of ignition.
A change in the physical appearance of the material, such as discoloration or clumping, may indicate degradation or moisture absorption. If this is observed, the purity of the material should be verified before use in critical applications.
Step-by-Step Experimental Protocols
Adherence to detailed protocols is key to both safety and experimental reproducibility.
Protocol for Weighing and Preparing a Stock Solution
Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure and contamination.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Personal Protective Equipment (goggles, lab coat, gloves)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly.
-
Tare: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Dispensing: Inside the fume hood, carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid to the weighing boat. Work gently to avoid creating airborne dust.
-
Weighing: Securely close the compound's container. Record the mass of the solid.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask. A powder funnel can be used to prevent spillage.
-
Dissolution: Add a portion of the desired solvent to the flask, cap it, and swirl gently to dissolve the solid. Once dissolved, add the solvent to the calibration mark.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Protocol for Spill Management
Objective: To safely clean up a small spill of solid this compound.
Materials:
-
Spill containment kit (including absorbent pads or sand)
-
Two pairs of chemically resistant gloves
-
Safety goggles and face shield
-
Lab coat
-
Dustpan and brush (dedicated for chemical spills)
-
Sealable waste bag or container
-
Hazardous waste labels
Procedure:
-
Alert and Secure: Immediately alert personnel in the vicinity of the spill. Restrict access to the area.
-
Assess: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Contain: For a small, manageable spill, prevent the powder from spreading further. If necessary, cover it with a dry absorbent material like sand or vermiculite.
-
Clean-up: Carefully sweep the spilled solid and any absorbent material into a dustpan. Avoid creating dust.
-
Package Waste: Place the collected material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. The first rinse should be collected as hazardous waste. Subsequent cleaning can be done with soap and water.
-
Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[2][3]
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a steadfast commitment to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize risks and foster a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Discovery and history of (2R)-4-aminobutan-2-ol
An In-Depth Technical Guide to (2R)-4-Aminobutan-2-ol: From Discovery to Modern Synthetic Strategies
Introduction
(2R)-4-aminobutan-2-ol is a chiral β-amino alcohol, a class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms.[1] Its specific stereochemistry and bifunctional nature make it a valuable chiral building block, or synthon, in the synthesis of complex, high-value molecules, particularly pharmaceuticals.[2] Natural products have historically been a major source of inspiration for drug discovery, and small, functionalized chiral molecules like (2R)-4-aminobutan-2-ol are critical for constructing novel bioactive agents that mimic or improve upon these natural scaffolds.[3][4]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and application of (2R)-4-aminobutan-2-ol. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, tracing the evolution from classical racemic preparations to modern, highly efficient stereoselective methods that are crucial for pharmaceutical development.
Physicochemical Properties
A summary of the key properties of (2R)-4-aminobutan-2-ol is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO | [5][6] |
| Molecular Weight | 89.14 g/mol | [5][7] |
| CAS Number | 114963-62-1 | [8] |
| Appearance | Clear colorless to faintly yellow liquid | [9] |
| IUPAC Name | (2R)-4-aminobutan-2-ol | [5] |
| Chirality | Chiral, (R)-enantiomer | [8] |
Part 1: Historical Context and Early Synthetic Approaches
The "discovery" of a simple molecule like 4-aminobutan-2-ol is not marked by a singular event but rather by the development of general synthetic methods for β-amino alcohols. Early approaches were focused on constructing the carbon skeleton and introducing the functional groups, with little to no control over the stereochemistry, resulting in racemic mixtures.
Racemic Synthesis via Epoxide Ring-Opening
One of the most fundamental and historically significant methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides.[1] For 4-aminobutan-2-ol, this would involve the reaction of a terminal epoxide, such as 1,2-epoxybutane, with ammonia.
This reaction, however, presents a significant challenge in regioselectivity. The ammonia nucleophile can attack either of the two carbons in the epoxide ring, leading to a mixture of two regioisomers: the desired 4-aminobutan-2-ol and the isomeric 1-aminobutan-2-ol.[10] The reaction is typically performed under high pressure and temperature, and the control of regioselectivity often depends subtly on the choice of solvent and reaction conditions.[1]
Reduction of α-Amino Ketones and Related Precursors
Another classical approach involves the reduction of a ketone precursor, such as 4-aminobutan-2-one.[11] The reduction of the carbonyl group to a secondary alcohol can be achieved with various reducing agents, including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9] While effective at producing the desired carbon skeleton and functional groups, these standard reagents are achiral and produce a racemic mixture of (R)- and (S)-4-aminobutan-2-ol.
A related method starts from 4-hydroxy-2-butanone, which is first converted to an oxime. The subsequent reduction of the oxime group yields the target amino alcohol. A Chinese patent describes using zinc and formic acid for this reduction, avoiding harsher conditions and more expensive catalysts like Raney nickel.[12]
Chiral Resolution: The First Access to Enantiopure Material
Given the production of racemic mixtures from early synthetic methods, the first access to enantiomerically pure (2R)-4-aminobutan-2-ol relied on chiral resolution. This technique separates a racemic mixture into its constituent enantiomers. A common method involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form diastereomeric salts.[13]
These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.[13] While effective, resolution is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%.
Part 2: The Advent of Stereoselective Synthesis
The limitations of chiral resolution drove the development of asymmetric synthesis, which aims to create the desired stereoisomer directly. These methods employ chiral catalysts or reagents to control the stereochemical outcome of a reaction, leading to high enantiomeric purity and efficiency.
Catalytic Asymmetric Hydrogenation
One of the most powerful strategies for creating chiral alcohols is the asymmetric hydrogenation of prochiral ketones. This involves the reduction of a ketone using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium. For the synthesis of (2R)-4-aminobutan-2-ol, this would require the asymmetric hydrogenation of a protected 4-aminobutan-2-one derivative. The chiral ligands coordinated to the metal center create a chiral environment that directs the delivery of hydrogen to one face of the ketone, preferentially forming one enantiomer of the alcohol.
Biocatalysis: The "Green" Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions (room temperature and neutral pH) and often exhibit exquisite stereo-, regio-, and chemo-selectivity.[2]
Engineered amine dehydrogenases (AmDHs) and transaminases have been successfully employed for the synthesis of chiral amino alcohols.[2][14] For instance, an (R)-selective transaminase can be used to convert a hydroxy ketone precursor, like 4-hydroxybutan-2-one, directly into (R)-3-aminobutanol through asymmetric amination.[14] While this produces a regioisomer, similar enzymatic strategies can be envisioned or developed for the synthesis of (2R)-4-aminobutan-2-ol. Directed evolution and protein engineering techniques allow scientists to tailor enzymes for specific non-natural substrates, greatly expanding the scope of biocatalysis.[2]
Modern Catalytic C-H Amination
A cutting-edge approach involves the direct functionalization of C-H bonds. An enantioselective radical C-H amination has been developed that can convert alcohols into chiral β-amino alcohols.[15] This multi-catalytic system uses a photocatalyst to generate a nitrogen-centered radical, which then undergoes a regio- and enantioselective 1,5-hydrogen atom transfer (HAT) mediated by a chiral copper catalyst. This strategy bypasses the need to pre-functionalize the starting material (e.g., as a ketone or epoxide) and builds the chiral amino alcohol motif directly from a simple alcohol precursor.[15]
Comparison of Synthetic Strategies
| Strategy | Starting Material | Key Reagent/Catalyst | Key Advantages | Key Disadvantages |
| Epoxide Opening | 1,2-Epoxybutane | Ammonia | Inexpensive starting materials | Poor regioselectivity, harsh conditions |
| Ketone Reduction | 4-Aminobutan-2-one | NaBH₄ / LiAlH₄ | Straightforward, high yield | Produces racemic mixture |
| Chiral Resolution | Racemic 4-aminobutan-2-ol | Chiral acid (e.g., Tartaric Acid) | Access to enantiopure material | Max 50% yield, labor-intensive |
| Asymmetric Hydrogenation | Protected 4-aminobutan-2-one | Chiral Metal Catalyst (e.g., Ru, Rh) | High enantioselectivity, catalytic | Requires precursor synthesis, expensive catalysts |
| Biocatalysis | 4-Hydroxybutan-2-one | Engineered Enzyme (e.g., Transaminase) | High selectivity, mild/green conditions | Enzyme development can be resource-intensive |
| C-H Amination | Butan-2-ol | Chiral Cu-catalyst + Photocatalyst | High atom economy, novel approach | Complex catalytic system, early stage of development |
Part 3: Applications in Drug Discovery
The β-amino alcohol motif is a privileged scaffold in medicinal chemistry. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (hydroxyl oxygen and amino nitrogen) allows for multiple points of interaction with biological targets like enzymes and receptors. The fixed stereochemistry of a molecule like (2R)-4-aminobutan-2-ol is critical, as biological systems are chiral, and often only one enantiomer of a drug is active while the other may be inactive or even cause harmful side effects.
Chiral β-amino alcohols are key components in a wide range of pharmaceuticals. For example, they are found in certain β-blockers and are crucial intermediates in the synthesis of HIV protease inhibitors.[1] The conformationally restricted γ- and β-amino alcohols have been investigated as selective NMDA receptor antagonists, which are important targets for neurological disorders.[16] The ability to synthesize specific stereoisomers like (2R)-4-aminobutan-2-ol with high purity is therefore an enabling technology in the quest for safer and more effective medicines.
Part 4: Detailed Experimental Protocol
The following is a representative protocol for the biocatalytic synthesis of a chiral amino alcohol, based on methodologies described for engineered amine dehydrogenases.[2] This protocol is illustrative and would require adaptation and optimization for the specific synthesis of (2R)-4-aminobutan-2-ol.
Protocol: Asymmetric Reductive Amination of 4-Hydroxy-2-butanone
Objective: To synthesize (2R)-4-aminobutan-2-ol via enzymatic reductive amination of 4-hydroxy-2-butanone.
Materials:
-
Lyophilized whole cells of E. coli expressing an engineered (R)-selective amine dehydrogenase (AmDH).
-
4-hydroxy-2-butanone (substrate).
-
Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5) to act as the amino donor.
-
NAD⁺ (cofactor).
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration.
-
Deionized water.
-
5% Sulfuric Acid (for quenching).
-
Ethyl acetate (for extraction).
-
Anhydrous sodium sulfate (for drying).
Procedure:
-
Reaction Setup: In a temperature-controlled shaker flask, combine the ammonium chloride/ammonia buffer, NAD⁺, glucose, and the glucose dehydrogenase solution.
-
Enzyme Addition: Add the lyophilized whole cells containing the engineered AmDH to the buffered solution.
-
Substrate Addition: Add the 4-hydroxy-2-butanone substrate to the reaction mixture to a final concentration of 100-200 mM.
-
Reaction: Incubate the mixture at 30°C with shaking (e.g., 220 rpm) for 24 hours. Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Quenching: Once the reaction is complete, terminate it by adding 5% sulfuric acid until the pH is <2.
-
Work-up: Centrifuge the mixture to remove cell debris. Collect the supernatant.
-
Extraction: Neutralize the supernatant with a base (e.g., NaOH) and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the crude (2R)-4-aminobutan-2-ol by distillation or column chromatography. Confirm the identity and purity by NMR and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Self-Validation System:
-
Reaction Monitoring: Regular sampling and analysis confirm the conversion of starting material to product.
-
Cofactor Regeneration: The GDH/glucose system ensures the catalytic cycle continues by regenerating the expensive NAD⁺ cofactor, which is validated by sustained reaction rates.
-
Chiral Analysis: The final product's enantiomeric excess is the ultimate validation of the enzyme's stereoselectivity. A high e.e. (>99%) confirms the protocol's success.
Conclusion
The journey to produce (2R)-4-aminobutan-2-ol mirrors the broader evolution of synthetic organic chemistry. It began with classical, non-selective methods that yielded racemic mixtures, necessitating inefficient separation techniques. The demand for enantiomerically pure compounds, driven largely by the pharmaceutical industry, spurred the development of sophisticated asymmetric catalytic and biocatalytic methods. Today, chemists can produce this valuable chiral building block with exceptional levels of stereocontrol and efficiency. As the fields of catalysis and synthetic biology continue to advance, we can anticipate the emergence of even more powerful, economical, and sustainable methods for synthesizing (2R)-4-aminobutan-2-ol and other critical chiral molecules, further enabling the discovery and development of next-generation therapeutics.
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Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to (2R)-4-Aminobutan-2-ol Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2R)-4-Aminobutan-2-ol Hydrochloride in Modern Drug Discovery
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its utility lies in its bifunctional nature, possessing both a primary amine and a secondary alcohol on a flexible butane chain. The specific stereochemistry of the R-enantiomer is crucial for its application in the synthesis of complex molecular architectures, where precise three-dimensional orientation is paramount for biological activity. As a key starting material and intermediate, the quality and purity of this compound directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview for researchers and drug development professionals, covering supplier qualifications, quality control, analytical methodologies, and the regulatory landscape pertinent to this critical chiral synthon.
Supplier Qualification and Selection: A Risk-Based Approach
The selection of a suitable supplier for this compound is a critical first step in any drug development program. The quality of this starting material will propagate through the entire synthetic route, making rigorous supplier qualification essential. For research and development purposes, suppliers offering well-characterized materials with detailed certificates of analysis are acceptable. However, for later-stage development and commercial manufacturing, sourcing from a supplier compliant with Current Good Manufacturing Practices (cGMP) is imperative.
Key Supplier Evaluation Criteria:
-
Regulatory Compliance: Does the supplier operate under a recognized quality management system such as cGMP? This ensures that the material is produced under controlled and documented conditions.
-
Documentation: A comprehensive Certificate of Analysis (CoA) is the minimum requirement. This should include identity confirmation (e.g., by NMR or IR), purity assessment (e.g., by HPLC or GC), and enantiomeric purity. For cGMP-grade material, a more extensive documentation package, including statements on residual solvents, elemental impurities, and TSE/BSE, should be available.
-
Traceability: The supplier should be able to provide a clear history of the material, from raw materials to the final product.
-
Consistency: Batch-to-batch consistency is crucial for reproducible manufacturing processes. A review of historical batch data can provide insights into the supplier's process control.
-
Technical Support: A responsive and knowledgeable technical support team is invaluable for addressing any queries regarding the material's properties or performance.
Illustrative Supplier Landscape:
| Supplier Category | Typical Purity | Documentation Level | Intended Use |
| Research Chemical Suppliers | >95% | Basic CoA | Early-stage R&D |
| Fine Chemical Manufacturers | >98% | Detailed CoA with spectral data | Process development, non-clinical studies |
| cGMP-Certified Manufacturers | >99% | Comprehensive CoA, regulatory support documentation | Clinical trials, commercial manufacturing |
In-House Quality Control and Characterization of this compound
Upon receipt of this compound, a robust in-house quality control program is essential to verify the supplier's claims and ensure the material is fit for its intended purpose. The following analytical techniques are fundamental for a comprehensive characterization.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the molecule. The spectra should be consistent with the expected structure of this compound. While specific spectra for the hydrochloride salt can be proprietary, spectral data for the free base is publicly available and can be used for comparison after a simple neutralization of the sample.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amine and hydroxyl groups.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis. Due to the lack of a strong UV chromophore in (2R)-4-aminobutan-2-ol, derivatization with a UV-active agent is often necessary for sensitive detection.[2][3] Alternatively, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed for direct analysis.
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for identifying volatile impurities. Similar to HPLC, derivatization may be required to improve the volatility and chromatographic performance of the analyte.
Chiral Purity Determination
The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the most common technique for this analysis.
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs are often effective for separating chiral amines and alcohols.[2]
-
Indirect Chiral HPLC: This approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[4][5]
Experimental Protocols
Protocol 1: Chiral Purity Analysis by Indirect HPLC
This protocol describes a representative method for determining the enantiomeric purity of this compound via pre-column derivatization.
1. Derivatization: a. Accurately weigh approximately 10 mg of this compound into a vial. b. Dissolve in 1 mL of a suitable aprotic solvent (e.g., acetonitrile). c. Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-(+)-1-(1-Naphthyl)ethyl isocyanate) and a non-chiral base (e.g., triethylamine). d. Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or achiral HPLC).
2. HPLC Analysis: a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10 µL. e. Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 280 nm for a naphthyl group). f. Data Analysis: Integrate the peak areas of the two diastereomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([Area of major diastereomer] - [Area of minor diastereomer]) / ([Area of major diastereomer] + [Area of minor diastereomer])] x 100.
Protocol 2: Representative Synthesis of this compound
This protocol outlines a plausible synthetic route based on the reduction of a chiral amino acid precursor.[6]
1. Reduction of (R)-4-Amino-3-hydroxybutanoic acid: a. To a cooled (0 °C) suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., THF), slowly add a solution of (R)-4-amino-3-hydroxybutanoic acid in THF. b. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). c. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. d. Filter the resulting solids and wash with THF. e. Concentrate the filtrate under reduced pressure to obtain crude (2R)-4-aminobutan-2-ol.
2. Salt Formation: a. Dissolve the crude (2R)-4-aminobutan-2-ol in a suitable solvent (e.g., isopropanol). b. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). c. Cool the solution to induce crystallization. d. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Regulatory Considerations and Impurity Profiling
Regulatory agencies such as the FDA and EMA have stringent requirements for the control of starting materials.[7] The ICH Q11 guideline provides a framework for the selection and justification of starting materials.[8] For chiral starting materials, it is crucial to control the opposite enantiomer as an impurity.[9]
Impurity Profiling:
A thorough understanding of the impurity profile of this compound is essential. Potential impurities can arise from:
-
Starting materials: Impurities present in the initial raw materials used for the synthesis.
-
Side reactions: By-products formed during the synthesis.
-
Degradation: Degradation of the product during storage or handling.
-
Residual solvents: Solvents used in the manufacturing process that are not completely removed.
The identification and quantification of these impurities are critical for ensuring the safety and quality of the final drug product.
Visualization of Key Workflows
Caption: Supplier Qualification Workflow Diagram.
Caption: In-House Quality Control Workflow.
Conclusion
This compound is a valuable chiral building block in pharmaceutical synthesis. The success of its application hinges on a thorough understanding of its properties, the careful selection of suppliers, and the implementation of robust quality control measures. This guide has provided a technical framework for researchers and drug development professionals to navigate the complexities associated with this important intermediate, from sourcing to in-house characterization and regulatory considerations. By adhering to the principles of scientific integrity and a risk-based approach, the use of high-quality this compound can be ensured, ultimately contributing to the development of safe and effective medicines.
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CP Lab Safety. (2R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. [Link]
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ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
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Health Canada. Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
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European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]
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DS InPharmatics. Establishing Regulatory Starting Materials & Understanding the ICH. [Link]
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The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]
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gmp-compliance.org. API starting materials - New Q&A document for ICH Q11. [Link]
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Matrix Fine Chemicals. 4-AMINOBUTAN-2-OL | CAS 39884-48-5. [Link]
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ResearchGate. Two optimized synthetic pathways toward a chiral precursor of Mivacurium chloride and other skeletal muscle relaxants. [Link]
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Methodological & Application
Synthesis of (2R)-4-aminobutan-2-ol Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and detailed protocol for the enantioselective synthesis of (2R)-4-aminobutan-2-ol hydrochloride, a valuable chiral building block in pharmaceutical development. The described methodology focuses on the asymmetric transfer hydrogenation of 4-aminobutan-2-one hydrochloride, a robust and efficient method for establishing the desired stereochemistry. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and includes protocols for product purification and characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and pharmaceuticals.[1][2] The specific three-dimensional arrangement of the amino and hydroxyl groups is often critical for molecular recognition and, consequently, for the therapeutic efficacy and safety of a drug. (2R)-4-aminobutan-2-ol, with its defined stereochemistry, serves as a key intermediate in the synthesis of various pharmaceutical agents. Its hydrochloride salt form enhances stability and simplifies handling and formulation.[3]
The synthesis of enantiomerically pure amino alcohols presents a significant challenge in organic chemistry.[4] Traditional methods often involve lengthy synthetic sequences or resolutions of racemic mixtures, which are inherently inefficient. Modern asymmetric catalysis offers more direct and atom-economical routes. Among these, the asymmetric reduction of prochiral ketones has emerged as a powerful strategy.[5][6]
Synthetic Strategy: Asymmetric Transfer Hydrogenation
The chosen synthetic route for this compound involves the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 4-aminobutan-2-one hydrochloride. This strategy is predicated on the following advantages:
-
High Enantioselectivity: The use of a chiral catalyst ensures the formation of the desired (R)-enantiomer with high optical purity.[4]
-
Mild Reaction Conditions: Transfer hydrogenation typically proceeds under mild conditions, preserving sensitive functional groups.[3][7]
-
Operational Simplicity: The use of a formic acid/triethylamine mixture as the hydrogen source is operationally simpler and safer than handling high-pressure hydrogen gas.[3][7]
-
Directness: This approach allows for the direct conversion of the aminoketone precursor to the chiral amino alcohol, minimizing the number of synthetic steps.
The key transformation is the stereoselective reduction of the ketone functionality, guided by a chiral ruthenium catalyst. The amine group in the starting material is protected as a hydrochloride salt, which prevents side reactions and can influence the stereochemical outcome of the reduction.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-aminobutan-2-one hydrochloride via asymmetric transfer hydrogenation.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-Aminobutan-2-one hydrochloride | 21419-24-9 | 123.58 | Starting material. Ensure it is dry. |
| RuCl | 220639-85-4 | 634.20 | Chiral catalyst. |
| Formic acid (HCOOH) | 64-18-6 | 46.03 | Reagent grade, ≥95%. |
| Triethylamine (NEt3) | 121-44-8 | 101.19 | Anhydrous. |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | Anhydrous, for reaction and work-up. |
| Diethyl ether (Et2O) | 60-29-7 | 74.12 | Anhydrous, for precipitation. |
| Hydrochloric acid (HCl) in diethyl ether | N/A | N/A | 2.0 M solution for salt formation. |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | For drying organic layers. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobutan-2-one hydrochloride (1.24 g, 10.0 mmol).
-
Add RuCl (31.7 mg, 0.05 mmol, 0.5 mol%).
-
Add 20 mL of anhydrous 2-propanol.
-
-
Preparation of the Hydrogen Source:
-
In a separate dry, argon-purged flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Carefully add formic acid (3.8 mL, 100 mmol) to triethylamine (5.6 mL, 40 mmol) with cooling in an ice bath.
-
-
Asymmetric Transfer Hydrogenation:
-
To the stirred suspension of the starting material and catalyst, add the freshly prepared formic acid/triethylamine mixture (9.4 mL) at room temperature.
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Work-up and Isolation of the Free Amine:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the effervescence ceases and the pH of the aqueous layer is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2R)-4-aminobutan-2-ol as an oil.
-
-
Formation and Purification of the Hydrochloride Salt:
-
Dissolve the crude (2R)-4-aminobutan-2-ol in a minimal amount of anhydrous diethyl ether (approx. 20 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension for 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to afford this compound as a white solid.
-
Characterization and Data
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Enantiomeric Excess (ee) | >95% |
Analytical Data
-
¹H NMR (400 MHz, D₂O) δ: 3.85-3.75 (m, 1H), 3.15-3.00 (m, 2H), 1.80-1.60 (m, 2H), 1.15 (d, J = 6.2 Hz, 3H).
-
¹³C NMR (100 MHz, D₂O) δ: 65.8, 42.1, 38.5, 23.7.
-
HPLC Analysis: Enantiomeric excess can be determined by HPLC using a chiral column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., a mixture of hexane and ethanol with a small amount of diethylamine).
Mechanism and Causality in Experimental Choices
The success of this synthesis hinges on the precise orchestration of the catalytic cycle of the asymmetric transfer hydrogenation.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The chiral TsDACH ligand on the ruthenium center creates a chiral environment that directs the hydride transfer from the formic acid (via the ruthenium hydride intermediate) to one face of the prochiral ketone, leading to the formation of the (R)-alcohol. The use of the hydrochloride salt of the aminoketone is crucial as it prevents the free amine from coordinating to the ruthenium catalyst, which could inhibit catalysis. The final precipitation of the hydrochloride salt from a non-polar solvent like diethyl ether is an effective purification method, as the ionic salt is insoluble in this medium.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of enantiomerically enriched this compound. By leveraging the power of asymmetric transfer hydrogenation, this approach offers high yields and excellent stereocontrol, making it a valuable tool for researchers and professionals in the pharmaceutical industry. The detailed experimental procedure and the rationale behind the key steps are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. [Link]
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How to make a salt of a novel compound? ResearchGate. [Link]
- Chiral catalysts for reduction of ketones and process for their preparation.
-
Enantioselective Reduction of Ketones. University of Liverpool. [Link]
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2-Butanol, 4-amino-. PubChem. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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(2S)-4-aminobutan-2-ol. PubChem. [Link]
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4-AMINOBUTAN-2-OL. Matrix Fine Chemicals. [Link]
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PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]
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Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
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4-Aminobutan-2-one hydrochloride. PubChem. [Link]
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Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Center for Biotechnology Information. [Link]
-
A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid. Chemical Communications (RSC Publishing). [Link]
-
Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. [Link]
-
4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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- 1. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
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- 3. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Asymmetric Synthesis Using (2R)-4-aminobutan-2-ol: A Guide to Applications and Protocols
Introduction: The Strategic Value of (2R)-4-aminobutan-2-ol in Asymmetric Synthesis
(2R)-4-aminobutan-2-ol is a chiral building block of significant interest in the field of asymmetric synthesis. Its stereochemically defined structure, featuring a primary amine and a secondary alcohol on a flexible butane backbone, presents a valuable platform for the creation of chiral auxiliaries and ligands. These, in turn, are instrumental in guiding the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired therapeutic effects.[1][2] The strategic placement of the amino and hydroxyl groups in (2R)-4-aminobutan-2-ol allows for the formation of rigid cyclic structures that can effectively control the facial selectivity of reactions on a tethered substrate. This guide provides an in-depth exploration of the potential applications of (2R)-4-aminobutan-2-ol in asymmetric synthesis, complete with detailed protocols and mechanistic insights.
Application I: (2R)-4-aminobutan-2-ol as a Chiral Auxiliary Precursor
One of the most powerful strategies in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into a prochiral substrate.[3][4] This auxiliary directs a subsequent stereoselective transformation, after which it can be cleaved and ideally recycled.[5] Chiral amino alcohols like (2R)-4-aminobutan-2-ol are excellent precursors for the synthesis of oxazolidinone auxiliaries, a class of compounds popularized by David A. Evans for their high efficacy in controlling the stereochemistry of enolate reactions.[3][6]
Mechanism of Stereocontrol with an Oxazolidinone Auxiliary
The effectiveness of an oxazolidinone auxiliary derived from (2R)-4-aminobutan-2-ol in directing asymmetric alkylation stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring (in this case, a methyl group) sterically shields one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective carbon-carbon bond formation.[6]
Protocol 1: Synthesis of (4R)-4-methyl-1,3-oxazinan-2-one from (2R)-4-aminobutan-2-ol
This protocol describes the synthesis of the oxazolidinone-like chiral auxiliary, (4R)-4-methyl-1,3-oxazinan-2-one, from (2R)-4-aminobutan-2-ol. The formation of a six-membered ring is depicted here, which is a plausible outcome from this specific amino alcohol.
Materials:
-
(2R)-4-aminobutan-2-ol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (2R)-4-aminobutan-2-ol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of potassium carbonate.
-
Add ethanol as a solvent and heat the mixture to reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and toluene. Separate the organic layer, and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (4R)-4-methyl-1,3-oxazinan-2-one.
Diagram of the Synthesis of the Chiral Auxiliary
Caption: Synthesis of the chiral auxiliary.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazinanone
This protocol outlines a representative procedure for the asymmetric alkylation of a prochiral carboxylic acid derivative using the synthesized chiral auxiliary.
Materials:
-
(4R)-4-methyl-1,3-oxazinan-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanoyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acylation:
-
Dissolve (4R)-4-methyl-1,3-oxazinan-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C and add n-BuLi (1.05 eq.) dropwise.
-
After 30 minutes, add propanoyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. Purify the N-acyl oxazinanone by column chromatography.
-
-
Alkylation:
-
Dissolve the purified N-acyl oxazinanone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Auxiliary Cleavage (to form the chiral carboxylic acid):
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide.
-
Stir for 4-12 hours, then quench with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Representative Data for Asymmetric Alkylation using Oxazolidinone Auxiliaries
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | 85-95 |
| Methyl iodide | >90:10 | 80-90 |
| Allyl bromide | >95:5 | 82-92 |
| Note: This data is representative of Evans-type auxiliaries and serves as an expected outcome. |
Workflow for Asymmetric Alkylation
Caption: Synthesis of a chiral Schiff base ligand.
Protocol 4: Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone using a borane reagent in the presence of the in situ-generated catalyst from the chiral Schiff base ligand.
Materials:
-
Chiral Schiff base ligand (from Protocol 3)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone (or other prochiral ketone)
-
Methanol
-
Aqueous HCl (1M)
-
Diethyl ether
Procedure:
-
Catalyst Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq.) in anhydrous THF.
-
Add borane dimethyl sulfide complex (0.1 eq.) and stir at room temperature for 1 hour.
-
-
Reduction:
-
Cool the catalyst solution to 0 °C.
-
In a separate flask, dissolve acetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst solution.
-
Add an additional 1.0 eq. of borane dimethyl sulfide complex dropwise.
-
Stir the reaction at 0 °C for 2-6 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add 1M HCl to the residue and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the chiral alcohol by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC.
-
Representative Data for Asymmetric Ketone Reduction using Amino Alcohol-Derived Ligands
| Ketone | Enantiomeric Excess (ee, %) | Yield (%) |
| Acetophenone | 85-95 | >90 |
| Propiophenone | 88-96 | >90 |
| 1-Tetralone | >90 | >85 |
| Note: This data is representative of similar chiral amino alcohol-derived ligands and serves as an expected outcome. |
Workflow for Asymmetric Ketone Reduction
Caption: Asymmetric ketone reduction workflow.
Conclusion
(2R)-4-aminobutan-2-ol represents a versatile and valuable chiral starting material for applications in asymmetric synthesis. Its structure is well-suited for the creation of effective chiral auxiliaries and ligands that can induce high levels of stereocontrol in a variety of chemical transformations. The protocols detailed in this guide, based on well-established methodologies for analogous compounds, provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the potential of (2R)-4-aminobutan-2-ol in the synthesis of enantiomerically pure molecules. Further research into the specific applications of this compound is warranted and is expected to yield novel and efficient synthetic routes to valuable chiral products.
References
-
Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]
- Kim, H., & Lee, E. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
-
Wikipedia. (2023, October 28). Chiral auxiliary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
- Kurz, T., & Widyan, K. (2005). Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Synthesis, 2005(08), 1340–1344.
- Feng, X., Liu, X., & Qin, B. (2018). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols.
-
Semantic Scholar. (n.d.). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Retrieved from [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
-
Request PDF. (2025). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. Retrieved from [Link]
-
Semantic Scholar. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Retrieved from [Link]
- Wang, J., Ma, J., & Chen, D. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PubMed Central.
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
- Feng, X., Liu, X., & Qin, B. (2018). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. PubMed Central.
-
ResearchGate. (n.d.). Synthesis of chiral β-amino alcohol ligands with L-sorbopyranose structures. Retrieved from [Link]
- Miller, S. J., et al. (2024). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. PubMed Central.
- Morken, J. P., & Montgomery, T. P. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Sibi, M. P., & Stanley, L. M. (2012). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PubMed Central.
- Glinkerman, C. M., & Johnson, J. S. (2014). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PubMed Central.
-
ResearchGate. (2025). Highly Diastereoselective Oxy-Michael Additions of Enantiopureδ-Lactol Anions to Nitroalkenes: Asymmetric Synthesis of 1,2-Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoconvergent Synthesis of anti -1,2-Amino Alcohols with N -containing Quaternary Stereocenters via Selenium-Catalyzed Intermolecular CH Amination. Retrieved from [Link]
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Application Notes & Protocols: (2R)-4-Aminobutan-2-ol as a Precursor for a Novel Class of Chiral Auxiliary
Abstract
The relentless pursuit of enantiomerically pure compounds in pharmaceutical development and complex molecule synthesis necessitates robust and predictable methods for stereochemical control. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, prized for their reliability and versatility.[1] This guide details the application of (2R)-4-aminobutan-2-ol, a readily available chiral 1,3-amino alcohol, as a precursor to a powerful class of six-membered ring chiral auxiliaries: the 1,3-oxazinan-2-ones. We provide a comprehensive overview of the synthesis of the auxiliary, its application in diastereoselective enolate alkylation, the mechanistic basis for stereocontrol, and protocols for its effective cleavage and recovery.
Introduction: Beyond Five-Membered Rings
For decades, the field of asymmetric synthesis has been dominated by chiral auxiliaries derived from 1,2-amino alcohols, most notably the Evans oxazolidinones.[1] These five-membered heterocyclic systems provide a rigid scaffold that effectively shields one face of a reactive intermediate, directing incoming electrophiles to achieve high levels of diastereoselectivity.
(2R)-4-aminobutan-2-ol offers an entry into a homologous yet distinct class of auxiliaries. As a 1,3-amino alcohol, its cyclization with a carbonylating agent yields a chiral 1,3-oxazinan-2-one , a six-membered ring system.[2][3] These six-membered heterocycles serve as effective chiral auxiliaries, demonstrating unique conformational properties and, in some cases, superior stereodirecting ability compared to their five-membered counterparts.[4] This document will focus on the preparation of the (R)-4-methyl-1,3-oxazinan-2-one auxiliary from (2R)-4-aminobutan-2-ol and its subsequent application.
Synthesis of the Chiral Auxiliary: (R)-4-Methyl-1,3-oxazinan-2-one
The first critical step is the conversion of the commercially available amino alcohol into the cyclic carbamate that will serve as the chiral auxiliary. This is typically achieved by reaction with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of CDI is often preferred for its comparative safety and ease of handling.
Protocol 1: Synthesis of (R)-4-Methyl-1,3-oxazinan-2-one
This protocol describes the cyclization of (2R)-4-aminobutan-2-ol using 1,1'-carbonyldiimidazole (CDI).
Materials:
-
(2R)-4-aminobutan-2-ol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (2R)-4-aminobutan-2-ol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add CDI (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Add toluene to the mixture and heat to 80 °C. Stir at this temperature for 16 hours, monitoring by TLC for the consumption of the intermediate.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure (R)-4-methyl-1,3-oxazinan-2-one.
Causality Note: The two-step temperature profile is crucial. The initial reaction at room temperature forms an imidazole-N-carboxylate intermediate. Heating to 80 °C facilitates the intramolecular cyclization (an SN2 reaction where the hydroxyl group displaces the imidazole) to form the stable six-membered ring.
Application in Diastereoselective Enolate Alkylation
With the auxiliary in hand, it can be acylated and used to direct asymmetric alkylation reactions. The N-acyl derivatives of these oxazinanones undergo highly stereoselective alkylation, providing a reliable route to α-substituted carboxylic acid derivatives.[4]
Mechanism of Stereochemical Control
The high diastereoselectivity observed in these reactions stems from a well-defined, rigid transition state.
-
Acylation: The auxiliary is first acylated (e.g., with propionyl chloride) to attach the prochiral substrate.
-
Enolate Formation: Deprotonation with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) generates a rigid (Z)-enolate. The sodium cation chelates between the enolate oxygen and the ring carbonyl oxygen.
-
Conformational Control: The six-membered ring adopts a pseudo-chair conformation. To minimize steric hindrance, the methyl group at the C4 position preferentially occupies a pseudo-equatorial position.
-
Facial Shielding: This conformation effectively blocks the top face of the enolate. Consequently, an incoming electrophile (R-X) is forced to approach from the less sterically hindered bottom face, leading to the formation of a single major diastereomer.[4]
Diagram 1. Logical workflow for asymmetric alkylation using the oxazinanone auxiliary.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(R)-4-Methyl-1,3-oxazinan-2-one
This protocol details the acylation, alkylation, and subsequent purification of the product.
Materials:
-
(R)-4-Methyl-1,3-oxazinan-2-one (from Protocol 1)
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, e.g., 1.0 M solution in THF)
-
Benzyl bromide (BnBr) or other alkyl halide electrophile
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
Part A: Acylation
-
Dissolve the oxazinanone (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer (MgSO₄), filter, and concentrate to yield the N-propionyl oxazinanone, which can be purified by chromatography if necessary.
Part B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazinanone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS (1.1 eq) dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. Purify by flash column chromatography to isolate the major diastereomer.
| Reagent/Parameter | Molar Eq. | Purpose |
| N-Propionyl Oxazinanone | 1.0 | Chiral substrate |
| NaHMDS | 1.1 | Strong base for enolate formation |
| Benzyl Bromide | 1.2 | Electrophile |
| Temperature | -78 °C | Enhances selectivity, stabilizes enolate |
| Typical Yield | 85-95% | |
| Typical d.r. | >95:5 | |
| Table 1. Summary of key parameters for the diastereoselective alkylation step. |
Cleavage and Recovery of the Auxiliary
A key advantage of auxiliary-based methods is the ability to recover the often-valuable chiral auxiliary for reuse. The N-acyl bond can be cleaved under various conditions to yield different functional groups.
Diagram 2. Common cleavage methods to release the chiral product and recover the auxiliary.
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This protocol uses lithium hydroperoxide (LiOOH), generated in situ, for a mild and efficient cleavage.
Materials:
-
Alkylated N-acyl oxazinanone (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Basify the remaining aqueous solution with 1 M NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
Dry the organic layers, concentrate, and purify the products as needed.
Causality Note: The presence of gem-dimethyl groups at the C6 position of the oxazinanone ring has been shown to facilitate exclusive exocyclic cleavage, preventing unwanted ring-opening of the auxiliary and leading to higher recovery yields.[4] While the auxiliary derived from (2R)-4-aminobutan-2-ol lacks this feature, careful control of cleavage conditions is essential to maximize recovery.
Conclusion
(2R)-4-aminobutan-2-ol serves as an effective and accessible precursor for the synthesis of the (R)-4-methyl-1,3-oxazinan-2-one chiral auxiliary. This six-membered ring system provides excellent stereocontrol in asymmetric enolate alkylations, offering a valuable alternative to traditional oxazolidinone auxiliaries. The protocols provided herein offer a robust framework for researchers and drug development professionals to employ this methodology for the reliable synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives.
References
-
Ella-Menye, J.-R., Sharma, V., & Wang, G. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(14), 5575–5580. [Link]
-
Li, J., Di Lorenzo, V., Patil, P., Ruiz Moreno, A. J., & Dömling, A. (2020). Scaffolding-Induced Property Modulation of Chemical Space. Angewandte Chemie International Edition, 59(30), 12433-12438. (Note: This reference provides context on synthesis of oxazinanones, a related structure.) [Link]
-
Ella-Menye, J.-R., Sharma, V., & Wang, G. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. ACS Publications.[Link]
-
Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed.[Link]
-
Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753–2768. [Link]
-
PubChem. (n.d.). (2S)-4-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Retrieved January 19, 2026, from [Link]
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- 4. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for (2R)-4-aminobutan-2-ol hydrochloride
Abstract
This document provides a comprehensive technical guide for the effective use of (2R)-4-aminobutan-2-ol hydrochloride, a valuable chiral building block in modern organic synthesis and drug development. Chiral amino alcohols are foundational structural motifs in a vast array of active pharmaceutical ingredients (APIs), where specific stereochemistry is often paramount for biological activity and safety.[1][2] This guide outlines the core physicochemical properties of the title compound, critical safety and handling procedures, and a detailed, field-proven protocol for its application in a representative N-acylation reaction. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Enantiomerically pure amino alcohols are indispensable synthons in the pharmaceutical industry.[2] Their bifunctional nature—containing both a nucleophilic amine and an alcohol—allows for diverse chemical transformations, while their inherent chirality provides a direct pathway to stereochemically defined molecules. The specific three-dimensional arrangement of these functional groups is fundamental to the molecular recognition that governs a drug's interaction with biological targets like enzymes and receptors.[2]
This compound is a chiral intermediate that provides a stereodefined C2 hydroxyl and a C4 primary amine on a flexible butane backbone. This specific arrangement is a valuable structural element for building more complex molecules, particularly in the development of novel therapeutics. Its use as a starting material can circumvent challenging asymmetric syntheses or costly chiral separations at later stages of a synthetic route, making it an efficient and strategic choice for drug discovery professionals.[3]
Compound Profile & Physicochemical Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2R)-4-aminobutan-2-ol;hydrochloride | Internal Standard |
| CAS Number | 1807941-74-7 | [4] |
| Molecular Formula | C₄H₁₂ClNO | [4] |
| Molecular Weight | 125.60 g/mol | [4] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Chirality | (R)-enantiomer | Compound Name |
| Solubility | Soluble in water, methanol. Limited solubility in non-polar organic solvents. | General Chemical Principles |
Essential Safety, Handling, and Storage
Proper handling of (2R)-4-aminobutan-2-ol and its hydrochloride salt is crucial for laboratory safety. The parent amine is classified as causing severe skin burns and eye damage.[5][6][7] The hydrochloride salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant laboratory coat.[8] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Spill Management: In case of a minor spill, contain the material using an inert absorbent (e.g., sand, vermiculite).[8] Sweep up carefully, place in a suitable, labeled container for hazardous waste disposal, and clean the affected area thoroughly. Avoid generating dust.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with large amounts of water and soap for 15-30 minutes.[8] Seek medical attention if irritation persists.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Core Application: A Synthon in Asymmetric Synthesis
The primary application of this compound is as a chiral building block. The protocol detailed below describes a general procedure for the N-acylation of the primary amine. This is a fundamental transformation that serves as a gateway to synthesizing amides, which are prevalent in pharmaceuticals.
Scientific Rationale
The amine functionality is a potent nucleophile, but in its hydrochloride salt form, it is protonated (R-NH₃⁺Cl⁻) and non-nucleophilic. To render it reactive, the free amine (R-NH₂) must be generated in situ. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This base scavenges the HCl, liberating the primary amine to react with an electrophile, such as an acyl chloride. The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the acylation and minimize potential side reactions.
General Workflow for Synthetic Application
The following diagram outlines the logical flow of a typical synthetic experiment using a chiral building block.
Caption: General workflow for a synthetic protocol.
Detailed Experimental Protocol: N-Benzoylation
This protocol provides a step-by-step method for the N-benzoylation of this compound.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (2R)-4-aminobutan-2-ol HCl | C₄H₁₂ClNO | 125.60 | 1.00 g | 7.96 | 1.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.17 g (1.0 mL) | 8.36 | 1.05 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.42 g (3.33 mL) | 23.88 | 3.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | 20 mL | - | - |
| Brine | - | - | 20 mL | - | - |
Step-by-Step Methodology
1. Glassware Preparation:
-
Place a 100 mL round-bottomed flask equipped with a magnetic stir bar in an oven at 125 °C for at least 4 hours (or overnight).[9][10]
-
Assemble the flask while hot with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon. This ensures an anhydrous environment, critical for preventing hydrolysis of the acyl chloride.[9]
2. Reagent Setup:
-
To the cooled, inerted flask, add this compound (1.00 g, 7.96 mmol).
-
Add anhydrous dichloromethane (DCM, 20 mL) via syringe. The salt will not fully dissolve, forming a suspension.
-
Add triethylamine (3.33 mL, 23.88 mmol) dropwise via syringe while stirring. Three equivalents are used: one to neutralize the hydrochloride salt, one to scavenge the HCl byproduct of the acylation, and one in excess to drive the reaction.
-
Cool the resulting slurry to 0 °C using an ice-water bath.
3. Reaction Execution:
-
In a separate dry vial, prepare a solution of benzoyl chloride (1.0 mL, 8.36 mmol) in anhydrous DCM (20 mL).
-
Using a syringe, add the benzoyl chloride solution dropwise to the stirring amine suspension at 0 °C over 15-20 minutes. A slow addition rate is crucial to manage the reaction exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
4. Reaction Monitoring (Self-Validation):
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate (silica gel) and spot the starting material (a sample from before benzoyl chloride addition) and the reaction mixture.
-
Elute with a suitable solvent system (e.g., 10% Methanol in DCM).
-
Visualize the spots under UV light and/or by staining (e.g., with ninhydrin, which stains primary amines). The reaction is complete when the starting amine spot has been fully consumed.
5. Aqueous Work-up:
-
Once the reaction is complete, quench it by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (20 mL) to remove residual water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
6. Purification & Characterization:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% methanol in DCM) to yield the pure N-((3R)-3-hydroxybutyl)benzamide.
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Representation
The core chemical transformation is a nucleophilic acyl substitution. The liberated free amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.
Caption: Simplified mechanism of N-acylation.
References
- The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews.
- How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry.
- Handling air-sensitive reagents AL-134. (n.d.). Massachusetts Institute of Technology.
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Retrieved January 19, 2026, from [Link]
- Discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
-
Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
- (2R)-(-)-4-Aminobutan-2-ol Safety Data Sheet. (n.d.). Apollo Scientific.
- (2R)-4-AMINOBUTAN-2-OL HCL, 95% Purity. (n.d.). CP Lab Safety.
- Chemical Label for (2R)-4-aminobutan-2-ol. (n.d.). ECHA.
-
PubChem Compound Summary for CID 170254, 4-Aminobutan-2-ol. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem Compound Summary for CID 7853263, (2S)-4-aminobutan-2-ol. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of (2R)-4-aminobutan-2-ol Hydrochloride
Abstract: This document provides a detailed guide to the structural and stereochemical characterization of (2R)-4-aminobutan-2-ol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial chiral building block in pharmaceutical synthesis, rigorous confirmation of its absolute configuration and purity is paramount. This guide moves beyond standard procedural lists to explain the rationale behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for analysis. We will cover sample preparation, acquisition of one- and two-dimensional NMR spectra, and methods for confirming enantiomeric purity, ensuring a self-validating and reliable analytical workflow.
Introduction: The Significance of this compound
(2R)-4-aminobutan-2-ol is a chiral amino alcohol, a structural motif present in numerous biologically active compounds. Its hydrochloride salt form enhances stability and solubility, making it a common intermediate in drug development.[1] The precise three-dimensional arrangement (stereochemistry) of such molecules is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating molecular structure.[2] However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable because they are chemically and magnetically equivalent. This guide details the necessary NMR experiments and specialized techniques to unequivocally confirm the molecular structure and, critically, the absolute stereochemistry of the (2R) enantiomer.
Foundational Principles: Differentiating Enantiomers by NMR
To distinguish between enantiomers using NMR, the symmetry must be broken. This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to form diastereomeric complexes. These diastereomers have different physical properties and, therefore, distinct NMR spectra.[3][4] The two primary methods are:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent complexes with the analyte.[5][6] The differential interaction results in separate signals for each enantiomer in the NMR spectrum. This method is advantageous as it is non-destructive and requires minimal sample preparation.
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. While highly effective, this method requires a chemical reaction and subsequent purification, which can be more time-consuming.[3][7]
For this application note, we will focus on the use of a Chiral Solvating Agent for its efficiency and directness in determining enantiomeric purity.
Experimental Design & Protocols
A logical workflow is essential for the complete characterization of this compound. The process involves initial structure confirmation followed by stereochemical verification.
Caption: Experimental workflow for NMR analysis.
Protocol 1: Sample Preparation for Structural Elucidation
The choice of solvent is the first critical decision. Deuterated solvents are essential to avoid large interfering signals from the solvent itself.[8][9] For this compound, a polar molecule, two primary options exist:
-
Deuterium Oxide (D₂O): Ideal for water-soluble compounds.[10] A key feature is that it will cause the exchange of labile protons (from -OH and -NH₃⁺ groups) with deuterium. This results in the disappearance of their signals in the ¹H NMR spectrum, which is a powerful diagnostic tool for identifying these functional groups.[11]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that dissolves the analyte well and allows for the observation of exchangeable -OH and -NH₃⁺ proton signals, which typically appear as broad peaks.[12]
Step-by-Step Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O, 99.9% D).
-
Cap the NMR tube securely and vortex for 30-60 seconds, or until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Carefully place the NMR tube into the spectrometer's spinner turbine.
Protocol 2: NMR Data Acquisition
These protocols are based on a standard 400 MHz NMR spectrometer.
A. ¹H NMR Spectroscopy:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow residual solvent peak.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to ~3 seconds and the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm).
B. ¹³C NMR Spectroscopy:
-
Use the same locked and shimmed sample.
-
Set the spectral width to ~220 ppm, centered at ~100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the acquisition time to ~1.5 seconds and the relaxation delay to 2 seconds.
-
Acquire 1024 scans.
-
Process the data and reference the spectrum to an appropriate standard or the solvent peak if applicable.
C. 2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Run a standard gradient-enhanced COSY experiment (gCOSY). This experiment reveals which protons are spin-spin coupled, helping to trace the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard gradient-enhanced HSQC experiment. This correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments.
Data Interpretation and Structural Confirmation
The structure of this compound dictates a specific pattern of signals.
Caption: Formation of diastereomeric complexes with a CSA.
-
Racemic Control (Sample A): After adding the CSA, at least one of the proton signals (often the one closest to a stereocenter, like C1-H₃ or C2-H) should split into two distinct signals of equal intensity. This splitting confirms that the CSA is effective at differentiating the R and S enantiomers.
-
Analyte (Sample B): In the spectrum of this compound with the CSA, you should observe only one of the two signals seen in the racemic control. The absence (or minimal presence, within the limits of detection) of the second signal confirms the high enantiomeric purity of the (2R) sample.
Conclusion
This application note provides a comprehensive and logically structured approach to the NMR analysis of this compound. By following a two-part workflow—first confirming the molecular structure with a suite of 1D and 2D NMR experiments, and second, verifying the stereochemical integrity using a chiral solvating agent—researchers can achieve unambiguous and reliable characterization. The rationale provided for each experimental choice empowers scientists to adapt these protocols to similar analytical challenges in pharmaceutical development and quality control.
References
-
Wenzel, T. J., & Wilcox, J. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2001). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 3(20), 3153-3156. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved January 18, 2026, from [Link]
-
Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved January 18, 2026, from [Link]
- Gage, D. E., & Wenzel, T. J. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Vertex AI Search.
-
Wenzel, T. J. (2025, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
-
Cameron, L. A., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(45), 12327-12333. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved January 18, 2026, from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170254, 2-Butanol, 4-amino-. Retrieved January 18, 2026, from [Link].
-
CP Lab Safety. (n.d.). (R)-4-AMINOBUTAN-2-OL HCL, 95% Purity. Retrieved January 18, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved January 18, 2026, from [Link]
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Application Note: Mass Spectrometry Analysis of (2R)-4-aminobutan-2-ol
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of (2R)-4-aminobutan-2-ol, a chiral amino alcohol of interest in pharmaceutical and chemical research. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), addressing the unique challenges posed by this small, polar, and chiral analyte. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification and structural characterization of (2R)-4-aminobutan-2-ol in various matrices.
Introduction: The Analytical Challenge of (2R)-4-aminobutan-2-ol
(2R)-4-aminobutan-2-ol is a chiral molecule whose biological and chemical properties are intrinsically linked to its stereochemistry. Consequently, analytical methods must not only be sensitive and specific for the molecule itself but also capable of distinguishing it from its (2S)-enantiomer. The inherent characteristics of (2R)-4-aminobutan-2-ol—high polarity, low molecular weight (89.14 g/mol ), and poor volatility—present significant analytical hurdles.[1][2] Direct analysis by conventional gas chromatography is often impractical without chemical modification. Similarly, its low mass and potential for poor retention in reversed-phase liquid chromatography necessitate carefully optimized methodologies.
This application note addresses these challenges by providing two distinct, yet complementary, analytical workflows:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique for the analysis of volatile and semi-volatile compounds. To overcome the low volatility of (2R)-4-aminobutan-2-ol, a derivatization step is essential. We will focus on silylation, a common and effective method to increase volatility and improve chromatographic peak shape.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for the direct analysis of polar compounds in complex matrices. We will detail a chiral separation method using a polysaccharide-based stationary phase, which allows for the unambiguous identification and quantification of the (2R)-enantiomer.[6][7][8][9][10]
The choice between these two approaches will depend on the specific application, available instrumentation, sample matrix, and the need for chiral separation.
Analytical Workflow Overview
The successful analysis of (2R)-4-aminobutan-2-ol requires a systematic approach, from sample preparation to data interpretation. The following diagram illustrates the key decision points and workflows described in this guide.
Caption: A logical workflow for the analysis of (2R)-4-aminobutan-2-ol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is a critical step to increase the volatility and thermal stability of (2R)-4-aminobutan-2-ol. Silylation, which replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups, is a highly effective approach.[3][4][5]
Derivatization Protocol: Silylation
The following protocol details the silylation of (2R)-4-aminobutan-2-ol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
(2R)-4-aminobutan-2-ol standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen. The presence of water will consume the silylating reagent and lead to poor derivatization efficiency.[5]
-
Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the reaction mixture at 70°C for 60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for GC-MS analysis.
Sources
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- 10. mdpi.com [mdpi.com]
The Strategic deployment of (2R)-4-aminobutan-2-ol in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
(2R)-4-aminobutan-2-ol, a chiral amino alcohol, has emerged as a pivotal building block in the asymmetric synthesis of complex pharmaceutical molecules. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group on a stereodefined backbone, allows for its versatile application in constructing key chiral synthons. This guide provides an in-depth exploration of the utility of (2R)-4-aminobutan-2-ol, focusing on its role in the synthesis of chiral pyrrolidinone structures, which are core motifs in several modern therapeutics. Detailed protocols, mechanistic insights, and data-driven analyses are presented to equip researchers and drug development professionals with the practical knowledge for leveraging this valuable chiral intermediate.
Introduction: The Significance of (2R)-4-aminobutan-2-ol in Asymmetric Synthesis
Chirality is a fundamental consideration in drug design and development, as the stereochemistry of an active pharmaceutical ingredient (API) dictates its pharmacological and toxicological profile. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern medicinal chemistry. Chiral amino alcohols, such as (2R)-4-aminobutan-2-ol, are indispensable tools in this endeavor, serving as either chiral auxiliaries or integral components of the final molecular architecture.[1][]
The strategic importance of (2R)-4-aminobutan-2-ol lies in its ability to introduce a specific stereocenter, which can direct the formation of subsequent stereocenters or become a permanent chiral element within the target molecule. Its application is particularly notable in the synthesis of nitrogen-containing heterocycles, a privileged scaffold in numerous approved drugs.[3] This document will delve into a key application: the synthesis of a chiral pyrrolidinone intermediate, a crucial component of the antiepileptic drug Brivaracetam.
Core Application: Synthesis of a (4R)-4-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one Intermediate
A primary application of (2R)-4-aminobutan-2-ol is in the construction of chiral pyrrolidinone rings through the ring-opening of a suitable lactone. This approach is a key strategy in the synthesis of Brivaracetam and its analogues.[4][5] The reaction involves the nucleophilic attack of the primary amine of (2R)-4-aminobutan-2-ol on the carbonyl group of a lactone, followed by an intramolecular cyclization.
Reaction Mechanism and Rationale
The synthesis of the pyrrolidinone core proceeds via a tandem reaction sequence initiated by the aminolysis of a lactone. The primary amine of (2R)-4-aminobutan-2-ol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This ring-opening step is often facilitated by heating. The resulting intermediate, a hydroxy amide, then undergoes an intramolecular cyclization to form the thermodynamically stable five-membered pyrrolidinone ring. The stereochemistry at the C4 position of the pyrrolidinone is directly derived from the (R)-configuration of the chiral center in (2R)-4-aminobutan-2-ol.
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of a chiral pyrrolidinone.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of a key pyrrolidinone intermediate from (2R)-4-aminobutan-2-ol and (R)-4-propyldihydrofuran-2(3H)-one.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (2R)-4-aminobutan-2-ol | 1807941-74-7 | 89.14 |
| (R)-4-propyldihydrofuran-2(3H)-one | 63095-44-3 | 128.17 |
| Toluene | 108-88-3 | 92.14 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (R)-4-propyldihydrofuran-2(3H)-one (12.8 g, 0.1 mol) and toluene (100 mL).
-
With stirring, add (2R)-4-aminobutan-2-ol (9.8 g, 0.11 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired chiral pyrrolidinone intermediate.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | ~20.0 g |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Chiral Purity (ee) | >99% |
General Protocol: Reductive Amination for the Synthesis of N-Substituted Derivatives
(2R)-4-aminobutan-2-ol can also be utilized in reductive amination reactions to synthesize a variety of N-substituted chiral amino alcohols. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[6][7][8][9][10]
Rationale and Choice of Reagents
Reductive amination is a versatile and widely used method for C-N bond formation. The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting carbonyl compound, thus minimizing side reactions.[6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).
Diagram 2: General Workflow for Reductive Amination
Caption: Workflow for the synthesis of N-substituted derivatives via reductive amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive amination of (2R)-4-aminobutan-2-ol with a generic aldehyde.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (2R)-4-aminobutan-2-ol | 1807941-74-7 | 89.14 |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Acetic Acid | 64-19-7 | 60.05 |
Procedure:
-
In a 100 mL round-bottom flask, dissolve (2R)-4-aminobutan-2-ol (0.89 g, 10 mmol) and the aldehyde (1.06 g, 10 mmol) in DCM (40 mL).
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (3.18 g, 15 mmol) in DCM (20 mL).
-
Slowly add the STAB slurry to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-substituted product.
Safety and Handling
(2R)-4-aminobutan-2-ol is a corrosive substance that can cause severe skin burns and eye damage. It is also a combustible liquid.[11] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion
(2R)-4-aminobutan-2-ol is a versatile and valuable chiral building block for the synthesis of pharmaceutical intermediates. Its application in the construction of chiral pyrrolidinones, as exemplified in the synthesis of a key Brivaracetam precursor, highlights its importance in modern drug discovery. The detailed protocols provided herein for lactone ring-opening and reductive amination serve as a practical guide for researchers to effectively utilize this chiral amine in their synthetic endeavors, ultimately contributing to the development of novel, enantiomerically pure therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols: Use of 4-Aminopentan-2-ol as a Chiral Auxiliary in Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7853263, (2S)-4-aminobutan-2-ol.
- Google Patents. (n.d.). CN111196777A - Synthetic preparation of brivaracetam.
- Kenda, B., et al. (2004). Discovery of 4-Substituted Pyrrolidin-2-one Derivatives as New Ligands for the SV2A Protein. Journal of Medicinal Chemistry, 47(3), 530-549.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (n.d.). Previously reported transformations of (R)-lactone 4 into brivaracetam....
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- BenchChem. (n.d.). (2R,3S)-3-aminobutan-2-ol | 40285-24-3.
- Google Patents. (n.d.). US10221134B2 - Processes to produce brivaracetam.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (n.d.). Chiral auxiliary.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- National Center for Biotechnology Information. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
- ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine.
- ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins | Request PDF.
- MDPI. (n.d.). Mechanistic Insight into the Ring-Opening Polymerization of ε-Caprolactone and L-Lactide Using Ketiminate-Ligated Aluminum Catalysts.
- Hoye Research Group. (n.d.). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis.
- Kyushu University Pure Portal Site. (n.d.). Synthesis of chiral 2,2'-bipyrrolidine derivatives. Retrieved from Kyushu University Pure Portal Site website.
- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Highly Functionalized Chiral Benzopyrano[3,4‐c]pyrrolidines Bearing Five Contiguous Stereogenic Centers.
- ResearchGate. (n.d.). Various C2 symmetric chiral amino alcohols employed for the enantioselective ring opening of racemic glycidoles..
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Aminobutanal via Reductive Amination.
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Introduction: The Significance of Chiral 4-aminobutan-2-ol
An In-Depth Guide to the Chiral Resolution of 4-aminobutan-2-ol: Application Notes & Protocols
4-aminobutan-2-ol is a valuable chiral building block in modern organic synthesis and pharmaceutical development. Its structure, featuring both an amino and a hydroxyl group, makes it a versatile synthon for creating more complex molecules.[1][2] Like many chiral compounds, its enantiomers—(R)-4-aminobutan-2-ol and (S)-4-aminobutan-2-ol—can exhibit distinct pharmacological, toxicological, and metabolic profiles.[3][4] This stereochemical differentiation is critical in drug design, where one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even cause adverse effects.[4]
Consequently, the ability to efficiently separate the racemic mixture of 4-aminobutan-2-ol into its constituent enantiomers is of paramount importance for academic research and industrial-scale production of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the principal methodologies for the chiral resolution of 4-aminobutan-2-ol, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers and drug development professionals. We will delve into three authoritative techniques: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral Chromatography.
Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Enzymatic kinetic resolution is a powerful and green chemistry-aligned technique that leverages the high enantioselectivity of enzymes.[5] In this process, an enzyme acts as a chiral catalyst, preferentially catalyzing the reaction of one enantiomer from a racemic mixture at a much faster rate than the other.[5] For amino alcohols like 4-aminobutan-2-ol, lipases are exceptionally effective. They selectively acylate one enantiomer, converting it into an ester, while leaving the other enantiomer largely unreacted. The resulting mixture of an ester and an unreacted alcohol can then be easily separated due to their different chemical properties.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases, particularly from Candida antarctica (immobilized as Novozym 435) or Pseudomonas cepacia, are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[6][7]
-
Acyl Donor: Vinyl acetate is often the preferred acyl donor. The reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis), driving the equilibrium towards the product and improving conversion.
-
Solvent: A non-polar, aprotic solvent like n-heptane or tert-butyl methyl ether (TBME) is chosen to maintain the enzyme's catalytic activity and prevent unwanted side reactions.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic 4-aminobutan-2-ol (1.0 g, 11.2 mmol) and 50 mL of n-heptane.
-
Reagent Addition: Add vinyl acetate (1.45 g, 16.8 mmol, 1.5 equivalents) to the solution.
-
Enzyme Introduction: Add immobilized lipase (e.g., Novozym 435, 100 mg, 10% w/w of the substrate).
-
Reaction: Seal the flask and stir the suspension at a constant temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours). Analyze the aliquots using chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both components.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Separation:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue contains the acylated enantiomer (e.g., (R)-4-acetoxybut-2-ylamine) and the unreacted enantiomer (e.g., (S)-4-aminobutan-2-ol).
-
Separate these two compounds using standard column chromatography on silica gel.
-
-
Hydrolysis (Optional): To recover the acylated enantiomer in its original alcohol form, subject the purified ester to basic hydrolysis (e.g., using NaOH in methanol/water) followed by extraction.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of 4-aminobutan-2-ol.
Method 2: Diastereomeric Salt Formation
This classical resolution method relies on the reaction of a racemic base (4-aminobutan-2-ol) with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[8][9]
Causality Behind Experimental Choices:
-
Resolving Agent: Tartaric acid is an inexpensive, readily available, and effective resolving agent for amino alcohols.[10] Using either L-(+)-tartaric acid or D-(-)-tartaric acid will preferentially crystallize the salt of one of the aminobutanol enantiomers.[11]
-
Solvent System: The choice of solvent is critical for successful fractional crystallization. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. Anhydrous ethanol or methanol is often effective, as it allows for the formation of well-defined crystals of the less-soluble salt while keeping the more-soluble salt in solution.[11]
-
Stoichiometry: Using a specific molar ratio of the racemate to the resolving agent (often 1:1 or 2:1) can optimize the yield and purity of the crystallized salt.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve racemic 4-aminobutan-2-ol (5.0 g, 56.1 mmol) in 100 mL of anhydrous ethanol in a 250 mL Erlenmeyer flask. Heat the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve L-(+)-tartaric acid (8.42 g, 56.1 mmol) in 100 mL of hot anhydrous ethanol.
-
Slowly add the hot tartaric acid solution to the aminobutanol solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Spontaneous crystallization of the less-soluble diastereomeric salt should occur. For optimal results, the solution can be left undisturbed for 24 hours.[10]
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitate.
-
-
Isolation of Less-Soluble Salt:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold anhydrous ethanol to remove any adhering mother liquor.
-
Dry the crystals. This is the first crop of the diastereomeric salt (e.g., (R)-4-aminobutan-2-ol-L-tartrate).
-
-
Liberation of the Free Amine:
-
Dissolve the collected salt in a minimum amount of water.
-
Add a strong base, such as a 2M NaOH solution, until the pH of the solution is 11-13 to deprotonate the amine.[8][10]
-
Extract the liberated enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure enantiomer (e.g., (R)-4-aminobutan-2-ol).
-
-
Isolation of the Second Enantiomer (from Mother Liquor):
-
The second enantiomer remains in the mother liquor from the initial filtration. The solvent can be evaporated, and the free amine liberated using the same basic workup procedure as in step 4 to obtain the other enantiomer (e.g., (S)-4-aminobutan-2-ol), albeit in a lower enantiomeric purity. Further purification may be required.
-
Workflow Diagram: Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Method 3: Preparative Chiral Chromatography
Chromatographic methods offer a direct route to separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analytical quantification and preparative-scale separation.[3][12] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[13]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for separating a wide range of chiral compounds, including amino alcohols.[13]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is commonly used with polysaccharide CSPs. The ratio of hexane to isopropanol is a critical parameter that must be optimized to achieve baseline separation (Rs > 1.5).
-
Derivatization: 4-aminobutan-2-ol lacks a strong UV chromophore, making detection difficult.[3][12] For analytical purposes, pre-column derivatization with a UV-active agent is common. However, for preparative work where the original compound needs to be recovered, detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD) are used, avoiding the need for derivatization.
Protocol: Preparative Chiral HPLC
-
System Preparation:
-
Column: Install a preparative-scale polysaccharide-based chiral column (e.g., Chiralcel® OJ or similar).
-
Mobile Phase: Prepare a mobile phase of hexane and isopropanol. An initial screening ratio might be 90:10 (v/v). Degas the mobile phase thoroughly.
-
Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 5-20 mL/min).
-
Detector: Use a Refractive Index (RI) detector.
-
-
Sample Preparation: Dissolve the racemic 4-aminobutan-2-ol in the mobile phase to a concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical scale column of the same phase. Adjust the mobile phase composition (e.g., vary the isopropanol percentage) to achieve the best possible resolution between the two enantiomer peaks.
-
Preparative Run:
-
Equilibrate the preparative column with the optimized mobile phase until a stable baseline is achieved.
-
Inject a large volume of the prepared sample onto the column.
-
Monitor the separation and collect the fractions corresponding to the first and second eluting enantiomers.
-
-
Fraction Analysis and Recovery:
-
Analyze the collected fractions using an analytical chiral HPLC method to confirm their enantiomeric purity.
-
Combine the pure fractions for each enantiomer.
-
Remove the mobile phase solvent by rotary evaporation to yield the isolated, enantiomerically pure (R)- and (S)-4-aminobutan-2-ol.
-
Data Summary Table
| Method | Key Reagents/Equipment | Typical Yield (per enantiomer) | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Enzymatic Resolution | Lipase, Acyl Donor | < 50% (theoretically) | > 95% | Mild conditions, High selectivity, Green | Limited to 50% yield for each enantiomer, Requires separation of product and substrate |
| Diastereomeric Salt | Chiral Resolving Agent | Variable (25-45%) | > 98% (after recrystallization) | Scalable, Inexpensive reagents | Requires screening of agents/solvents, Can be labor-intensive |
| Chiral Chromatography | Chiral HPLC Column | > 90% (recovery) | > 99% | Direct separation, High purity, Amenable to automation | High cost of CSP and solvents, Requires specialized equipment, Lower throughput |
References
- BenchChem (2025). A Comparative Guide to Chiral Synthons: Tert-Butyl (4-hydroxybutan-2-yl)carbamate in Focus. BenchChem.
-
Frontiers in Bioengineering and Biotechnology (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers Media S.A. Retrieved from [Link]
-
IRIS (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Polimi.it. Retrieved from [Link]
- Google Patents (2010). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Google.
-
Chemistry – A European Journal (2021). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. Wiley Online Library. Retrieved from [Link]
-
Gavin Publishers (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. JOCPR. Retrieved from [Link]
-
Matrix Fine Chemicals (n.d.). 4-AMINOBUTAN-2-OL | CAS 39884-48-5. Matrix Fine Chemicals. Retrieved from [Link]
-
PubMed (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. National Library of Medicine. Retrieved from [Link]
-
TU Delft Research Portal (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. TU Delft. Retrieved from [Link]
-
MDPI (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]
-
PMC - NIH (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Library of Medicine. Retrieved from [Link]
-
PubMed (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. National Library of Medicine. Retrieved from [Link]
- Google Patents (2021). CN112174836A - Synthetic method of aminobutanol. Google.
-
Sci-Hub (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Sci-Hub. Retrieved from [Link]
-
PubChem - NIH (n.d.). (2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263. National Library of Medicine. Retrieved from [Link]
-
PubChemLite (n.d.). 4-aminobutan-2-ol (C4H11NO). PubChemLite. Retrieved from [Link]
-
PubChem - NIH (n.d.). 2-Butanol, 4-amino- | C4H11NO | CID 170254. National Library of Medicine. Retrieved from [Link]
- Google Patents (1977). USRE29588E - Preparation of d-2-amino-1-butanol salts. Google.
- Google Patents (2019). A kind of separation detection method of 3-aminobutanol enantiomer. Google.
- Google Patents (2001). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds. Google.
-
PMC - NIH (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. National Library of Medicine. Retrieved from [Link]
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- 1. 4-AMINOBUTAN-2-OL | CAS 39884-48-5 [matrix-fine-chemicals.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 11. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sci-Hub. Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase / Journal of Chromatographic Science, 2016 [sci-hub.box]
Application Notes & Protocols: Derivatization of (2R)-4-aminobutan-2-ol for Enantioselective Analysis
Introduction: The Analytical Challenge of (2R)-4-aminobutan-2-ol
(2R)-4-aminobutan-2-ol is a chiral amino alcohol of significant interest in pharmaceutical development due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this molecule is often critical to the biological activity and safety profile of the final drug product. Consequently, robust and reliable analytical methods for the enantioselective analysis of (2R)-4-aminobutan-2-ol are essential for quality control, process development, and pharmacokinetic studies.
The direct analysis of (2R)-4-aminobutan-2-ol by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) is fraught with challenges. Its high polarity, due to the presence of both an amino and a hydroxyl group, leads to poor volatility and strong interactions with active sites on chromatographic columns, resulting in broad, tailing peaks and poor separation. Furthermore, its small size and lack of a strong chromophore make detection by UV-Vis difficult. To overcome these limitations, derivatization is an indispensable step to enhance its analytical properties.
This technical guide provides a detailed exploration of derivatization strategies for the enantioselective analysis of (2R)-4-aminobutan-2-ol by both GC and LC, complete with detailed protocols and expert insights into the rationale behind the methodological choices.
The Imperative of Derivatization
Derivatization in the context of analyzing (2R)-4-aminobutan-2-ol serves a dual purpose: it improves the molecule's chromatographic behavior and enables its enantioselective separation. The primary objectives of derivatizing this chiral amino alcohol are:
-
Increased Volatility and Thermal Stability for GC Analysis: By masking the polar -NH2 and -OH groups with nonpolar moieties, the volatility of the analyte is significantly increased, making it amenable to GC analysis. This also improves its thermal stability, preventing degradation in the heated injector port and column.
-
Enhanced Chromatographic Performance: Derivatization reduces the strong interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.
-
Introduction of a Detectable Moiety: For LC analysis, derivatization can introduce a chromophore or fluorophore, greatly enhancing detection sensitivity.
-
Creation of Diastereomers for Chiral Separation: By reacting the enantiomers of 4-aminobutan-2-ol with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.
Derivatization Strategies for Gas Chromatographic (GC) Analysis
For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of (2R)-4-aminobutan-2-ol. This is typically achieved through acylation of the amino and hydroxyl groups.
Acylation with Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts readily with primary amines and alcohols to form stable, volatile trifluoroacetyl derivatives. The electron-withdrawing nature of the trifluoromethyl groups makes these derivatives highly responsive to electron capture detection (ECD), offering excellent sensitivity.
Rationale for TFAA Selection:
-
High Reactivity: TFAA reacts rapidly and often quantitatively with both the amino and hydroxyl groups of (2R)-4-aminobutan-2-ol.
-
Increased Volatility: The resulting di-trifluoroacetyl derivative is significantly more volatile than the parent compound.
-
Enhanced Detectability: The trifluoroacetyl groups provide strong signals in both flame ionization detection (FID) and mass spectrometry (MS), with characteristic fragmentation patterns aiding in identification.
Experimental Workflow for TFAA Derivatization:
Caption: Workflow for TFAA derivatization of (2R)-4-aminobutan-2-ol.
Detailed Protocol for TFAA Derivatization:
-
Sample Preparation:
-
Pipette an appropriate volume of a standard solution or sample extract containing (2R)-4-aminobutan-2-ol into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is anhydrous as TFAA is moisture-sensitive.
-
-
Derivatization Reaction:
-
Add 100 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate) to the dried residue.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes in a heating block or water bath.
-
-
Sample Work-up and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. No further work-up is typically required.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Table 1: Typical GC-MS Parameters for Analysis of TFAA-Derivatized 4-aminobutan-2-ol
| Parameter | Value |
| GC Column | Chiral capillary column (e.g., Chirasil-Val) |
| Injector Temp. | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 180°C at 5°C/min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp. | 150°C |
| Scan Range | 50-500 m/z |
Derivatization Strategies for Liquid Chromatographic (LC) Analysis
For LC analysis, derivatization is employed to introduce a chromophore for UV detection and/or to create diastereomers for separation on an achiral column.
Diastereomer Formation using Mosher's Acid Chloride
Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a chiral derivatizing agent used to determine the absolute configuration and enantiomeric purity of chiral alcohols and amines.[1] It reacts with the amino and hydroxyl groups of (2R)-4-aminobutan-2-ol to form diastereomeric amides and esters, respectively. These diastereomers can then be separated by HPLC on a standard achiral column.
Rationale for using Mosher's Acid Chloride:
-
Formation of Separable Diastereomers: The reaction of a single enantiomer of Mosher's acid chloride with the enantiomers of 4-aminobutan-2-ol produces diastereomers with different chromatographic retention times.
-
Strong UV Chromophore: The phenyl group in the Mosher's reagent provides a strong chromophore, enabling sensitive UV detection.
-
Well-Established Method: The Mosher's acid derivatization is a widely recognized and reliable method for chiral analysis.[1]
Reaction Scheme with Mosher's Acid Chloride:
Caption: Formation of diastereomers from (2R)-4-aminobutan-2-ol and Mosher's acid chloride.
Detailed Protocol for Derivatization with Mosher's Acid Chloride:
-
Sample Preparation:
-
Dissolve approximately 1 mg of (2R)-4-aminobutan-2-ol in 500 µL of anhydrous pyridine in a dry reaction vial. The use of an anhydrous solvent is critical to prevent hydrolysis of the acid chloride.
-
-
Derivatization Reaction:
-
Add a 1.2 molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary LC injection).
-
-
Sample Work-up:
-
Quench the reaction by adding 1 mL of water.
-
Extract the diastereomeric products with 3 x 1 mL of diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 mL of 5% HCl solution, 1 mL of saturated NaHCO3 solution, and 1 mL of brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.
-
Inject an aliquot onto an achiral reversed-phase HPLC column (e.g., C18).
-
Pre-column Derivatization with o-Phthalaldehyde (OPA) and a Chiral Thiol
This method is particularly effective for primary amines and involves a rapid reaction with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent, diastereomeric isoindole derivatives.[2][3]
Rationale for OPA/Chiral Thiol Derivatization:
-
High Sensitivity: The resulting isoindole derivatives are highly fluorescent, allowing for very low detection limits.
-
Rapid Reaction: The derivatization reaction is typically complete within minutes at room temperature.
-
Versatility: A variety of chiral thiols can be used to optimize the separation of the diastereomers.[2]
Experimental Workflow for OPA/Chiral Thiol Derivatization:
Sources
Application Notes and Protocols for the Large-Scale Synthesis of (2R)-4-aminobutan-2-ol Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (2R)-4-aminobutan-2-ol Hydrochloride in Medicinal Chemistry
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its stereodefined structure, featuring both an amino and a hydroxyl group, makes it a valuable synthon for the asymmetric synthesis of complex bioactive molecules. The incorporation of this moiety can influence the pharmacological profile of a drug candidate, affecting its potency, selectivity, and pharmacokinetic properties. The development of a robust, scalable, and economically viable synthesis is therefore crucial for enabling its use in drug discovery and development programs.
This document provides a comprehensive guide to the large-scale synthesis of this compound, commencing from the readily available and inexpensive chiral precursor, L-aspartic acid. The described synthetic strategy is designed for scalability and incorporates in-process controls to ensure the production of the target compound with high chemical and enantiomeric purity.
Synthetic Strategy: A Chemo-Enzymatic Approach from L-Aspartic Acid
The chosen synthetic route leverages the inherent chirality of L-aspartic acid to establish the stereocenter of the target molecule. The strategy involves a series of well-established and scalable chemical transformations, including the protection of the amine functionality, selective reduction of the carboxylic acid groups, and the final deprotection and salt formation. This multi-step synthesis is designed to be robust and reproducible, with clear checkpoints for quality control.
Caption: Overall synthetic workflow from L-aspartic acid.
Part 1: Synthesis of (S)-tert-butyl (4-hydroxy-3-oxobutan-2-yl)carbamate (Protected Intermediate)
This initial phase focuses on the protection of the amino group of L-aspartic acid and the selective transformation of its two carboxylic acid moieties.
Step 1.1: N-Boc Protection of L-Aspartic Acid
The synthesis commences with the protection of the amino group of L-aspartic acid using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial to prevent side reactions involving the amine in subsequent reduction steps.[1][2]
Protocol:
-
To a stirred suspension of L-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., citric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-Boc-L-aspartic acid.
| Reagent/Parameter | Quantity/Value | Purpose |
| L-Aspartic Acid | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate | 1.1 eq | Protecting Agent |
| Sodium Hydroxide | 2.2 eq | Base |
| Dioxane/Water | 10 vol | Solvent |
| Reaction Temperature | 0 °C to RT | Control Reactivity |
| Reaction Time | 12-18 h | Ensure Completion |
Step 1.2: Selective Reduction of the α-Carboxylic Acid
The selective reduction of the α-carboxylic acid of N-Boc-L-aspartic acid is achieved using a borane reagent. This transformation yields the corresponding alcohol, which is a key intermediate.[3][4][5][6]
Protocol:
-
Suspend N-Boc-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of methanol at 0-5 °C.
-
Concentrate the mixture under reduced pressure. The crude product is then taken to the next step without further purification.
| Reagent/Parameter | Quantity/Value | Purpose |
| N-Boc-L-Aspartic Acid | 1.0 eq | Substrate |
| Borane-THF complex | 2.5 eq | Reducing Agent |
| Anhydrous THF | 15 vol | Solvent |
| Reaction Temperature | 0 °C to RT | Control Reactivity |
| Reaction Time | 8-12 h | Ensure Completion |
Step 1.3: Lactonization
The resulting hydroxy acid is then subjected to acid-catalyzed lactonization to form the corresponding γ-lactone. This step protects the newly formed alcohol and the remaining carboxylic acid in a stable cyclic form, facilitating the subsequent reduction.
Protocol:
-
Dissolve the crude product from the previous step in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactone.
Part 2: Synthesis and Purification of this compound
This second phase involves the reduction of the lactone, followed by deprotection of the amine and formation of the final hydrochloride salt.
Step 2.1: Reduction of the Lactone
The lactone is reduced to the corresponding diol using a strong reducing agent. This step is critical for forming the final carbon skeleton of the target molecule.
Protocol:
-
Dissolve the crude lactone in an anhydrous ethereal solvent such as THF under an inert atmosphere.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of a suitable reducing agent, such as lithium borohydride (LiBH₄).
-
Stir the reaction at room temperature until completion is observed by TLC or HPLC.
-
Cool the reaction to 0-5 °C and carefully quench by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude protected diol.
| Reagent/Parameter | Quantity/Value | Purpose |
| Boc-protected lactone | 1.0 eq | Substrate |
| Lithium Borohydride | 1.5 eq | Reducing Agent |
| Anhydrous THF | 10 vol | Solvent |
| Reaction Temperature | 0 °C to RT | Control Reactivity |
| Reaction Time | 4-6 h | Ensure Completion |
Step 2.2: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.
Protocol:
-
Dissolve the crude protected diol in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Cool the solution to 0-5 °C.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane).
-
Stir the mixture at 0-5 °C. The product will precipitate as the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the crude this compound.
Caption: Purification workflow for the final product.
Step 2.3: Purification by Recrystallization
The crude hydrochloride salt is purified by recrystallization to remove any remaining impurities.[7][8]
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Slowly add a less polar solvent, such as isopropanol or diethyl ether, until the solution becomes turbid.
-
Add a few drops of hot methanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.
In-Process Controls and Analytical Methods
To ensure the quality and consistency of the synthesis, the following in-process controls and analytical methods should be employed:
| Step | Analytical Method | Parameter to Monitor | Acceptance Criteria |
| Boc Protection | HPLC | Conversion of L-Aspartic Acid | >98% |
| Selective Reduction | TLC/HPLC | Disappearance of starting material | <2% remaining |
| Lactonization | TLC/HPLC | Formation of lactone | >95% conversion |
| Lactone Reduction | TLC/HPLC | Disappearance of lactone | <2% remaining |
| Deprotection/Salt Formation | ¹H NMR | Complete removal of Boc group | No Boc signals |
| Final Product | Chiral HPLC | Enantiomeric Purity | >99% e.e. |
| Final Product | ¹H NMR, ¹³C NMR, MS | Structural Confirmation | Conforms to structure |
| Final Product | Elemental Analysis | Purity | Conforms to theoretical values |
The enantiomeric purity of the final product should be determined by a validated chiral HPLC method. This typically involves derivatization of the amino alcohol with a chiral derivatizing agent, followed by separation of the resulting diastereomers on a standard achiral column.[9][10][11][12][13]
Safety Considerations
-
Borane Reagents: Borane-tetrahydrofuran complex is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
Lithium Borohydride: This reagent is also water-reactive and flammable. Handle with care under an inert atmosphere.
-
Hydrogen Chloride: Anhydrous HCl is a corrosive gas. Use appropriate personal protective equipment, including respiratory protection, and handle in a fume hood.
-
Solvents: Flammable organic solvents should be handled with care, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The protocol detailed herein provides a comprehensive and scalable route to this compound from L-aspartic acid. By employing robust chemical transformations and rigorous in-process controls, this synthesis is capable of delivering the target compound in high yield and purity, suitable for applications in pharmaceutical research and development. The use of a readily available chiral starting material and well-established reactions makes this an economically attractive and practical approach for large-scale production.
References
-
Organic Syntheses. Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids.[Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS).[Link]
-
Organic Syntheses. Reduction of L-Valine to L-Valinol using Lithium Aluminum Hydride or Borane-Methyl Sulfide.[Link]
-
PubMed. Novel Synthesis of (-)-Bestatin From L-Aspartic Acid.[Link]
- Google Patents.
-
PubMed. Specific reduction of carboxyl groups in peptides and proteins by diborane.[Link]
- Google Patents. Preparation method for optically pure aminoalcohol hydrochloride.
-
ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.[Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing.[Link]
-
ResearchGate. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.[Link]
- Google Patents.
- Google Patents. Method for splitting 1-amino-alkan-2-ol compounds.
-
ChemRxiv. A General Method for the Chemical Synthesis of Cysteine- and Aspartic Acid-Rich LA Modules.[Link]
-
ResearchGate. (2025). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid.[Link]
-
ResearchGate. (2025). Synthesis of (R)-(+)-Boc-Iturinic Acid (nC14) from Aspartic Acid.[Link]
-
PubChem. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid.[Link]
-
Microbial Cell Factories. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.[Link]
-
Microbial Cell Factories. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.[Link]
-
AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.[Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.[Link]
-
Molecules. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[Link]
-
PubChem. (R)-4-N-Boc-amino-2-hydroxybutyric acid.[Link]
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- 4. organic-synthesis.com [organic-synthesis.com]
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- 6. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of (2R)-4-aminobutan-2-ol Hydrochloride
Welcome to the technical support center for the purification of (2R)-4-aminobutan-2-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are working with this chiral building block and require methods to achieve high chemical and enantiomeric purity.
This compound is a valuable intermediate in pharmaceutical synthesis. Its stereocenter demands precise purification to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My final product has low enantiomeric excess (ee). How can I improve it?
A1: Low enantiomeric excess is a critical issue, often stemming from the synthesis or the purification method itself. The most common and scalable method for enriching the desired (2R)-enantiomer is through diastereomeric salt crystallization.[1][2][3] If this method is failing, consider the following factors:
-
Inappropriate Resolving Agent: The key to successful diastereomeric resolution is selecting a chiral resolving agent that forms a salt with a significant solubility difference between the two diastereomers.[1][3] For a basic compound like an aminobutanol, chiral acids are used.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to your racemic aminobutanol is crucial.[1]
-
Recommendation: Start with a 0.5 to 1.0 molar equivalent of the chiral resolving agent relative to the racemate. A common starting point is a 1:1 ratio of the desired enantiomer to the resolving agent (i.e., 0.5 eq. to the racemate).[1] Optimization is key.
-
-
Poor Solvent Choice: The solvent system dictates the solubility of the diastereomeric salts. An ideal solvent will dissolve both salts at an elevated temperature but allow only the less soluble, desired diastereomer to crystallize upon cooling.
-
Recommendation: For polar salts like aminobutanol hydrochlorides, polar protic solvents such as methanol, ethanol, or isopropanol are excellent starting points. Often, a mixture of a solvent (like ethanol) and an anti-solvent (like ethyl acetate or diethyl ether) is used to fine-tune solubility and induce crystallization.[6]
-
-
Suboptimal Crystallization Conditions: The rate of cooling, agitation, and final temperature all impact the kinetic and thermodynamic control of crystallization, which affects the final ee.[1]
-
Recommendation: Employ a slow, controlled cooling profile. Rapid crashing out of the solid will trap impurities and the undesired diastereomer. Seeding the supersaturated solution with a few crystals of the high-purity desired diastereomeric salt can be highly effective.
-
Q2: I'm seeing persistent impurities in my NMR/HPLC analysis. What are they and how do I remove them?
A2: Persistent impurities are typically unreacted starting materials, reagents, or byproducts from the synthesis. Common synthetic routes may leave specific impurities.[7]
-
Identify the Impurity: Use techniques like LC-MS to identify the mass of the impurity, and NMR to elucidate its structure. Common impurities could include starting materials or byproducts like 1,2-dichlorobutane if a chlorination route was used.[7]
-
Recrystallization: This is the most powerful technique for removing chemical (non-chiral) impurities. The hydrochloride salt of (2R)-4-aminobutan-2-ol has different solubility properties than its free base or uncharged organic byproducts.
-
Recommendation: A well-chosen recrystallization can effectively purge these impurities. The table below provides starting solvent systems for screening.
-
| Solvent System (v/v) | Anti-Solvent | Typical Temperature Range | Comments |
| Isopropanol (IPA) | Ethyl Acetate | Dissolve at 60-70°C, cool to 0-5°C | Good for removing less polar impurities. Ethyl acetate reduces the polarity, forcing the polar salt to crystallize. |
| Ethanol (95%) | Diethyl Ether | Dissolve at 50-60°C, cool to RT | A classic system. Ether is a very effective anti-solvent but is highly flammable. Use with caution. |
| Methanol | Toluene | Dissolve at reflux, cool slowly | Methanol is a very strong solvent for the salt. Toluene acts as an anti-solvent and can help azeotropically remove water. |
| Water | Acetone | Dissolve in minimal hot water, add acetone | Effective for highly polar impurities, but the product's high solubility in water can lead to lower yields.[6] |
-
Acid/Base Workup: Before crystallization, an aqueous acid/base wash can remove unwanted acidic or basic impurities. Since your product is a primary amine, you can dissolve the crude material in a non-polar organic solvent (like dichloromethane), wash with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, then extract the free amine into an acidic aqueous layer (e.g., 1M HCl). The aqueous layer can then be basified and the free amine re-extracted, or concentrated to yield the hydrochloride salt for recrystallization.
Q3: My recrystallization is yielding an oil or failing to produce crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with impure compounds or when the solvent system is not ideal.
-
Solvent Polarity is Too High: The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
Solution: Add an anti-solvent dropwise to the warm solution until slight turbidity appears, then reheat to dissolve and cool slowly.[6]
-
-
Presence of Impurities: Impurities can disrupt crystal lattice formation.
-
Solution: Attempt a pre-purification step like a quick filtration through a plug of silica gel with an appropriate solvent system to remove gross impurities before recrystallization.
-
-
Cooling Rate is Too Fast: Rapid cooling favors kinetic trapping of disordered states (oils) over the thermodynamically stable crystal.
-
Solution: Slow down the cooling process. Insulate the flask or allow it to cool to room temperature overnight before moving it to a refrigerator.
-
-
Scratching & Seeding: Induce nucleation by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal.
Experimental Workflow & Visualization
A systematic approach is critical for troubleshooting purification issues. The following diagram outlines a decision-making workflow for addressing low purity in your this compound sample.
Caption: Troubleshooting workflow for purifying (2R)-4-aminobutan-2-ol HCl.
Detailed Protocol: Recrystallization
Objective: To improve the chemical purity of this compound.
Materials:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Ethyl Acetate, reagent grade
-
Erlenmeyer flask, magnetic stirrer, heating mantle, condenser
-
Buchner funnel and filter paper
Procedure:
-
Place the crude hydrochloride salt (e.g., 10.0 g) into a dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol (e.g., 20-30 mL) to create a slurry.
-
Gently heat the mixture to 60-70 °C with stirring. Continue to add isopropanol portion-wise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
To the hot, clear solution, add ethyl acetate dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of supersaturation.
-
Add a few drops of isopropanol to redissolve the turbidity and obtain a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase.
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of cold 1:1 IPA/Ethyl Acetate, followed by a wash with cold ethyl acetate to aid drying.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Analyze the final product for purity (HPLC, NMR) and enantiomeric excess (chiral HPLC).
Frequently Asked Questions (FAQs)
Q: What is the best analytical technique for determining enantiomeric excess (ee)? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of amino alcohols.[8] Since aminobutanols lack a strong UV chromophore, analysis often requires pre-column derivatization with an agent like 3,5-Dinitrobenzoyl chloride to attach a UV-active tag.[8] This converts the enantiomers into diastereomers that can be separated on a standard achiral column (e.g., C18).[9] Alternatively, direct analysis on a chiral stationary phase (CSP) column is possible, but may require more specialized methods and detectors like mass spectrometry (MS).[8][10]
Q: Is this compound hygroscopic? How should it be stored? A: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air. This can make the solid clumpy and difficult to handle accurately. It is best practice to handle the material in a low-humidity environment (e.g., a glove box) if possible. For storage, keep the compound in a tightly sealed container, preferably in a desiccator with a drying agent, and store it in a cool, dry place away from light and incompatible materials like strong oxidizing agents.[11]
Q: Can I use chromatography for purification? A: While crystallization is preferred for large-scale purification due to cost and simplicity, column chromatography can be used, especially at the lab scale.[3] However, the high polarity of the hydrochloride salt makes it challenging. It is often easier to perform chromatography on the free amine form using a silica gel column with a mobile phase such as Dichloromethane/Methanol with a small amount of ammonium hydroxide to prevent streaking. The purified free amine fractions can then be combined, dissolved in a suitable solvent (like ether or isopropanol), and treated with HCl (e.g., HCl in ether) to precipitate the pure hydrochloride salt.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
-
Nakamura, H., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. DOI:10.1039/D3CC01352A. Retrieved from [Link]
- BenchChem. (n.d.). HPLC analytical methods for determining aminobutanol chiral purity.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7853263, (2S)-4-aminobutan-2-ol. Retrieved from [Link]
- Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. BenchChem.
- Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (R)-4-AMINOBUTAN-2-OL HCL, 95% Purity. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS: Chiral Separation of FMOC-Protected Amino Acids. Retrieved from [Link]
-
Qu, G., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170254, 2-Butanol, 4-amino-. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 4-Aminobutan-2-ol - Stability and Degradation.
-
Matrix Fine Chemicals. (n.d.). 4-AMINOBUTAN-2-OL | CAS 39884-48-5. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Aminobutan-1-ol from 1-Butene.
-
Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86618937, (2R,3R)-3-aminobutan-2-ol hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
Sources
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- 2. pharmtech.com [pharmtech.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
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Technical Support Center: Synthesis of (2R)-4-aminobutan-2-ol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (2R)-4-aminobutan-2-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry. However, its synthesis is often accompanied by challenges related to yield, stereochemical control, and purification. This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered in the laboratory.
Overview of Common Synthetic Strategies
The synthesis of small, chiral amino alcohols like (2R)-4-aminobutan-2-ol presents several challenges, including achieving high enantioselectivity and difficulties in purification due to their physical properties.[1][2] Several synthetic routes are commonly employed, each with its own set of potential side reactions and optimization parameters. The choice of route often depends on the availability of starting materials, scalability, and the desired level of stereochemical purity.
Caption: Common synthetic routes to (2R)-4-aminobutan-2-ol.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis of (2R)-4-aminobutan-2-ol.
Issue 1: Low or Inconsistent Yield
Question: My synthesis, involving the reduction of an N-protected (R)-3-aminobutyric acid ester, is resulting in a low isolated yield. What are the potential causes and how can I improve it?
Answer: Low isolated yields in the synthesis of small, polar molecules like (2R)-4-aminobutan-2-ol are a frequent issue.[1][2] The problem can typically be traced to three main areas: incomplete reaction, product loss during workup and purification, or competing side reactions.
Causality and Troubleshooting Strategy:
-
Incomplete Reaction: The reduction of an ester to an alcohol requires a potent reducing agent. Incomplete conversion is a common culprit.
-
Mechanism: Hydride reagents like Lithium aluminum hydride (LiAlH₄) or a combination of Sodium borohydride (NaBH₄) with a Lewis acid are often used.[1] The reaction stoichiometry and temperature are critical. An insufficient amount of reducing agent or temperatures that are too low can lead to a stalled reaction.
-
Solution: Monitor the reaction progress diligently using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction is incomplete, consider increasing the equivalents of the reducing agent or raising the reaction temperature incrementally. Ensure your reagents are fresh and anhydrous, as hydride reagents are deactivated by moisture.
-
-
Product Loss During Workup/Purification: (2R)-4-aminobutan-2-ol is highly soluble in water and can be volatile, making its extraction and isolation from aqueous media challenging.[1][2]
-
Mechanism: During the aqueous quench of the reaction, the polar amino alcohol product will partition between the aqueous and organic layers. Its high water solubility often means a significant portion remains in the aqueous phase. Subsequent solvent removal can also lead to loss if not performed carefully.
-
Solution: To maximize recovery, employ the following techniques:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of the amino alcohol in the aqueous phase and promotes its transfer into the organic solvent.[1]
-
Continuous Liquid-Liquid Extraction: For larger scales, a continuous extractor can be significantly more efficient than multiple batch extractions.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Careful Solvent Removal: Remove the solvent under reduced pressure at a low temperature using a rotary evaporator equipped with an efficient condenser and a cold trap to prevent loss of the volatile product.[1]
-
-
-
Side Reactions: The presence of two reactive functional groups (amine and hydroxyl) necessitates a careful protection strategy. Without it, side reactions can consume starting material and complicate purification.
-
Mechanism: If the starting material is an amino acid or ester, both the amine and the carboxylic acid/ester can react. For example, during esterification of the starting (R)-3-aminobutyric acid, the amino group can act as a nucleophile. During reduction, an unprotected amine can react with the hydride reagent's metal center.
-
Solution: Employ an appropriate amino-protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), before the reduction step.[3][4][5] This ensures that only the desired functional group reacts. The protecting group is then removed in a final step.
-
| Problem Area | Potential Cause | Recommended Solution | Expected Outcome |
| Reaction | Incomplete conversion | Monitor reaction by TLC/GC; increase equivalents of reducing agent or temperature. | Drive reaction to completion, maximizing crude yield. |
| Workup | Product loss to aqueous phase | Saturate aqueous layer with salt; use continuous extraction; perform multiple extractions with a suitable solvent. | Improved recovery of the product from the workup procedure.[1] |
| Purification | Loss of volatile product | Use a cold trap and carefully control temperature/pressure during solvent removal. | Minimized loss of product, leading to higher isolated yield.[1] |
| Chemistry | Competing side reactions | Protect the amino group (e.g., with Boc or Cbz) prior to the reduction step.[5] | Cleaner reaction profile with fewer byproducts and improved yield of the desired intermediate. |
Issue 2: Low Enantiomeric Excess (ee)
Question: My final product shows a low enantiomeric excess (<95% ee). How can I prevent racemization and improve stereochemical purity?
Answer: Achieving high enantiomeric purity is critical for pharmaceutical applications. A low ee can result from the quality of the starting material, racemization during the reaction, or epimerization during workup or purification.[1][6]
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for low enantiomeric excess.
Causality and Deeper Insights:
-
Starting Material Purity: The principle of "chiral garbage in, chiral garbage out" applies. The maximum possible ee of your product is that of your starting material. Always verify the enantiomeric purity of your chiral precursors before beginning the synthesis.
-
Racemization Mechanisms: Chiral centers can be susceptible to racemization, especially if there is an adjacent carbonyl group or if the reaction proceeds through an achiral intermediate. While the chiral center in (2R)-4-aminobutan-2-ol is relatively stable, precursors like (R)-3-aminobutyric acid could potentially racemize under harsh acidic or basic conditions, particularly at elevated temperatures.
-
Enzyme and Catalyst Optimization: In chemoenzymatic routes, the choice of enzyme and reaction conditions is paramount.[7][8] Factors like pH, temperature, co-solvent, and substrate concentration can dramatically impact the stereoselectivity of a transaminase enzyme.[8] Similarly, for asymmetric reductions of a ketone precursor, the choice of chiral ligand, metal catalyst, and solvent system determines the enantiomeric outcome.[9]
Issue 3: Difficulty with Chiral Analysis
Question: I am finding it difficult to analyze the enantiomeric purity of my product using HPLC. Why is this and what is the solution?
Answer: This is a common analytical challenge. (2R)-4-aminobutan-2-ol lacks a UV-absorbing chromophore, which makes it "invisible" to standard UV-Vis HPLC detectors.[2][10]
Solutions:
-
Pre-Column Derivatization: This is the most common and accessible solution. The amino alcohol is reacted with a chiral or achiral derivatizing agent that contains a strong chromophore.
-
With a Chiral Derivatizing Agent: Reacting the racemic or enantiomerically-enriched amino alcohol with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride) produces diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (like a C18).[10]
-
With an Achiral Derivatizing Agent: The amino alcohol can be reacted with an achiral agent containing a chromophore (e.g., phenyl isocyanate or dansyl chloride). The resulting derivatized enantiomers must then be separated on a specialized chiral stationary phase (CSP) column.[11]
-
-
Alternative Detection Methods: If derivatization is not desirable, you can use HPLC with detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10] This approach still requires a chiral column to separate the enantiomers.
-
Chiral Gas Chromatography (GC): As a relatively volatile compound, the product (or a derivatized version) can often be analyzed effectively using a chiral GC column.[1]
Experimental Protocols
Protocol 1: Synthesis via Reduction of N-Boc-(R)-3-aminobutyric acid methyl ester
This protocol is a generalized procedure based on common synthetic transformations.[5]
Step 1: Esterification and Protection (Example)
-
Suspend (R)-3-aminobutyric acid (1.0 eq) in methanol (5-10 mL per gram).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise, keeping the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride.
-
Dissolve the crude ester in dichloromethane and cool to 0°C. Add triethylamine (2.5 eq).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dichloromethane.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-Boc protected ester.
Step 2: Reduction
-
Dissolve the N-Boc protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 mL per gram).
-
Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).
-
Slowly add a solution of LiAlH₄ in THF (1.0 M, 1.5 eq) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by slowly adding water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(2R)-4-aminobutan-2-ol.
Step 3: Deprotection
-
Dissolve the crude N-Boc protected amino alcohol in dichloromethane or dioxane (5-10 mL per gram).
-
Add a 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water, make the solution basic (pH > 12) with 2M NaOH, and extract multiple times with ethyl acetate or perform continuous extraction.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the final product, (2R)-4-aminobutan-2-ol.
Protocol 2: Chiral Purity Analysis by HPLC after Derivatization
This protocol is a general guide for derivatization with a UV-active tag for analysis on a chiral column.[10][11]
-
Sample Preparation: Dissolve a small amount (~1 mg) of the final (2R)-4-aminobutan-2-ol in a suitable solvent like acetonitrile (1 mL).
-
Derivatization: Add triethylamine (2-3 eq) followed by a derivatizing agent with a chromophore, such as phenyl isocyanate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
HPLC Analysis: Dilute the reaction mixture with the mobile phase and inject it into an HPLC system equipped with a suitable chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and a UV detector.
-
Method Development: An isocratic mobile phase of hexane/isopropanol is a common starting point. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers.
References
- Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
- Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol. Benchchem.
- Protecting Groups List. SynArchive.
- Protective Groups. Organic Chemistry Portal.
- Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Application Note: HPLC Separation and Detection of 2-Aminobutanol Enantiomers. Benchchem.
- PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
- Amino Acid-Protecting Groups. ResearchGate.
- (2R)-(-)-4-Aminobutan-2-ol. Apollo Scientific.
- Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Google Patents.
- A kind of separation detection method of 3-aminobutanol enantiomer. Google Patents.
- 4-amino-2-Butanone. ChemBK.
- What are the byproducts of reduction with borohydride? Reddit.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
- Synthesis of Chiral Tertiary Alcohol: Significant Developments. MSU chemistry.
- 4-Aminobutan-2-one | C4H9NO | CID 15565026. PubChem.
- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PubMed Central.
- Synthesis method of (R) -3-aminobutanol. Google Patents.
- A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. ResearchGate.
- Preparation method of (R) -3-aminobutanol. Google Patents.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories.
- ENZYMATIC PROCESS FOR THE PREPARATION OF (R)-3-AMINOBUTAN-l-OL, USEFUL IN PREPARATION OF DOLUTEGRAVIR. Google Patents.
Sources
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- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
Overcoming solubility issues with (2R)-4-aminobutan-2-ol hydrochloride
Welcome to the technical support center for (2R)-4-aminobutan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this chiral building block. As a key component in asymmetric synthesis, ensuring its complete dissolution is paramount for reaction success and reproducibility.[1][2][3][4][5][6][7][8][9] This document provides in-depth troubleshooting advice and frequently asked questions to streamline your research.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound.
Question 1: My this compound is not dissolving well in water at room temperature. What is the expected solubility and how can I improve it?
Underlying Principle: this compound is the salt of a weak base (the amine) and a strong acid (HCl). As an ionic salt, it is expected to be soluble in polar protic solvents like water. However, the dissolution rate can be slow at room temperature, and high concentrations may be difficult to achieve without intervention.
Troubleshooting Steps:
-
Initial Assessment: While precise quantitative data is not widely published, based on similar compounds like 1-amino-2-butanol which is soluble at >=10 mg/mL, a reasonable starting assumption is moderate to high water solubility.[10] If you are observing poor solubility, consider factors like concentration and temperature.
-
Gentle Heating: The solubility of most salts in water increases with temperature. Gently warm the solution to 30-40°C while stirring. Avoid excessive heat, which could potentially degrade the compound.
-
Sonication: If heating is not desirable or fully effective, use a sonication bath. The ultrasonic waves can help break up solid aggregates and accelerate the dissolution process.
-
pH Adjustment (with caution): Since the free amine has a pKa estimated to be around 9.5-9.8 (based on similar structures), the compound will be fully protonated and in its more soluble form at neutral to acidic pH. If your aqueous medium is basic, the free amine may precipitate. Ensure your solvent is not basic.
Question 2: I need to prepare a stock solution in an organic solvent. Which solvent should I choose, and what are the best practices?
Underlying Principle: The hydrochloride salt structure of this compound makes it highly polar. Therefore, its solubility will be highest in polar solvents. Nonpolar solvents are generally poor choices.
Solvent Selection & Protocol:
| Solvent | Polarity | Expected Solubility (Qualitative) | Recommendations |
| Water | High (Polar Protic) | High | Recommended for aqueous reactions. |
| Methanol/Ethanol | High (Polar Protic) | Moderate to High | Good choice for many organic reactions. Warming may be required. |
| DMSO | High (Polar Aprotic) | Moderate to High | A strong solvent, but can be difficult to remove. Use when other solvents fail. |
| DMF | High (Polar Aprotic) | Moderate | Similar to DMSO, can be used if necessary. |
| Acetonitrile | Medium | Low to Moderate | May require heating and sonication. |
| Dichloromethane (DCM) | Low | Very Low / Insoluble | Not recommended. |
| Hexanes/Toluene | Very Low | Very Low / Insoluble | Not recommended. |
Protocol for Preparing an Organic Stock Solution (Example with Ethanol):
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add a portion of the ethanol (e.g., 70-80% of the final volume).
-
Dissolution: Stir the mixture at room temperature. If dissolution is slow, gently warm the vial to ~40°C and/or place it in a sonicator bath.
-
Final Volume: Once fully dissolved, allow the solution to cool to room temperature and add the remaining solvent to reach the final desired concentration.
-
Storage: Store the solution in a tightly sealed container to prevent solvent evaporation. For long-term storage, refrigeration may be appropriate, but always check for precipitation before use.
Question 3: I am observing precipitation when I add my this compound solution to my reaction mixture. What could be the cause?
Underlying Principle: Precipitation upon addition to a reaction mixture is typically caused by a change in the solvent environment or a chemical reaction. This could be due to a decrease in solvent polarity, a pH shift, or a common-ion effect.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation issues.
In-depth Explanation of the Common-Ion Effect:
The dissolution of this compound is an equilibrium process:
(2R)-4-aminobutan-2-ol-H⁺Cl⁻ (solid) ⇌ (2R)-4-aminobutan-2-ol-H⁺ (aq) + Cl⁻ (aq)
According to Le Chatelier's principle, if you add a "common ion" (in this case, Cl⁻ from another source like LiCl or a different hydrochloride salt) to the solution, the equilibrium will shift to the left, favoring the solid, undissolved state.[11][12] This results in a decrease in the overall solubility of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of (2R)-4-aminobutan-2-ol?
Q2: How should I prepare a sample of this compound for NMR analysis?
For standard ¹H or ¹³C NMR, you will need to dissolve the compound in a deuterated solvent.[13][14]
Recommended Solvents:
-
Deuterium Oxide (D₂O): Excellent choice due to the high polarity of the compound. Note that the -OH and -NH₃⁺ protons will exchange with deuterium and may not be visible or will appear as a broad peak.
-
Methanol-d₄ (CD₃OD): Another good polar protic solvent. Similar to D₂O, exchangeable protons may be broadened or absent.
-
DMSO-d₆: A good option if you need to observe the exchangeable protons, as the exchange rate is slower.
Sample Preparation Protocol:
-
Quantity: Use approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[13]
-
Dissolution: Weigh the compound into a small vial and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent. Gentle warming or vortexing can aid dissolution.
-
Transfer: Once fully dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette. Ensure no solid particles are transferred as they can negatively affect the magnetic field homogeneity (shimming).[13]
Q3: Is this compound stable in solution?
Under typical laboratory conditions (neutral to acidic pH, room temperature, protected from light), solutions of this compound are generally stable for short-term use. For long-term storage, it is advisable to store solutions at 2-8°C and protected from light. Basic conditions (pH > 8) will generate the free amine, which may be less stable and more susceptible to oxidation over time. A forced degradation study on the free base shows some degradation under oxidative and basic conditions.[15]
Q4: Why is the chirality of this compound important?
The "(2R)" designation specifies the stereochemistry at one of the chiral centers in the molecule. In drug development and asymmetric synthesis, the specific three-dimensional arrangement of atoms is often critical for biological activity and the desired reaction outcome.[4] Using an enantiomerically pure starting material like this compound allows for the synthesis of a single enantiomer of the target molecule, which is often a regulatory requirement for pharmaceuticals.[1][8]
References
-
Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmaceutical Sciences. Available at: [Link]
-
18.3: Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. Available at: [Link]
-
Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science (IJARCS). Available at: [Link]
-
Common-ion effect. Wikipedia. Available at: [Link]
-
The common-ion effect (video) | Equilibrium. Khan Academy. Available at: [Link]
-
(R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. CP Lab Safety. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]
- CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Google Patents.
-
Special Issue: Development of Asymmetric Synthesis. MDPI. Available at: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available at: [Link]
-
Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. Available at: [Link]
-
Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central. Available at: [Link]
-
1-Amino-2-butanol | C4H11NO | CID 26107. PubChem. Available at: [Link]
-
How to Prepare an NMR Sample. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 4. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Common-ion effect - Wikipedia [en.wikipedia.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (2R)-4-Aminobutan-2-ol
Welcome to the technical support center for the synthesis and optimization of (2R)-4-aminobutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthesis of this critical chiral building block.
Introduction
(2R)-4-aminobutan-2-ol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is often paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). This guide will focus on a common and practical synthetic route starting from the readily available chiral pool starting material, L-aspartic acid. We will delve into the critical aspects of reaction optimization, troubleshooting common issues, and ensuring the stereochemical integrity of the final product.
Synthetic Workflow Overview: From L-Aspartic Acid to (2R)-4-Aminobutan-2-ol
The synthesis of (2R)-4-aminobutan-2-ol from L-aspartic acid typically involves a multi-step process that includes protection of the functional groups, reduction of a carboxylic acid, and subsequent deprotection. The following diagram outlines a general workflow.
Caption: General synthetic workflow for (2R)-4-aminobutan-2-ol from L-aspartic acid.
Frequently Asked Questions (FAQs)
Q1: Why is L-aspartic acid a common starting material for the synthesis of (2R)-4-aminobutan-2-ol?
A1: L-aspartic acid is an excellent choice from the "chiral pool" for several reasons. It is a naturally occurring, inexpensive, and enantiomerically pure amino acid. The stereocenter at the C2 position is already established in the desired (R) configuration (note that the Cahn-Ingold-Prelog priority rules change upon conversion of the carboxylic acid to an alcohol, resulting in an (R) designation for the final product). This allows for a stereocontrolled synthesis, avoiding the need for chiral resolutions or asymmetric synthesis, which can be costly and complex.
Q2: What are the most critical parameters to control during the reduction step?
A2: The reduction of the carboxylic acid or its ester derivative is arguably the most critical step. Key parameters to control include:
-
Choice of Reducing Agent: The strength and selectivity of the reducing agent are crucial. Strong, non-selective hydrides like LiAlH₄ can reduce both carboxylic acids and amides, potentially leading to side products if the starting material is not appropriately protected.[1] A milder and more selective system like sodium borohydride with iodine (NaBH₄/I₂) is often preferred for reducing carboxylic acids in the presence of other functional groups.[2] For catalytic hydrogenation, the choice of catalyst (e.g., Rh-MoOx/SiO₂), hydrogen pressure, and temperature are paramount to achieving high conversion and selectivity.[3]
-
Temperature: Lower temperatures are generally favored to minimize side reactions and prevent potential racemization.
-
Solvent: Anhydrous solvents are essential, especially when using metal hydrides, to prevent quenching of the reducing agent and ensure reaction efficiency.
Q3: How can I confirm the enantiomeric purity of my final product?
A3: The enantiomeric excess (ee) of (2R)-4-aminobutan-2-ol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Since 4-aminobutan-2-ol lacks a strong UV chromophore, direct analysis can be challenging.[4] A common approach is to derivatize the amino or hydroxyl group with a chiral derivatizing agent that contains a chromophore. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18) and detected by UV.[4] Alternatively, direct analysis on a chiral column with a suitable detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be employed.[5]
Q4: My (2R)-4-aminobutan-2-ol sample has developed a yellow tint over time. Is it still usable?
A4: A color change from colorless to yellow or brown can indicate degradation, often due to oxidation of the amino or alcohol functional groups.[6] This can be accelerated by exposure to air, light, or elevated temperatures. While a slight discoloration may not significantly impact some applications, it is crucial to verify the purity of the sample using analytical methods like NMR or HPLC before use in critical experiments. For long-term stability, store (2R)-4-aminobutan-2-ol under an inert atmosphere, protected from light, and at a low temperature.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (2R)-4-aminobutan-2-ol, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reduction Step | 1. Inactive or insufficient reducing agent: Metal hydrides can degrade upon exposure to moisture. Catalyst may be poisoned or deactivated. 2. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 3. Product loss during work-up: (2R)-4-aminobutan-2-ol is a small, polar molecule with some water solubility, making extraction challenging. | 1. Use freshly opened or properly stored reducing agents. For catalytic hydrogenation, use a fresh batch of catalyst and ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.[3] 2. Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed. A modest increase in temperature may be necessary, but monitor for side product formation. 3. During aqueous work-up, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency. Perform multiple extractions with an appropriate organic solvent. |
| Low Enantiomeric Excess (ee) / Racemization | 1. Harsh reaction conditions: High temperatures or strongly acidic/basic conditions during any step can lead to racemization. 2. Side reactions promoting racemization: For instance, aspartimide formation from an L-aspartic acid derivative can lead to a loss of stereochemical integrity.[7] | 1. Maintain low temperatures, especially during the reduction and deprotection steps. Use mild acids or bases for pH adjustments. 2. When using L-aspartic acid derivatives, carefully choose protecting groups and reaction conditions to minimize aspartimide formation. For example, using a bulky ester group on the β-carboxylic acid can sterically hinder this side reaction. |
| Formation of Side Products | 1. Over-reduction: Use of a highly reactive reducing agent like LiAlH₄ can lead to the reduction of other functional groups.[8] 2. Aspartimide formation: Intramolecular cyclization of an aspartic acid derivative can occur, especially under basic or thermal conditions.[7] 3. Incomplete protection/deprotection: Leading to a mixture of partially protected and unprotected compounds. | 1. Use a more selective reducing agent (e.g., NaBH₄/I₂) or carefully control the stoichiometry and temperature if using a strong reducing agent. 2. Employ optimized protecting group strategies and avoid prolonged exposure to basic conditions.[7] 3. Monitor protection and deprotection steps closely by TLC or HPLC to ensure complete conversion. |
| Difficult Purification | 1. Emulsion formation during extraction: The amphiphilic nature of the amino alcohol can lead to stable emulsions. 2. Co-distillation with solvent: The product may have a boiling point close to that of the solvent used in the work-up. 3. Product is a viscous oil or low-melting solid: Making handling and transfer difficult. | 1. Add brine to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective. 2. After extraction, ensure the organic phase is thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal. Use a rotary evaporator with careful temperature and pressure control. 3. Purify by vacuum distillation or column chromatography. For viscous oils, co-evaporation with a non-polar solvent like hexane can sometimes induce solidification. |
Experimental Protocols
Protocol 1: Synthesis of (2R)-4-(tert-butoxycarbonylamino)butan-2-ol from L-Aspartic Acid Derivative
This protocol outlines a representative synthesis and is intended as a starting point. Optimization may be required based on laboratory conditions and reagent purity.
Step 1: Protection of L-Aspartic Acid
This step involves the protection of the amino group and the selective esterification of the α-carboxylic acid.
Caption: Protection of L-aspartic acid.
Step 2: Reduction of the β-Carboxylic Acid
Caption: Selective reduction of the β-carboxylic acid.
Step 3: Deprotection to Yield (2R)-4-aminobutan-2-ol
Caption: Deprotection to afford the final product.
Detailed Procedure for Reduction (Step 2):
-
To a solution of N-Boc-L-aspartic acid α-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium borohydride (2.5 equivalents) portion-wise.
-
A solution of iodine (1.1 equivalents) in anhydrous THF is then added dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of methanol until the gas evolution ceases.
-
The solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
References
- Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]
- McKee, B. H., & Zondlo, M. A. (2005). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 77(15), 4923-4931.
- Google Patents. (2003). Improved method of preparing 2-(s)-amino-4-phenylbutyric acid. WO2003020687A1.
-
Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]
- Surface Science. (2021). Dual decomposition pathways for L-aspartic acid on Ni(100). 712, 121888.
- Molecules. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. 25(21), 5184.
-
ResearchGate. (2015). What method can be recommended for regioselective reduction of the carboxylic acid group in asparagine?. Available at: [Link]
- ChemRxiv. (2021). A General and Efficient Synthesis of Low-Density Lipoprotein Receptor (LDLR) Class A Modules.
- Journal of Chemical and Pharmaceutical Research. (2015). Reduction of Chiral Amino Acids Based on Current Method. 7(3), 1165-1169.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Chiral Separation of 4-Aminobutan-2-ol Isomers
Welcome to the technical support center for the chiral separation of 4-aminobutan-2-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the enantiomeric separation of this compound. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation of the 4-aminobutan-2-ol enantiomers. What are the primary factors to investigate?
A1: Achieving chiral separation of 4-aminobutan-2-ol, a small and polar amino alcohol, can be challenging. If you are observing no resolution, consider the following critical factors, starting with the most impactful:
-
Chiral Stationary Phase (CSP) Selection: This is the most crucial element. Not all CSPs are suitable for all compounds. For amino alcohols like 4-aminobutan-2-ol, polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often a good starting point. Pirkle-type and cyclodextrin-based columns can also be effective. If your current column is not providing separation, screening different types of CSPs is highly recommended.
-
Mobile Phase Composition: The choice of mobile phase and its composition is paramount for achieving selectivity.
-
Normal Phase Chromatography: This is a common starting point for chiral separations. The ratio of a non-polar solvent (like hexane or heptane) and a polar modifier (such as ethanol or isopropanol) significantly influences resolution. Even small adjustments to the alcohol percentage can dramatically impact the separation.
-
Additives: Since 4-aminobutan-2-ol is a basic compound, adding a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal phase chromatography can improve peak shape and resolution. Conversely, in some modes, an acidic additive like trifluoroacetic acid (TFA) might be beneficial.
-
Reversed-Phase and Polar Organic Modes: While less common for underivatized amino alcohols, these modes can be effective with certain CSPs.
-
-
Derivatization: 4-aminobutan-2-ol lacks a strong chromophore, making UV detection difficult. Derivatization with a UV-active agent can both enhance detectability and improve chiral recognition by the stationary phase. Common derivatizing agents include those that introduce aromatic rings, which can enhance π-π interactions with the CSP.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak tailing and broadening are common issues, especially with polar and basic compounds like 4-aminobutan-2-ol. The primary cause is often secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshooting poor peak shape:
-
Mobile Phase Additives: As mentioned previously, for basic analytes like 4-aminobutan-2-ol, strong interactions with residual acidic silanol groups on silica-based columns can cause tailing. Adding a small amount (typically 0.1-0.5%) of a basic modifier like DEA or TEA to the mobile phase can competitively block these active sites, leading to more symmetrical peaks.
-
Column Health and Equilibration:
-
A degraded or contaminated column can lead to poor peak shape. Ensure your column is properly cleaned and stored.
-
Inadequate column equilibration with the mobile phase can also be a cause. Allow sufficient time for the column to fully equilibrate before starting your analysis.
-
-
System Dead Volume: Excessive dead volume in your HPLC system (e.g., from long tubing or improper connections) can cause peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.
-
Analyte Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
Q3: I have some separation, but the resolution is poor. How can I optimize the method to improve it?
A3: Optimizing for better resolution involves fine-tuning several parameters. Selectivity is the most influential factor in improving resolution in chiral separations.
-
Mobile Phase Modifier:
-
Type of Alcohol: In normal phase, switching between different alcohol modifiers (e.g., ethanol, isopropanol, or butanol) can significantly alter selectivity.
-
Modifier Concentration: Systematically vary the percentage of the alcohol modifier in small increments. A change as small as 1-2% can have a profound effect on resolution.
-
-
Temperature: Temperature can influence the interactions between the analyte and the CSP.
-
Lowering the temperature often enhances chiral recognition and improves resolution, though it may increase analysis time.
-
Conversely, increasing the temperature can sometimes improve efficiency and peak shape. It's worth exploring a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
-
Flow Rate: Chiral separations can benefit from lower flow rates, which allow for more effective interaction with the stationary phase. Try reducing the flow rate to see if resolution improves.
The following diagram illustrates a typical workflow for troubleshooting poor resolution:
Caption: Troubleshooting workflow for poor resolution.
Q4: Should I consider derivatization for 4-aminobutan-2-ol? What are the pros and cons?
A4: Derivatization is a powerful strategy for the chiral separation of compounds like 4-aminobutan-2-ol that lack a strong chromophore and may have limited interaction with the CSP.
Pros of Derivatization:
-
Enhanced Detection: By introducing a chromophoric or fluorophoric group, you can significantly improve detection sensitivity with UV or fluorescence detectors.
-
Improved Chiral Recognition: The added functional group can increase the number of interaction points with the CSP, leading to better separation.
-
Use of Achiral Columns: By using a chiral derivatizing agent, you can create diastereomers that can often be separated on a standard achiral column (like a C18).
Cons of Derivatization:
-
Additional Sample Preparation Steps: Derivatization adds complexity and time to your workflow.
-
Potential for Racemization: The reaction conditions for derivatization must be carefully controlled to avoid racemization of the chiral center.
-
Byproducts and Incomplete Reactions: The derivatization reaction may not go to completion or may produce unwanted byproducts, complicating the chromatogram.
Common Derivatizing Agents: Several reagents can be used to derivatize amino alcohols. Some common examples include:
-
Marfey's reagent (FDAA)
-
N-(3,5-dinitrobenzoyl) chloride
-
o-Phthalaldehyde (OPA) with a chiral thiol
The following table summarizes some derivatization strategies:
| Derivatizing Agent | Resulting Derivative | Column Type | Detection |
| N-(3,5-dinitrobenzoyl) chloride | Diastereomeric amides | Achiral (e.g., C18) | UV |
| Marfey's Reagent (FDAA) | Diastereomeric alaninamides | Achiral (e.g., C18) | UV |
| o-Phthalaldehyde (OPA) + Chiral Thiol | Diastereomeric isoindoles | Achiral (e.g., C18) | Fluorescence/UV |
Q5: Are there alternative techniques to HPLC for separating 4-aminobutan-2-ol enantiomers?
A5: Yes, while HPLC is a common choice, other techniques can be effective, particularly Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
-
Gas Chromatography (GC):
-
Derivatization is usually required: To increase the volatility and thermal stability of 4-aminobutan-2-ol, derivatization is necessary for GC analysis. Common derivatizing agents for GC include trifluoroacetic anhydride.
-
Chiral GC Columns: Separation is then achieved on a chiral stationary phase, such as one based on cyclodextrins.
-
-
Supercritical Fluid Chromatography (SFC):
-
A "Greener" Alternative: SFC uses supercritical CO2 as the primary mobile phase, reducing the consumption of organic solvents.
-
Fast Separations: SFC often allows for faster separations compared to HPLC due to the lower viscosity of the mobile phase.
-
Compatibility with Chiral Columns: Many chiral columns used in HPLC are also compatible with SFC.
-
Polar Compounds: For polar compounds like 4-aminobutan-2-ol, organic modifiers (like methanol or ethanol) are typically added to the CO2 mobile phase to increase elution strength.
-
The following diagram illustrates the decision-making process for choosing a separation technique:dot graph TD { A[Start] --> B{Is direct HPLC separation successful?}; B -- Yes --> C[Optimize HPLC Method]; B -- No --> D{Consider Derivatization?}; D -- Yes --> E[Derivatize and use Achiral HPLC or GC]; D -- No --> F{Alternative Techniques}; F --> G[Try Supercritical Fluid Chromatography (SFC)]; F --> H[Try Gas Chromatography (GC) with Derivatization]; }
Technical Support Center: (2R)-4-aminobutan-2-ol Hydrochloride Stability
Welcome to the technical support guide for (2R)-4-aminobutan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical, field-proven guidance for handling and experimentation. As Senior Application Scientists, our goal is to blend technical precision with actionable insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound to ensure its long-term stability?
To maintain the integrity and stability of this compound, it should be stored in a tightly sealed container to prevent exposure to moisture and air.[1] The recommended storage environment is a cool, dry, and well-ventilated area.[1][2] This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can compromise its stability.[1][3]
It is also crucial to store the compound away from incompatible materials, such as strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents, to prevent potentially violent or hazardous reactions.[1][2] Always ensure containers are clearly labeled and checked regularly for leaks.[2]
Q2: My sample of (2R)-4-aminobutan-2-ol, which was initially a white solid, has developed a yellowish tint. What does this color change signify?
A noticeable color change from white or colorless to a yellow or brown hue is a common indicator of chemical degradation.[1] This is often caused by oxidative processes. The primary amine and secondary alcohol functional groups in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This process can be accelerated by exposure to light or elevated temperatures. If you observe a color change, it is highly recommended to verify the purity of the sample using a suitable analytical method, such as HPLC, before proceeding with critical experiments.[1]
Q3: What are the most probable degradation pathways for this compound?
Based on the chemical structure, two primary degradation pathways are plausible:
-
Oxidative Degradation : The amine and secondary alcohol groups are susceptible to oxidation. The amino group can be oxidized to various nitrogen-containing species, while the secondary alcohol can be oxidized to the corresponding ketone, 4-aminobutan-2-one.[1][4] This can be triggered by atmospheric oxygen and potentially catalyzed by trace metal ions.[1]
-
Thermal Degradation : At elevated temperatures, the compound can undergo decomposition. For amino alcohols, this can involve processes like deamination (loss of the amino group).[1] As a hydrochloride salt, it generally possesses greater thermal stability compared to its free base form, but it is not immune to degradation at high temperatures.[5][6][7]
While hydrolysis is a major concern for ester-containing compounds, it is less of a primary degradation pathway for this molecule, which lacks a hydrolyzable group like an ester.[5]
Q4: How does pH influence the stability of this compound in aqueous solutions?
The hydrochloride salt form enhances the compound's stability in aqueous solutions compared to the free base.[5] However, the solution's pH is still a critical factor:
-
Acidic Conditions (pH < 7): The compound is generally more stable in slightly acidic conditions, as the amine group is protonated, which can reduce its susceptibility to certain reactions. However, very strong acidic conditions, especially when combined with heat, can still promote degradation over time.
-
Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the amine group becomes deprotonated (free base form), making it more nucleophilic and susceptible to oxidative degradation.[1] Basic conditions are generally less favorable for the long-term stability of this compound in solution. Furthermore, absorption of atmospheric CO2 can lower the pH of unbuffered basic solutions over time.[1]
For experiments requiring aqueous solutions, it is best to prepare them fresh and consider using a buffer system if compatible with the application.
Q5: What analytical methods are recommended for developing a stability-indicating assay for this compound?
A stability-indicating method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a standard starting point.[1][8] Detection using a UV detector at a low wavelength (e.g., 210 nm) or, for higher specificity and identification of unknowns, a mass spectrometer (LC-MS) is recommended.[1][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but due to the low volatility of the polar amino alcohol, derivatization is often required to convert it into a more volatile species before analysis.[1]
Developing such a method typically involves performing forced degradation studies to generate the potential degradation products.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during experimentation.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks appear in chromatograms (e.g., HPLC, LC-MS). | Sample degradation has occurred, leading to the formation of new chemical species. | - Confirm the identity of the main peak via retention time and/or mass spectrometry.- Investigate the storage conditions of both the solid sample and the prepared solutions.- Perform a forced degradation study to tentatively identify potential degradation products.[1] |
| Poor reproducibility or loss of activity in biological assays. | The quality of the starting material is inconsistent due to degradation. | - Use a fresh, unopened sample of the compound for a new set of experiments.- Implement a routine quality control check (e.g., HPLC purity analysis) on the starting material before use.[1] |
| The pH of a prepared aqueous solution has changed over time. | Absorption of atmospheric CO₂ (for basic solutions) or degradation into acidic/basic byproducts has occurred. | - Always prepare fresh solutions immediately before use.- If possible, store solutions under an inert atmosphere (e.g., nitrogen or argon).- Utilize a suitable buffer system if it does not interfere with the experimental setup.[1] |
| Physical appearance changes (e.g., clumping, discoloration). | Absorption of moisture (hygroscopicity) or chemical decomposition. | - Do not use the material for critical experiments.- Re-evaluate storage and handling procedures, ensuring containers are tightly sealed and stored in a desiccator if necessary.- Analyze the sample for purity and degradation products.[1] |
Data Presentation: Forced Degradation
Forced degradation studies are essential for understanding stability. The following table provides an illustrative example of how data from such a study could be presented. The values are hypothetical and serve as a template for experimental reporting.
| Stress Condition | Duration | Temperature | Reagent | % Assay of Parent | % Total Degradation | Major Degradant Peak (Relative Retention Time) |
| Acidic Hydrolysis | 8 hours | 60 °C | 1 M HCl | 96.5 | 3.5 | 1.2 (Degradant A) |
| Basic Hydrolysis | 8 hours | 60 °C | 1 M NaOH | 94.2 | 5.8 | 0.8 (Degradant B) |
| Oxidative | 24 hours | Room Temp | 3% H₂O₂ | 89.1 | 10.9 | 1.5 (Degradant C) |
| Thermal (Solid) | 48 hours | 80 °C | N/A | 97.3 | 2.7 | 1.2 (Degradant A) |
| Photolytic (Solution) | Per ICH Q1B | Room Temp | N/A | 98.8 | 1.2 | 1.7 (Degradant D) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate potential degradation pathways under stress conditions and generate degradation products to support the development of a stability-indicating analytical method.[1]
Materials:
-
This compound
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Thermostatic oven
-
Photostability chamber compliant with ICH guidelines
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]
-
Acidic Hydrolysis:
-
Take 1 mL of the stock solution and add 1 mL of 1 M HCl.
-
Heat the mixture at 60 °C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with methanol for analysis.[1]
-
-
Basic Hydrolysis:
-
Take 1 mL of the stock solution and add 1 mL of 1 M NaOH.
-
Heat the mixture at 60 °C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with methanol for analysis.[1]
-
-
Oxidative Degradation:
-
Take 1 mL of the stock solution and add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with methanol for analysis.[1]
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a thermostatic oven at 80 °C for 48 hours.
-
After exposure, dissolve the solid in methanol to achieve a final concentration of 0.1 mg/mL for analysis.[1]
-
-
Photolytic Degradation:
-
Expose a solution of the compound (0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).
-
Keep a control sample, wrapped in aluminum foil, under the same temperature conditions.[1]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., C18 column, water/acetonitrile gradient, UV/MS detection).[1]
-
Visualizations
Caption: Logical flow of storage conditions to stability outcomes.
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem Technical Support. (2025).
- Apollo Scientific. (2022). Safety Data Sheet: (2R)-(-)-4-Aminobutan-2-ol. Apollo Scientific.
- Smolecule. (2023). 1-Amino-2-butanol. Smolecule.
- PubChem. 2-Amino-1-butanol.
- BenchChem Technical Support. (2025). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents. BenchChem.
- K.M. Alsante, et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
- Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride. Merck KGaA.
- International Journal of Trend in Scientific Research and Development. (2020).
- BenchChem Application Notes. (2025). Application Notes and Protocols for the Formulation of 1-Amino-4-hydroxybutan-2-one Hydrochloride. BenchChem.
- ResearchGate. (2020). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.
- Eastern Kentucky University Encompass. (2015). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. "Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and " by Quanzhen Huang, Jesse Thompson et al. [encompass.eku.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of (2R)-4-aminobutan-2-ol Hydrochloride
Welcome to the technical support center for (2R)-4-aminobutan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and require high-purity material for their applications. As a Senior Application Scientist, I've structured this guide to address common challenges and provide practical, field-proven solutions for impurity removal.
The stereochemical integrity and chemical purity of chiral building blocks like (2R)-4-aminobutan-2-ol are critical for the successful synthesis of complex, stereochemically defined molecules, particularly in pharmaceutical development.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired purity specifications.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common initial questions regarding the nature, origin, and analysis of impurities in this compound.
Q1: What are the most common types of impurities found in this compound?
The impurities in your sample can be broadly categorized as follows:
| Impurity Category | Common Examples | Potential Origin |
| Process-Related Impurities | Unreacted starting materials, residual solvents, reagents, byproducts from side reactions (e.g., over-alkylation, elimination). | Synthesis Route.[2] |
| Enantiomeric Impurity | (2S)-4-aminobutan-2-ol hydrochloride. | Incomplete resolution of the racemic mixture or racemization during a synthesis step.[3] |
| Degradation Products | Oxidized species (e.g., corresponding ketone), products of deamination. | Improper storage or handling (exposure to air, light, or high temperatures).[4] |
| Non-polar Contaminants | Grease, oil, byproducts with low polarity. | Contamination from glassware or equipment; certain side reactions. |
| Colored Impurities | High molecular weight, conjugated byproducts. | Often formed during synthesis or through degradation.[5] |
Q2: I need to assess the purity of my sample. Which analytical methods are most suitable?
A multi-pronged approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying purity. A reversed-phase (RP) HPLC method is often suitable for separating the main compound from its impurities.[6] For enhanced detection of compounds lacking a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is advised.[7]
-
Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral column is necessary. This is crucial for confirming the stereochemical integrity of your material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation and can help identify unknown impurities if they are present at levels typically >1%.[7] The sample can be dissolved in a deuterated solvent like D₂O or CD₃OD.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the hydrochloride salt, a derivatization step, such as silylation, is required to make the analyte suitable for GC analysis.[7] This can be a powerful tool for identifying volatile or semi-volatile impurities.
Section 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during the purification process, with a focus on recrystallization, the most common technique for purifying crystalline solids like hydrochloride salts.[2][8]
Recrystallization Issues
Q3: My this compound won't dissolve in any single solvent I've tried for recrystallization. What should I do?
This is a common issue with polar organic salts. The solution is often to use a mixed-solvent system.[2][9]
Causality: this compound is highly polar. It will be soluble in highly polar "good" solvents (like water or methanol) but insoluble in non-polar "bad" solvents (like ethyl acetate or diethyl ether). Recrystallization relies on a fine balance of solubility that is often best achieved with a solvent pair.
Troubleshooting Steps:
-
Select a Solvent Pair: Choose a "good" solvent where your compound is soluble (e.g., methanol, ethanol) and a "bad" (or anti-solvent) where it is insoluble (e.g., isopropanol, ethyl acetate, THF).[2][9][10]
-
Dissolve in Minimum Hot "Good" Solvent: Heat the "good" solvent to its boiling point and add it dropwise to your crude solid until it just dissolves. Using the absolute minimum amount is critical for maximizing yield.[5]
-
Add Hot "Bad" Solvent to Turbidity: While the solution is still hot, slowly add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add one or two more drops of the hot "good" solvent to make the solution clear again.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[8] Once at room temperature, you can place it in an ice bath to maximize crystal precipitation.
Q4: The compound "oils out" during cooling instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice.
Possible Causes & Solutions:
-
Cooling Too Rapidly: The solution is becoming supersaturated too quickly. Allow the flask to cool more slowly (e.g., by insulating it with glass wool) to give the molecules time to crystallize.
-
Solvent Polarity Mismatch: The chosen solvent may be too poor for the compound. Try a slightly more polar solvent or adjust the ratio in your mixed-solvent system.
-
High Impurity Concentration: High levels of impurities can disrupt crystal formation. If possible, try a preliminary purification step, such as washing the solid with a solvent that removes some impurities but doesn't dissolve your product.[10]
-
Solution: If the compound has oiled out, try reheating the solution until it is homogeneous again, add a little more of the "good" solvent, and cool it much more slowly.
Q5: The purity of my material is still low after recrystallization. What went wrong?
Possible Causes & Solutions:
-
Inefficient Crystal Washing: Impurity-laden mother liquor may be trapped on the surface of your crystals. After filtering, wash the crystals with a small amount of ice-cold fresh solvent (the "bad" solvent or the mixed system) to rinse away residual mother liquor without dissolving your product.
-
Co-precipitation of Impurities: If an impurity has very similar solubility properties to your desired compound, it may crystallize alongside it.[5] In this case, a second recrystallization may be necessary, or you may need to switch to a different solvent system or purification technique like chromatography.
-
Incorrect Solvent Choice: The chosen solvent may not effectively leave the specific impurities behind in the solution. Experiment with different solvent systems based on the suspected nature of the impurity (e.g., use a less polar solvent system to remove more polar impurities).
Specific Impurity Challenges
Q6: How can I remove a stubborn colored impurity?
For colored impurities, which are often large, conjugated molecules, a charcoal treatment can be very effective.[5]
Protocol:
-
Dissolve your crude solid in a suitable hot solvent.
-
Remove the solution from the heat source. Caution: Never add charcoal to a boiling liquid, as it can cause violent bumping.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing in the funnel.
-
Proceed with the cooling and crystallization of the filtrate as usual.
Q7: How do I remove the (2S)-enantiomer?
Removing an enantiomer is not possible with standard recrystallization. Enantiomers have identical physical properties (solubility, melting point) and will co-crystallize.
Solutions:
-
Diastereomeric Salt Formation: This is a classical resolution technique. React the free base form of your aminobutanol with a chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid).[3] This creates a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure (2R)-enantiomer, which can then be converted back to the hydrochloride salt.
-
Enzymatic Resolution: Certain enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[11]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Recrystallization from a Methanol/Isopropanol System
This protocol provides a starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Methanol (ACS Grade)
-
Isopropanol (ACS Grade)
-
Erlenmeyer flask, magnetic stir bar, hot plate/stirrer
-
Büchner funnel, filter flask, vacuum source
Procedure:
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate with stirring and add a minimal amount of boiling methanol dropwise until the solid just dissolves.
-
While the solution remains hot, slowly add isopropanol dropwise until the solution becomes faintly turbid.
-
Add one or two drops of hot methanol to re-clarify the solution.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold isopropanol.
-
Dry the crystals under high vacuum to remove all residual solvent.
Diagram 1: Decision Workflow for Purification Strategy
This diagram outlines the logical steps for choosing an appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Experimental Workflow for Recrystallization
This diagram illustrates the key steps for a successful recrystallization experiment.
Caption: Step-by-step workflow for a successful recrystallization.
References
-
(R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg - CP Lab Safety. [Link]
-
Recrystallization - University of California, Los Angeles. [Link]
- US Patent US4670232A - Recovery of amines
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. [Link]
-
Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? - AFPM. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
(2R)-2-Aminobutan-1-ol - SIELC Technologies. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem. [Link]
-
(2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263 - PubChem. [Link]
-
4-AMINOBUTAN-2-OL | CAS 39884-48-5 - Matrix Fine Chemicals. [Link]
-
Contamination in Amine Systems | Refining Community. [Link]
- US Patent US3944617A - Synthesis of dl-2-amino-1-butanol.
- CN Patent CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
- WO Patent WO2018020380A1 - Enzymatic process for the preparation of (r)
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. (2R)-2-Aminobutan-1-ol | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Stereoisomers of 4-Aminobutan-2-ol: (2R)-4-Aminobutan-2-ol Hydrochloride vs. (2S)-4-Aminobutan-2-ol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral molecules, the spatial arrangement of atoms can dictate biological activity, transforming a therapeutic agent into an inert substance or even a toxic one. This guide provides a detailed comparative analysis of the two enantiomers of 4-aminobutan-2-ol: (2R)-4-aminobutan-2-ol hydrochloride and (2S)-4-aminobutan-2-ol. As chiral building blocks, these compounds hold potential in synthetic and medicinal chemistry, making a thorough understanding of their distinct properties crucial for researchers in drug discovery and development.
This document will delve into the physicochemical characteristics, stereoselective synthesis, and analytical methods for enantiomeric differentiation. While direct comparative biological data for these specific enantiomers is limited in publicly accessible literature, this guide will establish a framework for their evaluation by presenting established protocols for assessing biological activity and pharmacokinetic profiles of analogous chiral amino alcohols.
Physicochemical Properties: A Tale of Two Enantiomers
Enantiomers, by definition, share the same molecular formula and connectivity, resulting in identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. The key differentiator lies in their interaction with plane-polarized light and other chiral entities. This compound is the hydrochloride salt of the (R)-enantiomer, while (2S)-4-aminobutan-2-ol is the free base of the (S)-enantiomer. The presence of the hydrochloride salt in the (2R) form will influence its solubility and pH in aqueous solutions compared to the free base (2S) form.
| Property | This compound | (2S)-4-aminobutan-2-ol |
| Molecular Formula | C₄H₁₂ClNO | C₄H₁₁NO[1] |
| Molecular Weight | 125.60 g/mol | 89.14 g/mol [1] |
| CAS Number | 1807941-74-7 | 1255240-50-6[1] |
| Form | Solid | Liquid (Combustible)[1] |
| Predicted XLogP3-AA | Not available for salt | -0.6 |
| Hydrogen Bond Donor Count | 3 | 2[1] |
| Hydrogen Bond Acceptor Count | 1 | 2[1] |
| Rotatable Bond Count | 2 | 2[1] |
Table 1: Comparison of the physicochemical properties of this compound and (2S)-4-aminobutan-2-ol. Data sourced from PubChem.
Stereoselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 4-aminobutan-2-ol is a critical step for any stereoselective biological evaluation. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.
Stereoselective Synthesis: This approach aims to create a single enantiomer from the outset. One common method involves the asymmetric reduction of a prochiral ketone, 4-aminobutan-2-one. This can be achieved using chiral catalysts or enzymes that favor the formation of one stereoisomer over the other.
Chiral Resolution: This method involves the separation of a racemic mixture of 4-aminobutan-2-ol. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. The separated diastereomers can then be treated with a base to liberate the individual enantiomers.
Figure 1: Conceptual workflows for obtaining enantiomerically pure 4-aminobutan-2-ol.
Analytical Techniques for Enantiomeric Differentiation
Distinguishing between and quantifying the enantiomers of 4-aminobutan-2-ol is essential for quality control and for correlating biological activity with a specific stereoisomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols like 4-aminobutan-2-ol, which lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary to introduce a UV-active or fluorescent tag.
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
-
Derivatization:
-
Dissolve a known concentration of the 4-aminobutan-2-ol sample (racemic mixture, (2R)-, or (2S)-enantiomer) in an aprotic solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and a suitable base (e.g., sodium bicarbonate).
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified time to ensure complete reaction. The reaction creates diastereomers that can be separated on a standard achiral column.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of the resulting diastereomers.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent).
-
Quantification: The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomers.
-
Figure 2: Workflow for the determination of enantiomeric excess using chiral HPLC with pre-column derivatization.
Comparative Biological Evaluation: A Framework for Investigation
Receptor Binding Affinity
Many drugs exert their effects by binding to specific receptors. The affinity of each enantiomer for a target receptor can be determined through competitive binding assays.
Experimental Protocol: Competitive Receptor Binding Assay
-
Preparation:
-
Prepare a cell membrane fraction or purified receptor preparation containing the target receptor.
-
Select a radiolabeled ligand known to bind to the target receptor with high affinity.
-
Prepare a series of concentrations of the unlabeled enantiomers (this compound and (2S)-4-aminobutan-2-ol).
-
-
Assay:
-
Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the unlabeled enantiomers.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a technique such as filtration.
-
Quantify the amount of bound radioactivity.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled enantiomer.
-
Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) for each enantiomer.
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer, which is a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.
-
In Vitro Functional Assays
Functional assays measure the biological response elicited by a compound after it binds to its target. These assays can determine whether an enantiomer acts as an agonist, antagonist, or has no effect. The specific assay will depend on the biological target of interest. For example, if the target is a G-protein coupled receptor (GPCR), a common second messenger assay, such as measuring changes in intracellular cyclic AMP (cAMP) levels, can be used.
Pharmacokinetic Profiling
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can be stereoselective. Differences in these parameters between enantiomers can lead to different plasma concentrations and durations of action.
Experimental Protocol: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
-
Dosing:
-
Administer a single dose of this compound or (2S)-4-aminobutan-2-ol to separate groups of animals via the desired route (e.g., intravenous, oral).
-
-
Sample Collection:
-
Collect blood samples at various time points after dosing.
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Develop and validate a stereoselective analytical method (e.g., LC-MS/MS) to quantify the concentration of each enantiomer in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of each enantiomer versus time.
-
Calculate key pharmacokinetic parameters for each enantiomer, such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Figure 3: A proposed framework for the comparative biological evaluation of the enantiomers of 4-aminobutan-2-ol.
Conclusion and Future Directions
The two enantiomers, this compound and (2S)-4-aminobutan-2-ol, present distinct chemical entities with the potential for divergent biological activities. This guide has provided a comprehensive overview of their physicochemical properties, synthetic strategies, and analytical methods for their differentiation. While direct comparative experimental data on their biological performance is currently lacking in the public domain, the provided experimental frameworks for receptor binding, functional assays, and pharmacokinetic studies offer a clear path forward for researchers. A thorough investigation into the stereoselective biological and pharmacological properties of these enantiomers is warranted to unlock their full potential as chiral building blocks in drug discovery and development. Such studies will be instrumental in elucidating their structure-activity relationships and identifying potential therapeutic applications.
References
-
PubChem. (2S)-4-aminobutan-2-ol. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. (R)-4-AMINOBUTAN-2-OL HCL. [Link]
-
PubChem. 2-Butanol, 4-amino-. National Center for Biotechnology Information. [Link]
-
PubChem. (2S)-4-aminobutan-2-ol. National Center for Biotechnology Information. [Link]
-
Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
-
ACS Publications. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]
-
Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Chiral Drugs: An Overview. [Link]
-
Shimadzu. Analysis and evaluation of chiral drugs in biological samples - secrets of science. [Link]
Sources
A Comparative Guide to the Synthesis of (2R)-4-Aminobutan-2-ol
(2R)-4-aminobutan-2-ol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure, featuring both a hydroxyl and an amino group, makes its efficient and enantiomerically pure synthesis a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth comparison of prominent synthesis routes, focusing on the underlying chemical principles, experimental viability, and overall efficiency.
Introduction: The Significance of (2R)-4-Aminobutan-2-ol
Chiral amino alcohols are privileged synthons in medicinal chemistry due to their prevalence in bioactive molecules and their ability to form key hydrogen-bonding interactions with biological targets.[1] (2R)-4-aminobutan-2-ol, with its specific stereochemistry, is a valuable intermediate. The strategic challenge lies in controlling the stereocenter at the C2 position while incorporating the amino functionality at the C4 position. This guide will explore and compare two major strategies: synthesis from the chiral pool, specifically using L-aspartic acid, and asymmetric synthesis via the reduction of a prochiral ketone.
Route 1: Chiral Pool Synthesis from L-Aspartic Acid
This classic approach leverages a naturally occurring, enantiomerically pure starting material to transfer its chirality to the final product. L-aspartic acid is an inexpensive and readily available amino acid, making this route attractive from a cost perspective. The synthesis involves the selective reduction of one of the carboxylic acid groups.
Reaction Pathway and Mechanistic Insights
The core principle of this route is the selective transformation of the side-chain carboxylic acid of L-aspartic acid into a methyl group and the α-carboxylic acid into a hydroxyl group, after appropriate protection of the amine. A common strategy involves the formation of a cyclic intermediate to differentiate the two carboxyl groups.
Caption: Synthesis of (2R)-4-aminobutan-2-ol via asymmetric reduction.
Causality of Experimental Choices:
-
Precursor Synthesis: The synthesis of the protected amino ketone precursor is straightforward. Starting from 4-chlorobutan-2-one, a nucleophilic substitution with sodium azide, followed by reduction of the azide (e.g., by catalytic hydrogenation) and subsequent Boc protection, provides the required substrate.
-
Asymmetric Catalyst: The choice of the oxazaborolidine catalyst (CBS catalyst) is critical for high enantioselectivity. [2]The catalyst coordinates with both the borane reducing agent and the ketone's carbonyl group, creating a rigid, chiral environment that directs the hydride attack to one face of the ketone, leading to the desired (R)-alcohol.
-
Deprotection: Similar to the first route, the final step involves the removal of the Boc protecting group under acidic conditions.
Experimental Protocol (Adapted from Literature)
-
Synthesis of 4-azidobutan-2-one: To a solution of 4-chlorobutan-2-one in a suitable solvent like acetone, sodium azide is added, and the mixture is stirred, typically at room temperature, until the reaction is complete.
-
Synthesis of 4-N-Boc-aminobutan-2-one: The crude 4-azidobutan-2-one is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst. The resulting amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the ketone precursor.
-
Asymmetric Reduction: In an inert atmosphere, the 4-N-Boc-aminobutan-2-one is dissolved in an anhydrous solvent (e.g., THF). The CBS catalyst (e.g., (R)-Me-CBS) is added, followed by the slow addition of a borane solution (e.g., BH₃·SMe₂) at a low temperature (e.g., -20 to 0 °C). The reaction progress is monitored by TLC or HPLC.
-
Work-up and Deprotection: The reaction is quenched, typically with methanol, and the product is extracted. The crude N-Boc protected alcohol is then treated with an acid (e.g., HCl in an alcohol solvent) to remove the Boc group and afford (2R)-4-aminobutan-2-ol.
Comparison of Synthesis Routes
| Feature | Route 1: Chiral Pool (from L-Aspartic Acid) | Route 2: Asymmetric Reduction |
| Starting Material | L-Aspartic Acid (inexpensive, enantiopure) | 4-Chlorobutan-2-one (achiral, inexpensive) |
| Key Step | Selective reductions and functional group interconversions | Catalytic asymmetric reduction of a prochiral ketone |
| Stereocontrol | Inherited from the starting material | Induced by a chiral catalyst |
| Number of Steps | Generally longer (5-7 steps) | Generally shorter (3-4 steps) |
| Overall Yield | Moderate, can be lowered by multiple steps | Can be high, dependent on the efficiency of the catalytic step |
| Enantiomeric Excess | Typically >99% (if no racemization occurs) | Highly dependent on catalyst and conditions, but can reach >99% e.e. |
| Scalability | Can be challenging due to multiple steps and reagents (e.g., LiAlH₄) | More amenable to large-scale synthesis |
| Cost & Reagents | Inexpensive starting material, but some reagents can be costly/hazardous | Requires a specialized chiral catalyst which can be expensive |
Conclusion and Outlook
Both the chiral pool synthesis from L-aspartic acid and the asymmetric reduction of 4-aminobutan-2-one are viable methods for preparing (2R)-4-aminobutan-2-ol.
-
The chiral pool approach is fundamentally robust in terms of stereocontrol, as the chirality is inherent in the starting material. However, it often involves a longer synthetic sequence with potentially hazardous reagents, which might be a drawback for large-scale production.
-
The asymmetric reduction route offers a more elegant and convergent pathway. Its success hinges on the catalytic asymmetric step, which has been well-optimized with modern catalysts to provide excellent enantioselectivity and yield. This route is often preferred in industrial settings due to its efficiency and scalability.
The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and available expertise in asymmetric catalysis. The continued development of more efficient and cost-effective catalysts will likely further enhance the appeal of asymmetric synthesis strategies in the future.
References
-
Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Corey, E.J., et al. (1987). Asymmetric reduction of aliphatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. The Journal of Organic Chemistry. Available at: [Link]
-
Yang, T., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Hirao, A., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
Sources
Validation of (2R)-4-aminobutan-2-ol purity by HPLC
An In-Depth Guide to the Validation of (2R)-4-aminobutan-2-ol Purity by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
Introduction: The Analytical Challenge of a Chiral Building Block
(2R)-4-aminobutan-2-ol is a chiral molecule of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is critical, as different enantiomers of a final drug can exhibit vastly different pharmacological activities and toxicological profiles.[1][2] Consequently, the rigorous validation of both chemical and enantiomeric purity is not merely a quality control step but a fundamental requirement for ensuring the safety and efficacy of the final therapeutic product.
The analysis of (2R)-4-aminobutan-2-ol by High-Performance Liquid Chromatography (HPLC) presents a distinct set of challenges. As a small, polar amino alcohol, it lacks a significant chromophore, rendering it nearly invisible to the most common HPLC detector, the UV-Vis detector.[2][3] Furthermore, its chirality necessitates a method capable of distinguishing between the (2R)- and (2S)-enantiomers.
This guide provides a comprehensive framework for the validation of an indirect HPLC method for determining the purity of (2R)-4-aminobutan-2-ol. We will delve into the causality behind experimental choices, establish a self-validating protocol grounded in international regulatory standards, and compare this methodology against viable alternatives. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust blueprint for ensuring the quality of this critical intermediate.
The Core Methodology: Indirect Chiral Separation via Pre-Column Derivatization
To overcome the detection and separation challenges, our core strategy is an indirect HPLC method. The principle involves a pre-column derivatization step where the (2R)-4-aminobutan-2-ol and its potential enantiomeric impurity, (2S)-4-aminobutan-2-ol, are reacted with a chiral derivatizing agent (CDA).[1]
Causality of Method Choice:
-
Resolving Enantiomers: The CDA, being itself enantiomerically pure, reacts with the two enantiomers of 4-aminobutan-2-ol to form two diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., a C18 column).[1] This negates the need for more expensive and specialized chiral stationary phase (CSP) columns.
-
Enabling Detection: The selected CDA must possess a strong chromophore. By "tagging" the analyte, the resulting diastereomeric derivatives become readily detectable by a standard UV detector.[4][5]
For this guide, we select 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent. It reacts rapidly with primary amines under mild conditions to form stable derivatives with excellent UV absorbance.[4][6]
Caption: Experimental workflow for purity analysis via pre-column derivatization.
Method Validation Protocol: A Framework for Trustworthiness
The validation of this analytical procedure is paramount to ensure it is fit for its intended purpose. We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9][10][11]
The validation process assesses the following key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be detected and quantitatively measured, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Logical relationships between key method validation parameters.
Detailed Experimental Protocols & Acceptance Criteria
1. Specificity
-
Causality: This is the most critical validation parameter. We must prove that the peaks we measure correspond only to the derivatized enantiomers of 4-aminobutan-2-ol and are not co-eluting with impurities from starting materials, synthetic by-products, or degradation products.
-
Protocol:
-
Prepare solutions of the (2R)-4-aminobutan-2-ol reference standard, the (2S)-enantiomer, and a racemic mixture.
-
Prepare solutions of all relevant potential impurities (e.g., starting materials for the synthesis).
-
Subject the (2R)-4-aminobutan-2-ol sample to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[12]
-
Derivatize and analyze all prepared samples by HPLC.
-
A photodiode array (PDA) detector is recommended to assess peak purity for the analyte peaks in the stressed samples.
-
-
Acceptance Criteria:
-
The two diastereomeric peaks should be well-resolved from each other (Resolution > 2.0).
-
No peaks from potential impurities or degradation products should co-elute with the diastereomer peaks.
-
The peak purity index for the analyte peaks in the chromatograms of the stressed samples should pass the instrument's software threshold (e.g., > 990).
-
2. Linearity, Range, Accuracy, and Precision
These parameters are often evaluated concurrently.
-
Causality: This set of experiments establishes the concentration range over which the method is reliable, accurate, and precise. For a purity test, this range must cover from the quantitation limit up to levels exceeding the specification limit of the impurities.
-
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of a racemic mixture of 4-aminobutan-2-ol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The range should typically span from the LOQ to 120% of the expected impurity concentration (e.g., if the limit for the (2S)-enantiomer is 1.0%, the range could be 0.05% to 1.2%).
-
Analysis: Derivatize and inject each standard in triplicate.
-
Linearity: Plot the mean peak area against the concentration for each enantiomer and perform a linear regression analysis.
-
Accuracy: Calculate the percent recovery at each concentration level.
-
Precision (Repeatability): Calculate the relative standard deviation (%RSD) of the peak areas for the triplicate injections at each level.
-
Intermediate Precision: Have a second analyst repeat the entire experiment on a different day with a different instrument, if possible, and compare the results.
-
-
Acceptance Criteria & Data Summary:
| Parameter | Level | Acceptance Criteria | Hypothetical Result |
| Linearity | 5 Levels | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | LOQ - 120% | Method is linear, accurate, and precise within this range. | 0.05% - 1.2% |
| Accuracy | 3 Levels (e.g., 50%, 100%, 120%) | Mean Recovery: 98.0% - 102.0% | 99.5% - 101.2% |
| Precision | Repeatability (n=3) | %RSD ≤ 2.0% | ≤ 1.5% |
| Intermediate Precision | %RSD of combined results ≤ 3.0% | ≤ 2.5% |
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: Determining the LOD and LOQ is essential to understand the method's sensitivity and to ensure it can reliably quantify impurities at the required low levels.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Prepare and inject solutions of decreasing concentration. Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Inject a series of blank samples and calculate the standard deviation of the noise. The LOD and LOQ are then calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the linearity curve.
-
-
Acceptance Criteria & Data Summary:
| Parameter | Acceptance Criteria | Hypothetical Result |
| LOD | S/N Ratio ≈ 3:1 | 0.015% |
| LOQ | S/N Ratio ≈ 10:1; must be precise and accurate. | 0.05% |
4. Robustness
-
Causality: This demonstrates the method's reliability during normal use by showing it is unaffected by minor variations in its parameters.
-
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Parameters to vary include:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention times, and peak areas.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all tested variations. The purity results should not be significantly affected.
Comparison with Alternative Analytical Techniques
While the validated indirect HPLC method is robust and reliable, other techniques can also be employed. The choice of method depends on available instrumentation, required sensitivity, and sample throughput needs.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Indirect HPLC (This Guide) | Pre-column derivatization with a CDA, separation on an achiral column.[1] | Cost-effective (uses standard C18 columns), high sensitivity due to UV tag, robust and widely applicable. | Requires an additional sample preparation step (derivatization), which can introduce variability. |
| Direct Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP) column.[2] | Streamlined workflow with no derivatization, simpler sample preparation. | CSP columns are significantly more expensive; detection can still be an issue without a chromophore (may require ELSD, CAD, or MS detectors). |
| Gas Chromatography-MS (GC-MS) | Derivatization to increase volatility, separation in the gas phase, and detection by mass spectrometry.[13][14] | High sensitivity and specificity (mass detection provides structural information), excellent for volatile impurities. | Requires derivatization; not suitable for non-volatile impurities; thermal degradation of the analyte is a risk. |
| Quantitative NMR (qNMR) | Determination of concentration based on the integrated signal of specific protons relative to a certified internal standard.[15] | Non-destructive, provides unequivocal structural confirmation, can be an absolute method (no need for a specific reference standard of the analyte). | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise, may be complex for impurity profiling at low levels. |
Conclusion
The validation of an analytical method for the purity of (2R)-4-aminobutan-2-ol is a rigorous but essential process in pharmaceutical development. The indirect HPLC method using pre-column derivatization with FMOC-Cl, when validated according to ICH and USP guidelines, provides a trustworthy, robust, and sensitive system for this purpose. It effectively addresses the inherent analytical challenges of the molecule—its chirality and lack of a UV chromophore. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity limits, and robustness, a laboratory can generate a self-validating data package that ensures the method is fit for its purpose. While alternative methods like direct chiral HPLC and GC-MS offer their own advantages, the described derivatization-based HPLC method represents a well-balanced, accessible, and reliable approach for ensuring the quality and safety of this vital pharmaceutical intermediate.
References
- HPLC analytical methods for determining aminobutanol chiral purity. BenchChem.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Application Note: HPLC Separation and Detection of 2-Aminobutanol Enantiomers. BenchChem.
- USP <1225> Method Valid
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- Derivatization and Separation of Aliph
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Derivatiz
- 〈1225〉 Valid
- CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
- Technical Support Center: 4-Aminobutan-2-ol - Stability and Degrad
- Analytical Methods for the Characterization of 4-Aminopentan-2-ol: Applic
- A Comparative Guide to Validating the Purity of 4-(Benzylamino)-2-methylbutan-2-ol. BenchChem.
- A Comparative Guide to Validated Analytical Methods for 2-Aminobutan-1-ol Quantific
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- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2R)-4-aminobutan-2-ol
Introduction: The Criticality of Stereochemical Purity
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. (2R)-4-aminobutan-2-ol is a chiral building block whose stereoisomers can serve as precursors to vastly different active pharmaceutical ingredients (APIs). The subtle change in the spatial arrangement of atoms between enantiomers can lead to significant differences in biological activity, with one enantiomer providing the therapeutic benefit while the other might be inactive or, in worst-case scenarios, toxic. Consequently, regulatory bodies mandate the precise quantification of enantiomeric purity.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of (2R)-4-aminobutan-2-ol. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the practical nuances that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chiral purity assessment.
Comparative Analysis of Core Techniques
The determination of enantiomeric excess hinges on the ability to differentiate between enantiomers, which possess identical physical properties in an achiral environment. This is achieved either by creating a chiral environment within the analytical system (direct methods) or by converting the enantiomers into diastereomers, which have distinct physical properties (indirect methods).[1][2] The three most prevalent and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of the optimal method is a multifactorial decision, balancing the analyte's properties, required sensitivity, sample throughput, and available instrumentation.
| Technique | Principle | Typical Sample Prep | Pros | Cons |
| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers, separated on a standard achiral column.[3] | Covalent derivatization. | Robust, reproducible, uses standard HPLC equipment, sensitive UV detection possible after derivatization.[3] | Derivatization adds a step, potential for kinetic resolution or racemization if conditions are not optimized. |
| Chiral GC-MS | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase (CSP).[4][5] | Derivatization to increase volatility (e.g., acylation).[4] | High resolution, exceptional sensitivity (especially with MS), ideal for volatile compounds.[4][5] | Analyte must be volatile or made volatile, potential for thermal degradation at high temperatures. |
| NMR Spectroscopy | Derivatization with a chiral agent (CDA) to form diastereomers with distinct NMR signals.[6][7] | Covalent derivatization (e.g., with Mosher's acid). | Provides structural information, absolute configuration can sometimes be determined, can be non-destructive.[2] | Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal overlap. |
Methodology Deep Dive I: Indirect Chiral HPLC with Derivatization
This is often the workhorse method in pharmaceutical quality control. The core principle is to react the racemic aminobutanol with an enantiomerically pure chiral derivatizing agent (CDA). This reaction transforms the pair of enantiomers into a pair of diastereomers.[1] Since diastereomers have different physical properties, they can be readily separated on a conventional, cost-effective achiral stationary phase like a C18 column.[3]
A critical advantage of this method for a molecule like 4-aminobutan-2-ol is that the CDA typically introduces a strong chromophore, overcoming the analyte's native lack of UV absorbance and enabling sensitive detection.[3][4]
Experimental Protocol: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC)
This protocol is designed to be a self-validating system. The inclusion of a racemic standard allows for confirmation of peak identity and resolution, while the analysis of a blank ensures no interfering peaks are present.
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh ~10 mg of the (2R)-4-aminobutan-2-ol sample and dissolve in 10 mL of anhydrous acetonitrile.
-
Racemic Standard: Prepare a solution of racemic 4-aminobutan-2-ol at the same concentration.
-
Derivatizing Agent Solution: Dissolve ~15 mg of 3,5-Dinitrobenzoyl chloride in 10 mL of anhydrous acetonitrile.
-
Base: Use triethylamine (TEA).
-
-
Derivatization Procedure:
-
To 1.0 mL of the sample solution in a clean, dry vial, add 1.5 equivalents of TEA.
-
Add 1.2 equivalents of the 3,5-Dinitrobenzoyl chloride solution.
-
Cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for 1 hour. Monitor for completion using a thin-layer chromatography (TLC) check if necessary.
-
Repeat the procedure for the racemic standard.
-
Prepare a blank by following the same procedure but omitting the aminobutanol.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Optimization may be required.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 254 nm (due to the dinitrobenzoyl group).[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the blank, racemic standard, and sample solutions.
-
The racemic standard should show two well-separated peaks of nearly equal area corresponding to the two diastereomers.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standard.
-
Calculate the enantiomeric excess using the peak areas (A) of the major enantiomer (A_major) and the minor enantiomer (A_minor): ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Workflow for Indirect Chiral HPLC
Caption: Workflow for ee determination by Indirect Chiral HPLC.
Methodology Deep Dive II: Chiral Gas Chromatography (GC)
Chiral GC is an exceptionally powerful technique that offers very high resolution, making it ideal for separating structurally similar compounds like enantiomers.[5] The method relies on a chiral stationary phase (CSP), typically based on cyclodextrin derivatives, which forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[8]
For a polar compound like 4-aminobutan-2-ol, derivatization is usually required not for detection, but to increase its volatility and prevent undesirable interactions with the column, ensuring good peak shape.[4] Acylation of both the amine and alcohol groups is a common and effective strategy.
Experimental Protocol: Acylation followed by GC-MS
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh ~5 mg of the (2R)-4-aminobutan-2-ol sample and dissolve in 1 mL of anhydrous dichloromethane in a screw-cap vial.
-
Racemic Standard: Prepare a solution of racemic 4-aminobutan-2-ol at the same concentration.
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Catalyst: Pyridine.
-
-
Derivatization Procedure:
-
To the 1 mL sample solution, add 100 µL of pyridine.
-
Cool the vial in an ice bath. Slowly add 150 µL of TFAA.
-
Seal the vial and allow it to warm to room temperature. Let the reaction proceed for 30 minutes.
-
Quench the reaction by carefully adding 1 mL of deionized water. Vortex and allow the layers to separate.
-
Carefully transfer the bottom organic layer to a new vial for analysis.
-
Repeat the procedure for the racemic standard.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: A chiral GC column, e.g., a cyclodextrin-based CSP like Chirasil-DEX CB.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 180°C at 5°C/min. This program is a starting point and requires optimization.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
MS Detector: Operate in Electron Ionization (EI) mode. Scan from m/z 40 to 400 or use Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Analyze the racemic standard to determine the retention times of the two enantiomer derivatives.
-
Analyze the sample. The high resolution should provide baseline separation of the two peaks.
-
Calculate the enantiomeric excess using the peak areas from the Total Ion Chromatogram (TIC).
-
Workflow for Chiral GC-MS
Caption: Workflow for ee determination by Chiral GC-MS.
Methodology Deep Dive III: NMR Spectroscopy with a Chiral Derivatizing Agent
NMR spectroscopy offers a distinct approach that can, in some cases, provide data on absolute configuration in addition to enantiomeric excess.[2] The technique relies on reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exist in different chemical environments, causing their corresponding nuclei to have slightly different chemical shifts in the NMR spectrum.[7] By integrating the distinct signals, a direct ratio of the enantiomers can be determined.[9]
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a classic CDA for alcohols and amines.[1][2] The presence of fluorine (¹⁹F) provides a clean spectroscopic window for ¹⁹F NMR, which often has no background signals and offers excellent resolution.
Experimental Protocol: Derivatization with (R)-MTPA-Cl
-
Derivatization in an NMR Tube:
-
Accurately weigh ~5 mg of the (2R)-4-aminobutan-2-ol sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small, non-interfering amount of an internal standard if precise quantification is needed.
-
Add ~1.5 equivalents of a non-chiral base, such as pyridine or triethylamine.
-
Add ~1.2 equivalents of (R)-Mosher's acid chloride ((R)-MTPA-Cl).
-
Cap the NMR tube and carefully invert several times to mix. The reaction is typically rapid.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: Acquire a proton (¹H) and a fluorine (¹⁹F) spectrum.
-
¹H NMR: Acquire a standard proton spectrum. Look for well-resolved signals corresponding to the newly formed diastereomers. The proton alpha to the hydroxyl group is often a good candidate.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will show two singlets for the -CF₃ groups of the two diastereomers. These signals are typically sharp, well-separated, and free from other interferences.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correct).
-
In the ¹⁹F NMR spectrum, integrate the two singlet peaks corresponding to the diastereomers.
-
Calculate the enantiomeric excess using the integral values (I) of the major diastereomer (I_major) and the minor diastereomer (I_minor): ee (%) = [(I_major - I_minor) / (I_major + I_minor)] x 100
-
Workflow for NMR Spectroscopy
Caption: Workflow for ee determination by NMR Spectroscopy.
Method Validation: The Cornerstone of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[10][11] Validation is a formal process that provides documented evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes. Key validation parameters, as outlined in guidelines from the International Council for Harmonisation (ICH), include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interference from blanks and good resolution from the opposite enantiomer.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature).
Conclusion
The determination of the enantiomeric excess of (2R)-4-aminobutan-2-ol is a critical analytical challenge with direct implications for drug safety and efficacy. While Indirect Chiral HPLC stands out as a robust, sensitive, and widely accessible method suitable for routine quality control, Chiral GC-MS offers superior resolution and sensitivity for volatile derivatives. NMR Spectroscopy , in turn, provides a powerful alternative that can yield valuable structural information.
The choice of method should be guided by a thorough consideration of the specific analytical needs, including sensitivity requirements, sample matrix, available equipment, and the stage of drug development. Each protocol described herein is a self-validating system, but must be subjected to a full, formal validation study before implementation in a regulated environment.
References
- Grokipedia. Chiral derivatizing agent.
- Organic Letters. (2010). In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. ACS Publications.
- Alfa Chemistry. Chiral Derivatization Reagents.
- Wikipedia. Chiral derivatizing agent.
- PubMed. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC].
- Analytical Chemistry. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
- Benchchem. A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions.
- Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
- Marcel Dekker, Inc. (1990). Liquid Chromatographic Evaluation of a New Chiral Derivatizing Reagent for Enantiomeric Resolution of Amine and Alcohol Drugs.
- PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. NIH.
- ResearchGate. (2025). NMR determination of enantiomeric excess.
- NIH. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
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- LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
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- NIH. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
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A Senior Application Scientist's Guide to the Analytical Characterization of (2R)-4-aminobutan-2-ol hydrochloride
For researchers, scientists, and drug development professionals, the precise characterization of chiral building blocks is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics. (2R)-4-aminobutan-2-ol hydrochloride is a key chiral intermediate whose stereochemical integrity directly impacts the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of this compound with its common alternatives, supported by experimental data and detailed analytical protocols.
The Criticality of Stereoisomerism in Drug Development
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies mandate stringent control and analysis of the stereoisomeric purity of chiral drugs and intermediates. This guide focuses on providing the analytical framework to ensure the quality of this compound.
Comparative Analysis of this compound and Its Alternatives
The selection of a chiral building block is a critical decision in the drug development pipeline. This section compares the key specifications of this compound with its enantiomer, (2S)-4-aminobutan-2-ol, and a common positional isomer, (2R)-1-aminobutan-2-ol. The following table represents a typical Certificate of Analysis (CoA), outlining the critical quality attributes.
| Parameter | This compound | (2S)-4-aminobutan-2-ol | (2R)-1-aminobutan-2-ol |
| Appearance | White to off-white solid | White to off-white solid | Colorless to light yellow liquid |
| Purity (by Titration) | ≥ 95%[1] | ≥ 95% | ≥ 97% |
| Enantiomeric Purity (by Chiral HPLC) | ≥ 98% e.e. | ≥ 98% e.e. | ≥ 98% e.e. |
| Specific Optical Rotation | [α] ২০/D +15.0° to +20.0° (c=1 in Methanol) | [α] ২০/D -15.0° to -20.0° (c=1 in Methanol) | [α] ২০/D +5.0° to +10.0° (c=1 in Methanol) |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm | ≤ 10 ppm |
| Identification (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Protocols for Quality Assessment
1. Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of aminobutanols is a critical parameter. Due to the lack of a strong UV chromophore in these molecules, a pre-column derivatization step is often necessary to enable sensitive UV detection.[2] This protocol outlines a robust method for determining the enantiomeric excess (e.e.) of (2R)-4-aminobutan-2-ol.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral purity analysis via derivatization HPLC.
Step-by-Step Methodology:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the aminobutan-2-ol sample into a vial.
-
Dissolve in 1 mL of acetone.
-
Add 1 mL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's reagent) in acetone.
-
Add 200 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
After cooling to room temperature, neutralize with 200 µL of 1 M hydrochloric acid.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The two diastereomers will elute at different retention times.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.
Logical Relationship of NMR Analysis
Caption: NMR spectroscopy for structural elucidation.
Expected Spectral Features for this compound in D₂O:
-
¹H NMR:
-
A doublet around 1.2 ppm corresponding to the methyl protons (CH₃).
-
A multiplet around 1.6-1.8 ppm for the methylene protons adjacent to the chiral center (CH₂-CH(OH)).
-
A multiplet around 3.0-3.2 ppm for the methylene protons adjacent to the amino group (CH₂-NH₃⁺).
-
A multiplet around 3.8-4.0 ppm for the methine proton of the chiral center (CH-OH).
-
-
¹³C NMR:
-
A signal around 23 ppm for the methyl carbon (CH₃).
-
A signal around 38 ppm for the methylene carbon adjacent to the amino group (CH₂-NH₃⁺).
-
A signal around 45 ppm for the methylene carbon adjacent to the chiral center (CH₂-CH(OH)).
-
A signal around 65 ppm for the methine carbon of the chiral center (CH-OH).
-
Potential Impurities and Their Origins
The quality of this compound is also defined by the absence of significant impurities. Potential impurities can arise from the synthetic route, which commonly involves the reduction of a corresponding amino ketone.
Common Impurities:
-
(S)-4-aminobutan-2-ol: The undesired enantiomer, arising from incomplete stereoselectivity during synthesis.
-
4-aminobutan-2-one: Unreacted starting material from the ketone reduction step.[3]
-
Diastereomeric amino alcohols: If the precursor molecule contains other stereocenters, diastereomeric impurities may be present.[4]
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, as well as any excess reagents.
A robust analytical method, such as the HPLC protocol described above, should be capable of separating the desired product from these potential impurities.
Conclusion
The comprehensive analytical characterization of this compound is a non-negotiable aspect of its use in pharmaceutical research and development. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and stereochemical integrity of this vital chiral building block. This guide provides a foundational framework for establishing a robust quality control strategy, ensuring the reliability and reproducibility of subsequent synthetic transformations and biological evaluations.
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(2R)-1-aminobutan-2-ol | C4H11NO | CID 6999089. PubChem. Available at: [Link].
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(2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263. PubChem. Available at: [Link].
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4-Amino-2-butanol - SpectraBase. SpectraBase. Available at: [Link].
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(R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. CP Lab Safety. Available at: [Link].
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A Comparative Guide to Chiral Auxiliaries: Evaluating (2R)-4-aminobutan-2-ol Against Established Alternatives
In the pursuit of stereochemically pure molecules, essential for advancements in pharmaceuticals and materials science, the synthetic chemist's toolbox is replete with strategies for asymmetric induction. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling the stereochemical outcome of covalent bond formations. This guide provides a comprehensive comparison of the potential efficacy of (2R)-4-aminobutan-2-ol as a precursor to a chiral auxiliary against well-established and extensively documented auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams.
A thorough review of the scientific literature indicates that while (2R)-4-aminobutan-2-ol is a known chiral building block, its application as a chiral auxiliary is not well-documented. Therefore, this guide will serve as a framework for its evaluation. We will present the performance of established auxiliaries as a benchmark and propose the application of a hypothetical oxazolidinone auxiliary derived from (2R)-4-aminobutan-2-ol.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary imparts a facial bias to the substrate, leading to the preferential formation of one diastereomer over the other. Following the reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse. The general workflow is depicted below.
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
Introducing a Hypothetical Auxiliary: (4R)-4-ethyl-2-oxazolidinone
Given that (2R)-4-aminobutan-2-ol is a 1,2-amino alcohol, a logical and common strategy is its conversion into an oxazolidinone auxiliary. The synthesis of such auxiliaries from amino alcohols is a well-established process, often involving reaction with phosgene, diethyl carbonate, or 1,1'-carbonyldiimidazole (CDI).[2][3][4] For the purpose of this guide, we will refer to the hypothetical auxiliary derived from (2R)-4-aminobutan-2-ol as (4R)-4-ethyl-2-oxazolidinone .
Caption: Structures of the discussed chiral auxiliaries.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. The chiral auxiliary creates a sterically hindered environment, directing the approach of an electrophile to one face of the enolate.[5]
Comparative Data
The following table summarizes the performance of Evans' oxazolidinone auxiliaries in asymmetric alkylation reactions. This data provides a benchmark against which the hypothetical (4R)-4-ethyl-2-oxazolidinone could be evaluated.
| Chiral Auxiliary | N-Acyl Derivative | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 | [6] |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzyl bromide | LDA | >99:1 | 95 | [7] |
| (S)-4-isopropyl-2-oxazolidinone | N-propionyl | Methyl iodide | LDA | 98.5:1.5 | 94 | [7] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Auxiliary
This protocol for the alkylation of an N-propionyl oxazolidinone can be adapted to evaluate the performance of the hypothetical (4R)-4-ethyl-2-oxazolidinone.[6][8]
-
Acylation: To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.) dropwise. After 15 minutes, add propionyl chloride (1.1 equiv.) and allow the mixture to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv.) dropwise and stir for 30 minutes to form the (Z)-enolate.
-
Alkylation: To the enolate solution at -78 °C, add the electrophile (e.g., allyl iodide, 1.2 equiv.) and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by flash column chromatography.
-
Auxiliary Cleavage: The alkylated product can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[9] The chiral auxiliary can then be recovered.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two contiguous stereocenters. Evans' auxiliaries are particularly effective in directing the formation of syn-aldol adducts via a boron-mediated (Z)-enolate.[7][10]
Comparative Data
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 |[7] | | (S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85 |[7] | | (R)-4-phenyl-2-oxazolidinone | Propionaldehyde | 97:3 | 75 |[7] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol can be adapted for the evaluation of a new auxiliary.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to 0 °C. Add di-n-butylboryl triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.). Stir for 30 minutes.
-
Aldol Addition: Cool the solution to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise. Stir for 2 hours at -78 °C, then for 1 hour at 0 °C.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the product with an organic solvent. The crude product is purified by chromatography.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cycloaddition that forms a six-membered ring. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. Oppolzer's camphorsultam is a highly effective auxiliary for this transformation.[11][12]
Comparative Data
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Ratio | Yield (%) | Reference |
| Oppolzer's Sultam | Cyclopentadiene | N-acryloyl | Et₂AlCl | >100:1 (endo:exo) | 81 | [13] |
| Oppolzer's Sultam | Isoprene | N-crotonyl | TiCl₄ | 97:3 | 85 | [14] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol, utilizing Oppolzer's sultam, provides a template for assessing the efficacy of new auxiliaries in cycloaddition reactions.[11]
-
Reaction Setup: Dissolve the N-acryloyl camphorsultam (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Lewis Acid Addition: Add a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv.) in CH₂Cl₂ dropwise.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 3.0 equiv.) and stir the reaction mixture at -78 °C for 3-6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The product is purified by recrystallization or chromatography.
-
Auxiliary Cleavage: The auxiliary can be removed by hydrolysis or reduction to yield the desired enantiomerically pure product.[15][16]
Conclusion
While there is a notable absence of published data on the direct use of (2R)-4-aminobutan-2-ol as a chiral auxiliary, its structure as a 1,2-amino alcohol makes it a promising candidate for the synthesis of a novel oxazolidinone auxiliary. The well-established and highly successful applications of Evans' oxazolidinones and Oppolzer's sultams in asymmetric alkylations, aldol reactions, and Diels-Alder reactions provide a clear and high benchmark for the evaluation of any new chiral auxiliary. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the potential of (2R)-4-aminobutan-2-ol and its derivatives in the ever-evolving field of asymmetric synthesis. The key to a successful auxiliary lies in its ability to consistently provide high levels of stereocontrol across a range of reactions, coupled with ease of synthesis, attachment, and removal.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]
-
evans enolate alkylation-hydrolysis. [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
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Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. [Link]
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ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
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Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC - PubMed Central. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
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Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
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Chiral auxiliary - Wikipedia. [Link]
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Evans aldol ppt. Slideshare. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
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Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. [Link]
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Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
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Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. [Link]
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC - PubMed Central. [Link]
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Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
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Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). [Link]
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Camphorsultam - Wikipedia. [Link]
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Asymmetric Synthesis. University of York. [Link]
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Asymmetric Diels-Alder Reaction. Andrew G. Myers Research Group. [Link]
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Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS. UCLA – Chemistry and Biochemistry. [Link]
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A Guide to the Spectroscopic Comparison of 4-Aminobutan-2-ol Enantiomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chiral chemistry, the ability to distinguish between enantiomers is not merely an academic exercise but a critical component of ensuring drug safety and efficacy. The distinct three-dimensional arrangements of enantiomers can lead to vastly different pharmacological activities. This guide provides a comprehensive spectroscopic framework for the comparison of the (R)- and (S)-enantiomers of 4-aminobutan-2-ol, a chiral building block of significant interest. While direct comparative data for these specific enantiomers is not extensively published, this guide will establish the foundational principles of chiroptical and NMR spectroscopic differentiation, utilizing data from closely related, well-characterized chiral amino alcohols as illustrative examples.
The Principle of Chiral Discrimination in Spectroscopy
Enantiomers, being mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques, which operate in an achiral environment, will yield identical spectra for both enantiomers. Techniques such as mass spectrometry (under standard conditions), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy in achiral solvents will not differentiate between the (R) and (S) forms of 4-aminobutan-2-ol.
The key to spectroscopic differentiation lies in introducing a chiral influence that interacts differently with each enantiomer. This can be achieved through two primary approaches:
-
Chiroptical Spectroscopy: Techniques that utilize circularly polarized light, which is itself chiral.
-
Diastereomeric Interaction: The formation of diastereomers by reacting the enantiomeric pair with a chiral auxiliary, which can then be distinguished by standard spectroscopic methods like NMR.
Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical techniques are the most direct methods for observing and quantifying enantiomeric differences.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce ECD spectra that are mirror images of each other, with positive and negative Cotton effects of equal magnitude.[1]
-
Mirror-Image Spectra: The ECD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.
-
Opposite Cotton Effects: Where one enantiomer exhibits a positive absorption (a positive Cotton effect), the other will show a negative absorption of the same magnitude at the same wavelength.
This principle allows for the determination of the absolute configuration of a sample by comparing its experimental ECD spectrum to theoretically predicted spectra.[2]
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions.[3] VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution.[3]
For the enantiomers of 4-aminobutan-2-ol, a VCD experiment would yield:
-
Mirror-Image VCD Spectra: Similar to ECD, the VCD spectra of the (R)- and (S)-enantiomers will be mirror images.
-
Conformational Sensitivity: VCD is highly sensitive to the solution-state conformation of a molecule, providing detailed structural insights.
Theoretical calculations, often using Density Functional Theory (DFT), can predict the VCD spectra for each enantiomer, and by matching the experimental spectrum to the calculated one, the absolute configuration can be unequivocally assigned.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiation through Diastereomer Formation
In an achiral solvent, the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers of 4-aminobutan-2-ol are identical. To differentiate them using NMR, it is necessary to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[5] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[5]
The Mosher's Acid Method: A Classic Approach
A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[6][7] Reaction of a racemic mixture of 4-aminobutan-2-ol with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer) will produce a mixture of two diastereomeric amides: (R,R) and (S,R).
These diastereomers will exhibit different chemical shifts for the protons and carbons near the newly formed amide bond.[8] By analyzing the ¹H NMR spectrum of the resulting mixture, one can:
-
Determine Enantiomeric Excess (ee): The ratio of the integrals of well-resolved signals corresponding to each diastereomer directly reflects the enantiomeric ratio of the original 4-aminobutan-2-ol sample.
-
Assign Absolute Configuration: By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons on either side of the chiral center, and applying Mosher's model, the absolute configuration of the starting amine can be determined.[9]
Table 1: Expected ¹H NMR Data for Diastereomeric Mosher's Amides of 4-Aminobutan-2-ol
| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Diagnostic Feature |
| CH-O | 3.8 - 4.2 | Multiplet | Shift difference between diastereomers |
| CH₂-N | 3.2 - 3.6 | Multiplet | Shift difference between diastereomers |
| CH₃-CH | 1.1 - 1.3 | Doublet | Shift difference between diastereomers |
| OCH₃ (Mosher's) | 3.5 - 3.7 | Singlet | Two distinct singlets for diastereomers |
| Phenyl (Mosher's) | 7.3 - 7.6 | Multiplet | --- |
Infrared (IR) and Mass Spectrometry (MS)
As mentioned, standard IR and MS techniques will not distinguish between the enantiomers of 4-aminobutan-2-ol. The IR spectra will show characteristic absorptions for the O-H, N-H, C-H, and C-O functional groups, but the spectra for both enantiomers will be superimposable. Similarly, the mass spectra will show the same molecular ion and fragmentation patterns for both (R)- and (S)-4-aminobutan-2-ol.
Table 2: Illustrative Spectroscopic Data for a Chiral Amino Alcohol (L-Alaninol)
| Spectroscopic Technique | Key Features |
| ¹H NMR (in CDCl₃)[10][11] | δ 3.53 (dd, 1H), 3.24 (dd, 1H), 3.00 (m, 1H), 1.05 (d, 3H) |
| ¹³C NMR (in CDCl₃)[10] | δ 67.8 (CH₂), 51.5 (CH), 17.5 (CH₃) |
| IR (neat)[12] | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~3100-3300 cm⁻¹ (N-H stretch), ~2850-2970 cm⁻¹ (C-H stretch), ~1050-1150 cm⁻¹ (C-O stretch) |
| ECD [2] | For the related L-alanine, a negative Cotton effect is observed between 200-240 nm. D-alanine shows a positive Cotton effect. |
Experimental Protocols
Protocol for NMR Analysis with a Chiral Derivatizing Agent (Mosher's Acid)
This protocol outlines the general steps for the derivatization of 4-aminobutan-2-ol with Mosher's acid chloride for NMR analysis.[13]
Materials:
-
(R)- or (S)-4-aminobutan-2-ol sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
NMR tubes
Procedure:
-
In a dry NMR tube, dissolve approximately 5 mg of the 4-aminobutan-2-ol sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small drop of anhydrous pyridine to the solution.
-
Add approximately 1.2 equivalents of (R)-Mosher's acid chloride to the NMR tube.
-
Cap the tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric amide mixture.
-
Analyze the spectrum, paying close attention to the chemical shift differences and integration of well-resolved signals.
Protocol for Electronic Circular Dichroism (ECD) Spectroscopy
This protocol provides a general procedure for obtaining an ECD spectrum of a chiral amino alcohol.[2]
Materials:
-
Enantiomerically pure sample of (R)- or (S)-4-aminobutan-2-ol
-
Spectroscopic grade methanol
-
Quartz cuvette (1 cm path length)
Procedure:
-
Prepare a solution of the 4-aminobutan-2-ol enantiomer in methanol at a concentration of approximately 0.3 mM.
-
Turn on the ECD spectrometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Record a baseline spectrum of the methanol solvent in the quartz cuvette.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the ECD spectrum of the sample, typically over a wavelength range of 200-400 nm.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final ECD spectrum.
Visualization of Workflows
NMR Analysis Workflow with a Chiral Derivatizing Agent
Caption: Workflow for NMR-based chiral discrimination.
Chiroptical Spectroscopy Workflow
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. Mosher's_acid [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. L-Alaninol(2749-11-3) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of (2R)-4-Aminobutan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Chiral Aminobutanols
The scaffold of 4-aminobutan-2-ol, a chiral amino alcohol, presents a compelling starting point for the design of novel therapeutic agents. The stereochemistry at its chiral center is a critical determinant of biological activity, offering the potential for highly specific interactions with biological targets. This guide focuses on derivatives of the (2R)-enantiomer, exploring their potential biological activities, particularly in the realm of neuroscience, and provides a framework for their comparative evaluation. While publicly available data on the specific biological activities of (2R)-4-aminobutan-2-ol derivatives are limited, this guide will draw comparisons with structurally related compounds and provide detailed experimental protocols for the assessment of their potential as neuroactive agents, particularly as modulators of the γ-aminobutyric acid (GABA) system.
The structural similarity of 4-aminobutan-2-ol to GABA, the primary inhibitory neurotransmitter in the central nervous system, suggests that its derivatives could exhibit GABAergic activity. Deficiencies in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Therefore, novel compounds that can modulate the GABA system are of significant therapeutic interest.
This guide will provide a comprehensive overview of the rationale behind investigating (2R)-4-aminobutan-2-ol derivatives, detail the experimental methodologies to characterize their biological activity, and present a logical workflow for their preclinical evaluation.
The Significance of Stereochemistry: The (2R) Configuration
Chirality plays a pivotal role in pharmacology. Enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The (2R) configuration of 4-aminobutan-2-ol dictates a specific three-dimensional arrangement of its functional groups—the amino, hydroxyl, and methyl groups. This precise spatial orientation is expected to govern its binding affinity and efficacy at specific receptor sites. While specific data for (2R)-4-aminobutan-2-ol derivatives is scarce, the principle of stereospecificity is well-established in related aminobutanol derivatives. For instance, in the case of the anti-tubercular drug ethambutol, which is a derivative of 2-amino-1-butanol, the (S,S)-enantiomer is the most potent, while the (R,R)-enantiomer is significantly less active. This underscores the importance of evaluating the biological activity of individual enantiomers.
Comparative Landscape: Potential Biological Activities
Given the structural relationship to GABA, a primary focus for the biological evaluation of (2R)-4-aminobutan-2-ol derivatives is their potential as GABAergic modulators. This could manifest in several ways:
-
GABA Receptor Agonism/Antagonism: Direct binding to and activation (agonism) or inhibition (antagonism) of GABA receptors, primarily GABA-A and GABA-B receptors.
-
GABA Transporter (GAT) Inhibition: Blocking the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing GABAergic signaling.
-
GABA Aminotransferase (GABA-T) Inhibition: Inhibiting the enzyme responsible for GABA degradation, leading to elevated GABA levels.
Beyond GABAergic activity, other potential biological activities of aminobutanol derivatives include antimycobacterial, antiplasmodial, and antiarrhythmic effects. However, this guide will focus on their neuroactive potential.
To provide a framework for comparison, the following table summarizes the activity of known GABAergic compounds that can serve as benchmarks for the evaluation of novel (2R)-4-aminobutan-2-ol derivatives.
| Compound | Mechanism of Action | Reported Activity (IC50/EC50/Ki) | Reference Compound For |
| GABA | Endogenous agonist for GABA-A and GABA-B receptors | Varies by receptor subtype | Baseline Agonist Activity |
| Muscimol | Potent GABA-A receptor agonist | Ki ≈ 2-10 nM | GABA-A Receptor Binding |
| Baclofen | Selective GABA-B receptor agonist | EC50 ≈ 1-10 µM | GABA-B Receptor Activity |
| Bicuculline | Competitive GABA-A receptor antagonist | IC50 ≈ 100-500 nM | GABA-A Receptor Antagonism |
| Tiagabine | GAT-1 inhibitor | IC50 ≈ 50-100 nM | GABA Reuptake Inhibition |
| Vigabatrin | Irreversible inhibitor of GABA-T | - | GABA Metabolism Inhibition |
Experimental Protocols for Biological Evaluation
A systematic approach is essential for characterizing the biological activity of novel (2R)-4-aminobutan-2-ol derivatives. The following section details key in vitro and in vivo experimental protocols.
In Vitro Assays
This assay determines the affinity of the test compounds for the GABA-A receptor. A radioligand binding assay using [³H]muscimol is a standard method.[1]
Objective: To determine the inhibitory constant (Ki) of (2R)-4-aminobutan-2-ol derivatives for the GABA-A receptor.
Materials:
-
Rat brain tissue (cortex or whole brain)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds ((2R)-4-aminobutan-2-ol derivatives)
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Liquid scintillation counter
-
Centrifuge
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Bradford assay).
-
Store the membrane preparation at -70°C until use.[1]
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation.
-
Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, add the following to each well:
-
Total Binding: 5 nM [³H]muscimol and membrane suspension.
-
Non-specific Binding: 5 nM [³H]muscimol, 10 µM unlabeled GABA, and membrane suspension.
-
Displacement: 5 nM [³H]muscimol, varying concentrations of the test compound, and membrane suspension.
-
-
Incubate the plate at 4°C for 45 minutes.[1]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]muscimol binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]muscimol is a high-affinity agonist for the GABA-A receptor, making it an excellent tool for competitive binding assays.
-
Washing Steps: Extensive washing of the brain membranes is crucial to remove endogenous GABA and other interfering substances.
-
Low Temperature Incubation: Incubation at 4°C minimizes enzymatic degradation of the receptors and ligands.
This assay evaluates the potential of (2R)-4-aminobutan-2-ol derivatives to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[2][3][4][5][6]
Objective: To assess the neuroprotective effects of (2R)-4-aminobutan-2-ol derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂)
-
Test compounds ((2R)-4-aminobutan-2-ol derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.[5]
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
Plot cell viability against the concentration of the test compound to determine the protective effect.
-
Causality Behind Experimental Choices:
-
SH-SY5Y Cell Line: These cells are a well-established and widely used model for neurotoxicity and neuroprotection studies due to their human origin and neuronal-like characteristics.[2]
-
H₂O₂ as a Neurotoxin: Hydrogen peroxide induces oxidative stress, a key pathological mechanism in many neurodegenerative diseases, providing a relevant model for assessing neuroprotective agents.[5]
-
MTT Assay: This is a reliable and high-throughput method for assessing cell viability based on mitochondrial metabolic activity.
In Vivo Models
This is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized seizures.[7][8]
Objective: To evaluate the anticonvulsant efficacy of (2R)-4-aminobutan-2-ol derivatives in a rodent model of acute seizures.
Animals:
-
Male Swiss albino mice (20-25 g)
Materials:
-
Pentylenetetrazole (PTZ)
-
Test compounds ((2R)-4-aminobutan-2-ol derivatives)
-
Vehicle (e.g., saline, DMSO)
-
Stopwatch
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, positive control like diazepam, and different doses of the test compound).
-
Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time before PTZ injection (e.g., 30-60 minutes).
-
-
Induction of Seizures:
-
Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) to induce seizures.
-
-
Observation:
-
Immediately after PTZ injection, observe each mouse individually for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic-tonic seizures) and the time to death.
-
Record the latency to the first seizure and the percentage of animals protected from seizures and mortality in each group.
-
Data Analysis:
-
Compare the seizure latency and the percentage of protection between the test groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Causality Behind Experimental Choices:
-
PTZ as a Convulsant: PTZ is a non-competitive GABA-A receptor antagonist that reliably induces seizures, making it a suitable model for identifying compounds that enhance GABAergic inhibition.[8]
-
Observation Parameters: The latency to seizure onset and the protection against seizures are direct measures of the anticonvulsant activity of the test compound.
Visualization of Experimental Workflows
GABA-A Receptor Binding Assay Workflow
Caption: Workflow for GABA-A Receptor Binding Assay.
Neuroprotection Assay Workflow
Caption: Workflow for In Vitro Neuroprotection Assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of (2R)-4-aminobutan-2-ol derivatives is not yet widely published, their structural characteristics strongly suggest potential as neuroactive agents, particularly through the modulation of the GABAergic system. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.
Future research should focus on the synthesis of a library of (2R)-4-aminobutan-2-ol derivatives with diverse substitutions to establish clear structure-activity relationships. A comprehensive screening cascade, starting with in vitro receptor binding and functional assays, followed by cellular neuroprotection studies, and culminating in in vivo models of neurological disorders, will be crucial in uncovering the therapeutic potential of this promising class of molecules. The data generated from such studies will be invaluable for the design of next-generation therapeutics for a range of neurological and psychiatric conditions.
References
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18.
- Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.
- Sereia, A. L., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLoS One, 14(2), e0212452.
- Alachkar, A., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693-1711.
- Dalberto, B. B., et al. (2020). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Journal of Ethnopharmacology, 250, 112482.
- Pratap, S., et al. (2020). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Journal of Ethnopharmacology, 250, 112482.
- Jahanshahi, M., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 143-148.
- Wong, Y. C., et al. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Antioxidants, 10(5), 699.
- Sereia, A. L., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLoS One, 14(2), e0212452.
Sources
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Synthesis of (2R)-4-aminobutan-2-ol: A Cost-Benefit Analysis
Introduction
(2R)-4-aminobutan-2-ol is a crucial chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals. Its stereospecific structure, featuring both an amino and a hydroxyl group, makes it a versatile synthon for creating complex molecules with high biological activity. However, the efficient and enantiomerically pure synthesis of this compound presents a significant challenge. The choice of synthetic route can profoundly impact not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process.
This guide provides a comprehensive cost-benefit analysis of three distinct and prevalent strategies for synthesizing (2R)-4-aminobutan-2-ol:
-
Asymmetric Hydrogenation of a Prochiral Ketone: A catalyst-driven approach offering high efficiency.
-
Chiral Pool Synthesis from L-Aspartic Acid: A classic method leveraging a naturally occurring chiral starting material.
-
Enzymatic Kinetic Resolution: A biocatalytic approach valued for its exceptional selectivity.
Authored from the perspective of a senior application scientist, this document moves beyond mere protocols to dissect the underlying causality of experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will evaluate each method based on chemical efficiency, operational complexity, cost-effectiveness, and scalability to empower you to select the optimal strategy for your specific research or manufacturing needs.
Method 1: Asymmetric Hydrogenation of 4-(tert-butoxycarbonylamino)butan-2-one
This approach represents a highly efficient and atom-economical strategy, relying on a chiral catalyst to stereoselectively reduce a prochiral ketone. The success of this method hinges on the performance of the catalyst, which orchestrates the delivery of hydrogen to one face of the carbonyl group.
Mechanistic Rationale
The substrate, 4-(tert-butoxycarbonylamino)butan-2-one, is prepared from readily available starting materials. The tert-butoxycarbonyl (Boc) group serves two critical functions: it protects the amine from participating in side reactions and its steric bulk can influence the stereochemical outcome of the reduction. The core of this method is the use of a chiral transition metal catalyst, typically based on ruthenium (Ru) or rhodium (Rh), complexed with a chiral ligand (e.g., BINAP). The catalyst creates a chiral environment that forces the hydrogenation to occur with a strong preference for one enantiomer, resulting in a high enantiomeric excess (e.e.) of the desired (R)-alcohol.
Experimental Protocol
A representative procedure for this method is the asymmetric hydrogenation using a Ru-BINAP catalyst.
Step 1: Catalyst Preparation (in-situ)
-
To a degassed solution of [RuCl2(p-cymene)]2 (0.01 eq) in anhydrous isopropanol, add (R)-BINAP (0.011 eq).
-
Heat the mixture at 80°C for 30 minutes under an inert atmosphere (Argon or Nitrogen) to form the active catalyst complex.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve 4-(tert-butoxycarbonylamino)butan-2-one (1.0 eq) in anhydrous, degassed methanol.
-
Add the prepared catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas (H2) to 50-100 atm.
-
Stir the reaction mixture vigorously at 50°C for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, carefully vent the reactor and concentrate the mixture under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield (2R)-4-(tert-butoxycarbonylamino)butan-2-ol.
Step 3: Deprotection
-
Dissolve the purified product in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid. The resulting salt can be neutralized with a base (e.g., NaOH) and extracted to yield the final product, (2R)-4-aminobutan-2-ol.
Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation.
Method 2: Chiral Pool Synthesis from L-Aspartic Acid
This strategy utilizes L-aspartic acid, an inexpensive and enantiomerically pure amino acid, as the starting material. The inherent chirality of the starting material is carried through a series of chemical transformations to establish the stereocenter in the final product. This multi-step approach avoids the need for chiral catalysts or resolutions but requires careful control over each reaction step.
Mechanistic Rationale
The synthesis begins by protecting the amino and carboxylic acid groups of L-aspartic acid. The key step involves the selective reduction of one of the carboxylic acid groups (typically the α-carboxyl group) to a primary alcohol, followed by further transformations. For instance, the β-carboxyl group can be converted into a methyl ketone, which is then reduced. The chirality is locked in from the start, so the primary challenge is achieving high yields and avoiding racemization throughout the multi-step sequence.
Experimental Protocol
This pathway is significantly longer, and a summarized protocol based on common literature procedures is provided.
Step 1: Protection of L-Aspartic Acid
-
Protect the amino group of L-aspartic acid with a suitable protecting group (e.g., Cbz or Boc).
-
Convert the two carboxylic acid groups into esters (e.g., dimethyl ester) using standard esterification methods (e.g., SOCl2 in methanol).
Step 2: Selective Reduction
-
Selectively reduce the α-ester group to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH4) in the presence of a Lewis acid or by using lithium borohydride (LiBH4). This forms a protected amino alcohol intermediate.
Step 3: Conversion to Ketone
-
Protect the newly formed primary alcohol (e.g., as a silyl ether).
-
Convert the remaining β-ester group into a Weinreb amide.
-
Treat the Weinreb amide with a methyl organometallic reagent (e.g., methylmagnesium bromide, MeMgBr) to form the corresponding methyl ketone.
Step 4: Reduction and Deprotection
-
Reduce the ketone to the secondary alcohol using a standard reducing agent (e.g., NaBH4). Since the adjacent stereocenter can direct this reduction, diastereoselectivity can be an issue that needs optimization.
-
Remove all protecting groups in a final deprotection step (or multiple steps) to yield (2R)-4-aminobutan-2-ol.
Workflow Diagram
Caption: Multi-step workflow from L-Aspartic Acid.
Method 3: Enzymatic Kinetic Resolution of Racemic 4-aminobutan-2-ol
Biocatalysis offers a green and highly selective alternative. In a kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic mixture, allowing the two to be easily separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Mechanistic Rationale
This process starts with a racemic mixture of 4-aminobutan-2-ol, which can be synthesized cheaply. An enzyme, typically a lipase such as Candida antarctica lipase B (CAL-B), is used as the chiral catalyst. In the presence of an acyl donor (e.g., ethyl acetate), the enzyme will selectively acylate the amino group of the (S)-enantiomer much faster than the (R)-enantiomer. This results in a mixture of unreacted (R)-4-aminobutan-2-ol and N-acylated (S)-4-aminobutan-2-ol. The difference in their chemical properties (e.g., polarity, basicity) allows for straightforward separation via extraction or chromatography.
Experimental Protocol
Step 1: Preparation of Racemic Substrate
-
Synthesize racemic 4-aminobutan-2-ol via a simple, non-stereoselective method, such as the reduction of 4-aminobutan-2-one.
Step 2: Enzymatic Resolution
-
In a suitable organic solvent (e.g., tert-butyl methyl ether), suspend the racemic 4-aminobutan-2-ol and immobilized lipase (e.g., Novozym 435).
-
Add an acyl donor, such as ethyl acetate, which can also serve as the solvent.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached. Over-running the reaction will decrease the enantiomeric excess of the remaining starting material.
Step 3: Separation
-
Filter off the immobilized enzyme (which can often be recycled).
-
Extract the reaction mixture with an acidic aqueous solution (e.g., 1M HCl). The unreacted (R)-amine will move to the aqueous phase as its hydrochloride salt, while the acylated (S)-amide remains in the organic phase.
-
Separate the layers. Basify the aqueous layer (e.g., with NaOH) and extract with an organic solvent to isolate the pure (2R)-4-aminobutan-2-ol.
Workflow Diagram
Caption: Process flow for Enzymatic Kinetic Resolution.
Comparative Analysis
The optimal synthesis route depends heavily on the specific requirements of the project, including scale, budget, available equipment, and desired purity.
| Feature | Asymmetric Hydrogenation | Chiral Pool (L-Aspartic Acid) | Enzymatic Kinetic Resolution |
| Overall Yield | High (typically >85%) | Low to Moderate (often 20-40%) | Low (theoretically max 50%) |
| Enantioselectivity | Excellent (>98% e.e. is common) | Excellent (retains chirality of SM) | Excellent (>99% e.e. is achievable) |
| Number of Steps | Low (2-3 steps) | High (6+ steps) | Moderate (3 steps including racemate prep) |
| Cost of Key Materials | High (chiral catalyst) | Low (L-aspartic acid is cheap) | Moderate (enzyme can be costly but is recyclable) |
| Operational Complexity | Moderate (requires high-pressure equipment) | High (multiple steps, purifications) | Low to Moderate (mild conditions) |
| Scalability | Excellent | Poor (multi-step nature is a bottleneck) | Good (bioreactors are scalable) |
| Green Chemistry | Good (atom economical) | Poor (high waste from reagents/solvents) | Excellent (mild conditions, recyclable catalyst) |
Conclusion and Recommendations
Asymmetric Hydrogenation stands out as the superior method for large-scale industrial production . Its high yield, excellent enantioselectivity, and low step count make it the most economically viable option despite the high initial cost of the catalyst. The process is robust, scalable, and atom-economical.
Chiral Pool Synthesis from L-aspartic acid, while conceptually elegant, is often impractical for large quantities due to its numerous steps, low overall yield, and significant waste generation. This route is best suited for small-scale academic research where access to high-pressure equipment is limited and the cost of materials is a primary driver over process efficiency.
Enzymatic Kinetic Resolution offers a compelling balance, particularly for medium-scale synthesis where green chemistry and extremely high enantiopurity are paramount. While the theoretical yield is capped at 50%, the operational simplicity, mild reaction conditions, and potential for enzyme recycling make it an attractive and environmentally friendly option. It is an excellent choice when the "wrong" enantiomer can be racemized and recycled, or if it has value in other applications.
Ultimately, the selection of a synthetic method is a strategic decision. By understanding the trade-offs between yield, cost, scalability, and sustainability inherent to each approach, researchers and developers can confidently choose the pathway that best aligns with their project goals.
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (2R)-4-aminobutan-2-ol hydrochloride
This document provides a comprehensive, step-by-step protocol for the proper disposal of (2R)-4-aminobutan-2-ol hydrochloride (CAS: 364750-87-8). As a crucial reagent in modern research and development, its handling and disposal demand meticulous attention to safety and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to ensure that waste streams containing this compound are managed safely, protecting both laboratory personnel and the environment.
Hazard Identification and Immediate Safety
Before any disposal-related activity, it is imperative to recognize the hazards associated with this compound. According to safety data sheets, this compound is classified as hazardous.[1] Understanding these risks is the foundation of safe handling and disposal.
Primary Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Due to these properties, this compound is categorized as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its corrosive characteristics.[4][5]
Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[6]
-
Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[2][6]
-
Body Protection: A flame-retardant laboratory coat is mandatory.[6]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6]
Emergency Exposure Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation at the point of generation. This prevents dangerous chemical reactions and ensures compliance with disposal regulations.
Waste Identification
Any material that has come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Spill cleanup materials.
Segregation of Incompatibles
This compound must be segregated from incompatible materials to prevent violent reactions, fire, or the release of toxic gases.[8] Store waste containers away from:
The fundamental principle is to keep waste streams separate and well-defined. Never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[8][10]
| Parameter | Guideline | Rationale |
| Hazard Class | Corrosive, Irritant | Determines handling procedures and disposal pathway.[1][2] |
| Required PPE | Gloves, Goggles/Face Shield, Lab Coat | Prevents skin, eye, and respiratory exposure.[2][6] |
| Incompatibilities | Acids, Strong Oxidizers | Prevents violent reactions and release of toxic fumes.[2][8] |
| Container Type | Original container or clearly labeled, compatible plastic/glass container with a screw cap.[4][8] | Prevents leaks and chemical degradation of the container. |
| Disposal Method | Collection by licensed hazardous waste vendor via EHS. DO NOT DRAIN DISPOSE. [10][11] | Ensures regulatory compliance and environmental protection. |
Step-by-Step Disposal Protocol
Follow this systematic process for collecting and storing waste containing this compound pending pickup by your institution's EHS or a licensed contractor.
Step 1: Waste Container Selection and Labeling
-
Select a Container: Use the original product container if it is in good condition.[8][10] Otherwise, choose a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible. High-density polyethylene (HDPE) is a suitable choice.
-
Label the Container: Proper labeling is a strict regulatory requirement.[12] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
Step 2: Waste Accumulation
-
Solid Waste: Collect contaminated solids (gloves, paper towels, etc.) in a dedicated, lined container clearly labeled as described above.[11][13]
-
Liquid Waste: Collect aqueous solutions in a compatible, labeled container. Do not fill the container more than 90% full to allow for vapor expansion and prevent spills.[14]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][10] This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][8]
-
Designate the SAA: This can be a secondary containment tray on a workbench or a designated cabinet area. The SAA must be clearly marked.
-
Segregate: Within the SAA, ensure the waste container for this compound is stored away from incompatible materials.[10]
-
Monitor Volume and Time: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[4] Once a container is full, it must be moved to the central storage area within three days.[8]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][11]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office.
-
Professional Disposal: The EHS department will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company, in accordance with all federal, state, and local regulations.[12][14]
Decontamination and Empty Container Management
Properly managing "empty" containers is a critical final step to prevent chemical exposure and ensure regulatory compliance.
-
Decontamination: Lab equipment that has been in contact with the chemical should be decontaminated by rinsing three times with a suitable solvent (e.g., water, followed by ethanol).
-
Collect Rinsate: The initial rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[10]
-
Empty Container Disposal: A container is considered "empty" under RCRA regulations once all contents have been removed by normal means and no more than one inch of residue remains. To dispose of an empty container in the regular trash or recycling:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 19, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved January 19, 2026, from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 19, 2026, from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 19, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 19, 2026, from [Link]
-
(R)-4-AMINOBUTAN-2-OL HCL, 95% Purity. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
(2R)-4-aminobutan-2-ol Warning Label. (n.d.). Chemical Safety. Retrieved January 19, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 19, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 19, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
-
Chemical Hazards and Toxic Substances Standards. (n.d.). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemical-label.com [chemical-label.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. canterbury.ac.nz [canterbury.ac.nz]
A Researcher's Guide to the Safe Handling of (2R)-4-aminobutan-2-ol hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2R)-4-aminobutan-2-ol hydrochloride (CAS No. 1807941-74-7).[1] The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from available safety data sheets.
Immediate Safety Profile & Hazard Assessment
This compound and its free base form are classified as hazardous substances that require careful handling to avoid personal exposure. The primary hazards associated with this compound include:
-
Skin and Eye Damage: The free base, (2R)-(-)-4-Aminobutan-2-ol, is known to cause severe skin burns and eye damage.[2][3] The hydrochloride salt is also classified as a skin and eye irritant.[4] Direct contact can lead to serious tissue injury.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]
-
Corrosivity: As an amine compound, it is alkaline and can be corrosive.[2]
Due to these hazards, a thorough risk assessment is mandatory before commencing any work. All handling procedures involving this compound should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being essential for procedures that may generate dust or aerosols, such as weighing and solution preparation.
Personal Protective Equipment (PPE): A Task-Based Approach
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE is contingent on the specific laboratory activity being performed.
| Activity Level | Required Personal Protective Equipment |
| Low-Hazard Activities | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| (e.g., handling sealed containers) | |
| Moderate-Hazard Activities | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile) |
| (e.g., weighing, preparing stock solutions) | |
| High-Hazard Activities | • Disposable, solid-front lab coat or gown• Chemical splash goggles and a face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) |
| (e.g., large-scale synthesis, potential for aerosolization) |
Note: Always inspect gloves for tears or punctures before and during use. If contamination occurs, change gloves immediately.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
